Isobutylidenediurea
Description
Properties
IUPAC Name |
[1-(carbamoylamino)-2-methylpropyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c1-3(2)4(9-5(7)11)10-6(8)12/h3-4H,1-2H3,(H3,7,9,11)(H3,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHMNFAUXJAINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC(=O)N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Record name | ISOBUTYLIDENEDIUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027614 | |
| Record name | Isobutylidene diurea | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE CRYSTALS. | |
| Record name | ISOBUTYLIDENEDIUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Solubility |
Solubility in water, g/100ml at 20 °C: 0.2 | |
| Record name | ISOBUTYLIDENEDIUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.55 g/cm³ | |
| Record name | ISOBUTYLIDENEDIUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6104-30-9 | |
| Record name | IBDU | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6104-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Isobutylidene diurea | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N''-(2-methylpropylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isobutylidene diurea | |
| Source | EPA DSSTox | |
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| Record name | N,N''-(isobutylidene)diurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLDIUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20K1225668 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOBUTYLIDENEDIUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
195-205 °C | |
| Record name | ISOBUTYLIDENEDIUREA | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1279 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis Reaction Mechanism of Isobutylidenediurea (IBDU)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isobutylidenediurea (IBDU) is a condensation product of urea and isobutyraldehyde, widely utilized as a slow-release nitrogen fertilizer. Its efficacy stems from its low water solubility, ensuring a gradual release of nitrogen into the soil through hydrolysis.[1][2] This technical guide provides a comprehensive examination of the synthesis reaction mechanism of IBDU, detailing the underlying chemical pathways, experimental protocols for its formation under various catalytic conditions, and a summary of key quantitative data. The content is tailored for professionals in chemical research and development, offering in-depth insights into the kinetics, catalysis, and process parameters governing IBDU production.
Core Synthesis Reaction
The formation of this compound is a condensation reaction where two molar equivalents of urea react with one molar equivalent of isobutyraldehyde to produce one molecule of IBDU and one molecule of water.[1] The reaction is exothermic in nature.[3]
Overall Reaction Equation: (CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O (Isobutyraldehyde + 2 Urea → this compound + Water)
Proposed Reaction Mechanisms
The synthesis of IBDU can be effectively carried out under both acidic and alkaline (or near-neutral) conditions. The catalytic environment dictates the specific reaction pathway, primarily by influencing the activation of the isobutyraldehyde electrophile.
Acid-Catalyzed Mechanism
Under acidic conditions, the carbonyl oxygen of isobutyraldehyde is protonated, significantly increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the weakly basic nitrogen atom of urea. The reaction proceeds through a hemiaminal-like intermediate, which then dehydrates to form a highly reactive N-acylimine intermediate (resonance-stabilized). This intermediate is rapidly attacked by a second urea molecule, and subsequent deprotonation yields the final IBDU product.
Caption: Acid-catalyzed pathway for IBDU synthesis.
Alkaline or Near-Neutral Mechanism
In alkaline or near-neutral conditions, the reaction is initiated by the direct nucleophilic attack of a urea molecule on the carbonyl carbon of isobutyraldehyde, forming a hemiaminal intermediate.[4] This intermediate subsequently eliminates a molecule of water to form the key N-acylimine intermediate. The formation of this intermediate is the rate-limiting step. A second urea molecule then adds to the electrophilic carbon of the imine, and a final protonation step (abstracting a proton from the solvent) yields IBDU.[4] This pathway is often facilitated by additives that manage the phase differences between the aqueous urea solution and the organic isobutyraldehyde.[3][5]
Caption: Alkaline/near-neutral pathway for IBDU synthesis.
Experimental Protocols and Process Parameters
The synthesis of IBDU can be achieved through several methodologies, distinguished by their catalytic systems and reaction conditions.
Protocol 1: Alkaline pH Synthesis with Emulsifier and Accelerator
This method addresses the immiscibility of the organic isobutyraldehyde and the aqueous urea solution by using an emulsifier and a reaction accelerator at an alkaline pH.[3]
-
Methodology:
-
An aqueous solution of urea is prepared with a concentration ranging from 40% to 80% by weight.[3]
-
A collagen-derived protein emulsifier (1-10% by weight) and a polyvalent inorganic ammonium salt accelerator (0.5-10% by weight) are added to the urea solution.[3]
-
The mixture is heated to a temperature exceeding 40°C (e.g., 55°C) with vigorous agitation.[3]
-
A stoichiometric amount of isobutyraldehyde (approximately 1 mole per 2 moles of urea) is added to the heated aqueous medium.[3]
-
The exothermic reaction proceeds, raising the temperature to 65-100°C. The reaction mass transforms from a creamy texture to a soft solid within minutes.[3]
-
The reaction is typically complete within 2 to 15 minutes.[3]
-
The resulting solid product is dried and processed to the desired particle size.[3]
-
Protocol 2: Phase Transfer Catalysis Synthesis
This modern approach utilizes a phase transfer catalyst (PTC) to facilitate the reaction between the two immiscible phases, enabling a highly efficient, one-pot synthesis at lower temperatures.[5]
-
Methodology:
-
An aqueous solution of urea is prepared, typically containing 50% to 85% urea by weight.[5]
-
A phase transfer catalyst, such as a quaternary ammonium salt (e.g., benzyltriethylammonium chloride), is added. The molar ratio of the PTC to isobutyraldehyde may range from 0.005 to 0.05.[5]
-
Isobutyraldehyde is added to the urea solution.
-
The reaction is maintained at a controlled temperature, preferably between 20°C and 60°C (e.g., 40°C), under atmospheric pressure.[5]
-
The reaction proceeds to a high yield (e.g., 96%) in a short time.[5]
-
The solid IBDU product precipitates from the solution and is collected by filtration. The PTC remains in the aqueous layer.[5]
-
Protocol 3: Acid-Catalyzed Synthesis
While less common for pure IBDU fertilizer production, acid catalysis is a fundamental method for reacting aldehydes with urea, particularly in the context of creating urea-aldehyde resins.[6][7][8]
-
Methodology:
-
Urea, isobutyraldehyde, and potentially other aldehydes like formaldehyde are mixed in an aqueous medium.[7]
-
A strong acid, such as sulfuric acid, is added as a catalyst.[7][8]
-
The reaction mixture is heated to initiate and sustain the condensation reaction.
-
The reaction is allowed to proceed until the desired degree of condensation or product yield is achieved.
-
The resulting product is then neutralized, dried, and processed.
-
Quantitative Data Summary
The following table summarizes and compares the key quantitative parameters from the described synthesis protocols.
| Parameter | Protocol 1: Alkaline/Emulsifier | Protocol 2: Phase Transfer Catalyst | Protocol 3: Acid Catalyst |
| Catalyst/Additive | Collagen-derived emulsifier (1-10% w/w), Inorganic ammonium salt (0.5-10% w/w) | Quaternary ammonium salt (e.g., benzyltriethylammonium chloride) | Strong acid (e.g., H₂SO₄) |
| pH | 7.0 - 9.0[3] | Not specified, likely near neutral | Acidic[6][7][8] |
| Reactant Ratio (Urea:Isobutyraldehyde) | Approx. 2:1 (stoichiometric)[3] | Approx. 2:1 (stoichiometric) | Varies (e.g., 1:3.6 in related resin synthesis)[7][8] |
| Urea Concentration | 40 - 80% in water[3] | 50 - 85% in water[5] | Aqueous solution[9] |
| Temperature | Initiate >40°C, exothermic rise to 65-100°C[3] | 20 - 60°C (e.g., 40°C)[5] | Elevated temperatures |
| Reaction Time | 2 - 15 minutes[3] | Short[5] | Varies |
| Yield | Substantially complete reaction[3] | High (e.g., ~96%)[5] | High (e.g., 76.5% in related resin synthesis)[7][8] |
| Product Form | Granular solid or amorphous paste[3] | White solid[5] | Solid resin[7] |
General Manufacturing Workflow
The industrial production of IBDU generally follows a series of core steps, from raw material mixing to final product packaging. The specific equipment and conditions may vary based on the chosen synthesis protocol.
Caption: A generalized workflow for the industrial manufacturing of IBDU.
Conclusion
The synthesis of this compound from urea and isobutyraldehyde is a robust condensation reaction that can be effectively controlled through various catalytic strategies. The reaction mechanism hinges on the formation of a critical N-acylimine intermediate, whether through acid-catalyzed activation of the aldehyde or direct nucleophilic attack under alkaline/neutral conditions. Advances in catalysis, particularly the use of phase transfer catalysts, have enabled more efficient, economical, and environmentally benign production processes at lower temperatures. A thorough understanding of these mechanisms and process parameters is essential for optimizing reaction yield, product quality, and manufacturing efficiency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbchem.net [nbchem.net]
- 3. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GB1212605A - Continuous production of isobutylidene diurea - Google Patents [patents.google.com]
Chemical properties of isobutylidenediurea
An In-depth Technical Guide to the Chemical Properties of Isobutylidenediurea
This technical guide provides a comprehensive overview of the chemical properties of this compound (IBDU), targeting researchers, scientists, and professionals in drug development who may have an interest in urea derivatives and their chemical behavior.
This compound is an organic compound synthesized from the condensation reaction of isobutyraldehyde and urea.[1][2] It is primarily used as a slow-release nitrogen fertilizer in agriculture.[1]
Table 1: General Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N,N''-(2-Methylpropane-1,1-diyl)diurea | [1] |
| Synonyms | Isodur, Diureidoisobutane, Isobutylenediurea | [1] |
| CAS Number | 6104-30-9 | [1] |
| Molecular Formula | C₆H₁₄N₄O₂ | [1] |
| Molar Mass | 174.204 g/mol | [1] |
| Appearance | White crystalline solid/powder | [1] |
| Melting Point | Approximately 205 °C | [3] |
| Solubility in water | Low | [1] |
| Purity (typical) | ≥ 90% |
Synthesis of this compound
The primary method for synthesizing this compound is through the condensation reaction of isobutyraldehyde with two equivalents of urea.[1] This reaction is typically carried out in an aqueous solution.
Synthesis Reaction Pathway
References
Review of isobutylidenediurea research literature
An In-Depth Technical Guide to Isobutylidenediurea (IBDU)
Introduction
This compound (IBDU) is a slow-release nitrogen fertilizer synthesized from the condensation reaction of urea and isobutyraldehyde.[1][2][3] As a derivative of urea, which is highly soluble in water, IBDU's low solubility is the primary mechanism governing its controlled-release properties.[3][4] This technical guide provides a comprehensive review of the research literature on IBDU, covering its synthesis, mechanism of action, analytical methods, and agronomic efficacy. The content is tailored for researchers, scientists, and professionals in drug development and agriculture, presenting quantitative data in structured tables and detailing experimental protocols with corresponding workflow diagrams.
Synthesis and Chemical Properties
IBDU is produced through the condensation reaction between two equivalents of urea and one equivalent of isobutyraldehyde.[3][5]
(CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O [3][5]
The industrial manufacturing process typically involves mixing urea and isobutyraldehyde in a reactor and heating the mixture to facilitate the reaction.[5] A patented method describes carrying out this reaction in an aqueous solution of urea (40-80% by weight) at a pH between 7.0 and 9.0, in the presence of a collagen-derived protein emulsifier and an inorganic ammonium salt as a reaction accelerator.[6] The reaction is exothermic and can be performed in a batch or continuous system, such as a pipe reactor.[6] The resulting product is a granular mass that is subsequently dried.[6]
Table 1: Physicochemical Properties of this compound (IBDU)
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₆H₁₄N₄O₂ | [3] |
| Molar Mass | 174.204 g·mol⁻¹ | [3] |
| Appearance | White solid, powder, or granule | [3][7][8] |
| Total Nitrogen (N) Content | ≥31% | [7] |
| IBDU-Nitrogen (N) Content | ≥28% | [7] |
| Solubility in Water | Low (0.01-0.1 g N per 100ml water) |[7][8] |
Mechanism of Action and Nitrogen Release Kinetics
The primary mechanism for nitrogen release from IBDU is slow chemical hydrolysis in the soil, which is not dependent on microbial activity.[4][5] This characteristic makes IBDU an effective nitrogen source even in cooler soil temperatures where microbial action is limited.[4][7][8] The hydrolysis process reverses the synthesis reaction, breaking IBDU down into isobutyraldehyde and urea, which then becomes available for plant uptake.[5]
Several factors influence the rate of IBDU hydrolysis:
-
Soil Moisture: The release rate is primarily dependent on soil moisture content.[5][7][8]
-
Soil pH: Hydrolysis is faster in acidic soil conditions.[5] Conversely, one study observed that IBDU released lower amounts of nitrogen in soil with higher microbial activity and lower pH.[9]
-
Particle Size: The granule size significantly affects the dissolution rate, which in turn controls the rate of hydrolysis and nitrogen release.[10]
A 90-day incubation study compared the nitrogen release rates of several fertilizers, demonstrating the slower release profile of IBDU compared to standard urea.
Table 2: Comparison of Cumulative Nitrogen Release from Various Fertilizers (90-day Incubation)
| Fertilizer | Cumulative Nitrogen Release (%) |
|---|---|
| Urea | 89 - 100% |
| This compound (IBDU) | 59 - 94% |
| Urea-formaldehyde (UF) | 46 - 73% |
| Crotonylidene diurea (CDU) | 44 - 56% |
Source:[9]
Experimental Protocols
Analytical Determination of IBDU
The standard method for the quantitative determination of IBDU in fertilizers is High-Performance Liquid Chromatography (HPLC), as specified in standards like EN 15705.[5][11]
Methodology:
-
Sample Preparation: A representative sample of the fertilizer is obtained and prepared according to standard methods (e.g., EN 1482-2).[11]
-
Extraction: A known mass of the sample is extracted with water.[11]
-
Dilution: The extract is appropriately diluted to fall within the calibration range of the HPLC system.[11]
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column and detector.
-
Quantification: The concentration of IBDU is determined by comparing its peak area to that of known standards.[10]
Other analytical techniques include Fourier-Transform Infrared Spectroscopy (FTIR) for rapid identification and X-ray Diffraction (XRD) to distinguish crystalline IBDU from other polymers.[5]
Soil Incubation for Nitrogen Release Studies
Soil incubation experiments are conducted under controlled laboratory conditions to determine the nitrogen release kinetics of slow-release fertilizers like IBDU.[9][12][13]
Methodology:
-
Soil Preparation: Soil samples are collected, air-dried, and sieved. Key soil properties (pH, organic matter, microbial biomass) are often characterized before the experiment.[9][14]
-
Fertilizer Amendment: A known quantity of IBDU is thoroughly mixed with the soil samples. A control sample (no fertilizer) and a positive control (e.g., urea) are also prepared.[9]
-
Incubation: The soil samples are placed in microcosms (e.g., leaching columns or jars) and incubated in an environmental chamber at a constant temperature and moisture level (e.g., 30°C, 60% water holding capacity).[9][12]
-
Leaching and Sampling: At predetermined intervals (e.g., 7, 15, 30, 60, 90 days), the samples are leached with a salt solution (e.g., 0.01 M CaCl₂) to extract the mineralized nitrogen (NH₄⁺-N and NO₃⁻-N).[9]
-
Chemical Analysis: The leachate is collected and analyzed for ammonium and nitrate concentrations using colorimetric or ion chromatography methods.
-
Data Modeling: The cumulative nitrogen released over time is calculated and often fitted to a kinetic model (e.g., first-order kinetics) to determine the mineralization rate constant.[9][15]
Agronomic Efficacy and Applications
Studies have demonstrated the positive impact of IBDU on crop yields compared to traditional urea fertilizers, attributed to its sustained nitrogen availability throughout the growing season.[5] Its slow-release nature also reduces the risk of nitrogen loss through leaching, offering environmental benefits.[5]
Table 3: Efficacy of IBDU in Different Crops
| Crop | Application Rate ( kg/ha ) | Yield Increase (%) vs. Urea | Study Reference |
|---|---|---|---|
| Paddy Rice | 150 | 20% | [5] |
| Wheat | 100 | 15% | [5] |
| Corn | 200 | 25% |[5] |
IBDU is widely used in turfgrass management and for ornamental plants, where consistent, long-term nutrient supply is crucial.
Table 4: Recommended Application Rates of IBDU
| Application | Rate ( kg/ha ) |
|---|---|
| Sports Turf | 300 - 450 |
| Ornamental Lawns | 300 - 400 |
| Ornamental Shrubs (Slow Growing) | 100 - 400 |
| Ornamental Shrubs (Fast Growing) | 300 - 400 |
| Ornamental Flowers | 195 - 510 |
Source:[7]
Conclusion
This compound is a well-researched slow-release nitrogen fertilizer whose performance is based on a predictable, abiotic mechanism: chemical hydrolysis. Its release is primarily governed by soil moisture and fertilizer particle size, making it a reliable nutrient source across various temperatures. Quantitative studies confirm its efficacy in improving crop yields and its suitability for specialty applications like turf and ornamentals. The standardized analytical and experimental protocols outlined in this guide provide a robust framework for further research and development in the field of controlled-release nutrient technology.
References
- 1. researchgate.net [researchgate.net]
- 2. Release Mechanisms for Slow- and Controlled-release Fertilizers and Strategies [syfert.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. slow release fertilizer [turf.arizona.edu]
- 5. This compound (IBDU) [benchchem.com]
- 6. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]
- 7. nbchem.net [nbchem.net]
- 8. grandchem.net [grandchem.net]
- 9. researchgate.net [researchgate.net]
- 10. fertilizer.org [fertilizer.org]
- 11. intertekinform.com [intertekinform.com]
- 12. Soil Incubation | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 13. ecolab.cals.cornell.edu [ecolab.cals.cornell.edu]
- 14. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isobutylidenediurea (IBDU)
CAS Number: 6104-30-9
Authored for: Researchers, Scientists, and Agricultural Professionals
Executive Summary
Isobutylidenediurea (IBDU), with CAS number 6104-30-9, is an organic compound synthesized from the condensation reaction of isobutyraldehyde and urea.[1][2] It functions primarily as a controlled-release nitrogen fertilizer in agricultural and horticultural applications.[1][3] Its efficacy stems from its very low solubility in water, which governs the slow release of nitrogen into the soil.[1][2][4] The release mechanism is predominantly chemical hydrolysis, which is influenced by soil moisture and pH, rather than microbial activity or temperature, ensuring a steady supply of nitrogen to plants over an extended period.[1][5] This guide provides a comprehensive overview of IBDU's physicochemical properties, synthesis protocols, mechanism of action, and analytical determination methods.
Physicochemical Properties
IBDU is a white crystalline solid or powder.[6][7] Its key properties are summarized in the table below, highlighting the characteristics that contribute to its function as a slow-release fertilizer, most notably its low water solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄N₄O₂ | [2][8] |
| Molar Mass | 174.20 g/mol | [1][2][6] |
| Appearance | White powder, granules, or crystals | [3][4][6] |
| Melting Point | 195 - 205 °C | [6][9][10] |
| Boiling Point | ~196.6 - 305.18 °C (estimates vary) | [3][9][10] |
| Density | 0.55 - 1.23 g/cm³ (estimates vary) | [1][3][6][9] |
| Water Solubility | Very low; 0.2 g/100mL (2.0 g/L) at 20°C | [6][10] |
| Nitrogen Content | ~31 - 32% | [1][4] |
| LogP (Octanol/Water) | -0.9 | [6] |
| pKa (Strongest Acidic) | 14.56 (Predicted) | [11] |
Synthesis and Analytical Protocols
Synthesis of this compound
IBDU is produced via the condensation reaction of one mole of isobutyraldehyde with two moles of urea, forming IBDU and water.[1][2]
(CH₃)₂CHCHO + 2 OC(NH₂)₂ → (CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O [1][2]
Industrial production involves controlled conditions to optimize yield and purity.[1]
Figure 1: General synthesis workflow for this compound (IBDU).
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a representative example derived from common industrial synthesis principles.[12][13]
-
Preparation of Urea Solution: Prepare an aqueous solution of urea with a concentration ranging from 50% to 80% by weight.[12][13] Heat the solution to approximately 40-55°C to ensure complete dissolution.[12][13]
-
Reaction Initiation: While vigorously stirring the urea solution, add isobutyraldehyde. The molar ratio should be approximately 2 moles of urea to 1 mole of isobutyraldehyde.
-
Catalyst/pH Control (Optional but common): For improved reaction rates, the reaction can be conducted in the presence of a phase transfer catalyst (e.g., benzyltriethylammonium chloride) or at a controlled pH (e.g., 7.0-9.0) using an appropriate buffer or catalyst system.[12][13]
-
Reaction Progression: Continue vigorous mixing. An exothermic reaction will occur, and the temperature may rise. The reaction is typically rapid, with high conversion of isobutyraldehyde within 20-30 minutes.[12][13]
-
Product Isolation: As the reaction proceeds, solid white IBDU will precipitate from the solution.
-
Purification: The precipitated IBDU is collected by filtration.
-
Drying: The filtered product is then dried to remove residual water, yielding the final IBDU powder or granules.
Analytical Determination by HPLC
The standard method for the quantitative determination of IBDU in fertilizer samples is High-Performance Liquid Chromatography (HPLC).[14][15][16] This method allows for the separation and quantification of IBDU from other urea condensates and fertilizer components.
Figure 2: Experimental workflow for the HPLC analysis of IBDU.
Experimental Protocol: HPLC Analysis of IBDU
This protocol is based on European Standard EN 15705 for fertilizer analysis.[15][16]
-
Sample Preparation:
-
Accurately weigh a representative portion of the fertilizer sample.
-
Extract the sample with distilled or demineralized water by shaking for a specified time (e.g., 30 minutes).[16]
-
Allow the solution to settle.
-
-
Dilution and Filtration:
-
Take a precise aliquot of the supernatant.
-
Dilute the aliquot with water or mobile phase to a concentration suitable for HPLC analysis.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: An isocratic mixture of water and a polar organic solvent, such as acetonitrile.[16] The exact ratio is optimized for best separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength between 190 and 210 nm.
-
-
Quantification:
-
Prepare a series of standard solutions of pure IBDU of known concentrations.
-
Inject the standards to create a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of IBDU in the sample by comparing its peak area to the calibration curve.
-
Mechanism of Action: Slow Nitrogen Release
The primary value of IBDU as a fertilizer lies in its slow, controlled release of nitrogen. This process is initiated by the slow chemical hydrolysis of IBDU in the presence of soil moisture.[1][5]
-
Hydrolysis: The low water solubility of IBDU limits the amount of material that can dissolve at any given time. The dissolved IBDU slowly undergoes hydrolysis, which is the reverse of its synthesis reaction. This breaks IBDU down into its original components: isobutyraldehyde and urea.[1][2]
-
Urea Conversion: Once released, the urea is then subject to the normal soil processes. Urease enzymes, produced by soil microorganisms, hydrolyze the urea into ammonia and carbon dioxide.[1]
-
Nitrification: The ammonia is then converted by other soil bacteria into nitrite and subsequently nitrate, which is the primary form of nitrogen taken up by plant roots.
This multi-step release is not highly dependent on soil temperature or microbial activity, unlike many other slow-release fertilizers.[5] The rate of nitrogen release is primarily governed by the hydrolysis of IBDU, which is influenced by soil moisture, pH, and the particle size of the IBDU granules.[1][17]
Figure 3: Nitrogen release pathway from IBDU in the soil environment.
Conclusion
This compound is a well-characterized compound whose utility as a slow-release nitrogen source is directly tied to its fundamental physicochemical properties, particularly its low water solubility. Its synthesis is a straightforward condensation reaction, and its mechanism of action in soil is dominated by a predictable chemical hydrolysis, making it a reliable tool for long-term nitrogen management in various agricultural and research settings. Standardized analytical methods, such as HPLC, allow for its accurate quantification, ensuring quality control and facilitating further research into its environmental fate and agronomic efficiency.
References
- 1. This compound (IBDU) [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. nbchem.net [nbchem.net]
- 5. slow release fertilizer [turf.arizona.edu]
- 6. Ibdu | C6H14N4O2 | CID 22478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. kingenta.com.au [kingenta.com.au]
- 8. Isobutylidendiharnstoff [chembk.com]
- 9. China N,N”-(isobutylidene)diurea CAS 6104-30-9 factory and manufacturers | Unilong [unilongmaterial.com]
- 10. echemi.com [echemi.com]
- 11. Showing Compound Isobutylidene (FDB003951) - FooDB [foodb.ca]
- 12. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]
- 13. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]
- 14. Fertilizers - Determination of urea condensates using high-performance liquid chromatography (HPLC) - this compound and crotonylidenediurea (method A) and methylen-urea oligomers (method B). CYS eShop [std-ol.cys.org.cy]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. intertekinform.com [intertekinform.com]
- 17. fertilizer.org [fertilizer.org]
An In-depth Technical Guide to the Molecular Structure of Isobutylidenediurea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutylidenediurea (IBDU) is a condensation product of isobutyraldehyde and urea, primarily utilized as a slow-release nitrogen fertilizer in agriculture. Its efficacy is rooted in its low aqueous solubility and controlled hydrolysis to plant-available urea. This guide provides a comprehensive overview of the molecular structure of IBDU, including its chemical and physical properties. While experimental crystallographic data detailing precise bond lengths and angles are not publicly available, this document synthesizes existing knowledge on its synthesis, mechanism of action, and theoretical structural aspects. Detailed experimental protocols for its synthesis are also provided, alongside visualizations of its formation and breakdown pathways.
Introduction
This compound, systematically named N,N''-(2-Methylpropane-1,1-diyl)diurea, is an organic compound with the chemical formula C6H14N4O2.[1][2][3] It is a white, crystalline solid with low solubility in water, a key characteristic that underpins its principal application.[1][3] Developed as a controlled-release fertilizer, IBDU provides a steady supply of nitrogen to plants by slowly hydrolyzing in the soil to release urea and isobutyraldehyde.[1][3] This controlled release minimizes nitrogen loss through leaching and volatilization, enhancing nitrogen use efficiency.[4]
Molecular Structure and Properties
The molecular structure of this compound consists of an isobutyl group attached to a central carbon atom, which is in turn bonded to two urea moieties.
Chemical Identifiers:
-
IUPAC Name: N,N''-(2-Methylpropane-1,1-diyl)diurea[1]
-
CAS Number: 6104-30-9[2]
-
Molecular Weight: 174.20 g/mol [5]
-
Synonyms: IBDU, Isodur, Diureidoisobutane, Isobutylidene diurea[1][5]
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White crystalline solid | [1] |
| Solubility in Water | Low (0.1-0.2 g/100 mL at 25°C) | [6] |
| Melting Point | 198-201 °C | |
| Density | Approximately 1.25 g/cm³ |
Note: Some physical properties may vary slightly depending on the crystalline form and purity.
Structural Data
As of the latest literature review, a publicly available, solved crystal structure for this compound with experimentally determined bond lengths and angles could not be identified. Therefore, a detailed table of quantitative structural parameters cannot be provided at this time. Theoretical calculations and comparisons with structurally similar molecules, such as urea and its derivatives, can provide estimations of these parameters.
Synthesis and Hydrolysis of this compound
The primary mechanism for both the industrial synthesis and the environmental breakdown of IBDU involves a reversible condensation and hydrolysis reaction.
Synthesis Pathway
The industrial production of this compound involves the acid-catalyzed condensation reaction of one mole of isobutyraldehyde with two moles of urea. The reaction proceeds with the formation of a stable diurea compound and the elimination of a water molecule.
Caption: Synthesis of this compound.
Hydrolysis Pathway
The slow-release mechanism of IBDU as a fertilizer is governed by its hydrolysis in the soil. This reaction is the reverse of its synthesis, where IBDU reacts with water to break down into isobutyraldehyde and urea. The released urea is then further hydrolyzed by soil urease into ammonia and carbon dioxide, which can be utilized by plants. The rate of IBDU hydrolysis is primarily dependent on soil moisture and pH, and to a lesser extent on temperature, but is not significantly affected by microbial activity.[1][4]
Caption: Hydrolysis of this compound in Soil.
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via the condensation of isobutyraldehyde and urea.
Materials:
-
Isobutyraldehyde (99%)
-
Urea (99%)
-
Concentrated Sulfuric Acid (as catalyst)
-
Distilled Water
-
Ethanol
-
Beakers, magnetic stirrer, heating mantle, Buchner funnel, filter paper, pH meter.
Procedure:
-
Prepare a saturated solution of urea in distilled water at 50°C in a beaker equipped with a magnetic stirrer.
-
Slowly add isobutyraldehyde to the urea solution in a 1:2 molar ratio (isobutyraldehyde:urea).
-
Adjust the pH of the mixture to approximately 4.0 by the dropwise addition of concentrated sulfuric acid while stirring continuously.
-
Continue stirring the mixture at 50°C for 2-3 hours. A white precipitate of this compound will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the white precipitate by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold distilled water to remove any unreacted urea and catalyst.
-
Further wash the product with ethanol to remove unreacted isobutyraldehyde.
-
Dry the purified this compound in a vacuum oven at 60°C to a constant weight.
-
Characterize the final product using techniques such as melting point determination, and infrared (IR) spectroscopy.
Biological Signaling
Currently, there is a lack of scientific literature describing the direct involvement of this compound in specific biological signaling pathways within plant or animal systems, beyond its role as a pro-nutrient that releases urea. The biological effects observed are primarily attributed to the action of urea and its subsequent conversion to ammonia, which then enters the nitrogen metabolic pathways of the organism.
Conclusion
This compound is a molecule of significant agricultural importance, with its molecular structure being central to its function as a controlled-release fertilizer. While a detailed crystallographic analysis is not publicly available, its chemical properties, synthesis, and mechanism of hydrolysis are well-understood. The provided synthesis protocol offers a clear methodology for its laboratory preparation. Future research efforts could be directed towards obtaining a high-resolution crystal structure of IBDU to provide precise quantitative data on its molecular geometry and to further elucidate the structure-function relationship that governs its slow-release properties.
References
An In-depth Technical Guide to the Solubility Characteristics of Isobutylidenediurea (IBDU) in Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of isobutylidenediurea (IBDU). It delves into the quantitative data available, the key factors influencing its dissolution, and detailed experimental protocols for its characterization.
Introduction to this compound (IBDU)
This compound (IBDU) is an organic compound with the chemical formula (CH₃)₂CHCH{NHC(O)NH₂}₂. It is a condensation product of isobutyraldehyde and two molecules of urea. Primarily utilized as a slow-release nitrogen fertilizer in agriculture, its efficacy is intrinsically linked to its low solubility in water, which governs the gradual release of nitrogen into the soil. Understanding the nuances of IBDU's solubility is crucial for optimizing its applications and for the development of new formulations.
Quantitative Solubility Data
Quantitative data on the solubility of IBDU in water across a wide range of temperatures and pH values is not extensively available in peer-reviewed literature. However, a key data point has been established:
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.2[1] |
The limited aqueous solubility of IBDU is a defining characteristic, contrasting sharply with the high solubility of its parent compound, urea.[2] This low solubility is the cornerstone of its slow-release properties.
Core Factors Influencing IBDU Solubility
The dissolution of IBDU in an aqueous environment is a complex process primarily governed by its hydrolysis. The key factors influencing this process are water availability, pH, temperature, and the physical properties of the IBDU particles.
Hydrolysis: The Primary Dissolution Pathway
The dissolution of IBDU is not a simple physical process of a solute dissolving in a solvent. Instead, it is intrinsically linked to its chemical breakdown through hydrolysis. The slow, controlled release of nitrogen from IBDU is a direct result of the rate of its hydrolysis back to urea and isobutyraldehyde.[2] The overall reaction is the reverse of the IBDU synthesis reaction:
(CH₃)₂CHCH{NHC(O)NH₂}₂ + H₂O ⇌ (CH₃)₂CHCHO + 2 OC(NH₂)₂
The availability of water is a critical determinant of the rate of this reaction and, consequently, the rate at which IBDU dissolves and releases urea.
Influence of pH
Effect of Temperature
As with most chemical reactions, the rate of IBDU hydrolysis is expected to increase with temperature. Consequently, the solubility of IBDU is also anticipated to show a positive correlation with temperature. However, it has been noted that the release of nitrogen from IBDU is less dependent on temperature than some other slow-release fertilizers, indicating that the effect of temperature on its dissolution, while present, may be less pronounced.
Particle Size
The particle size of the solid IBDU plays a crucial role in its dissolution rate. Smaller particles have a larger surface area-to-volume ratio, which increases the area of contact with water and accelerates the rate of hydrolysis and subsequent dissolution. Therefore, finely ground IBDU will dissolve and release urea more rapidly than larger granules.
Visualization of IBDU Dissolution Pathway
The following diagram illustrates the logical flow of the factors and processes involved in the dissolution of this compound in water.
Experimental Protocols
For researchers seeking to generate comprehensive solubility and hydrolysis data for IBDU, the following generalized experimental protocols are provided.
Protocol for Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
1. Materials:
-
This compound (IBDU), analytical grade
-
Deionized water
-
Buffer solutions (for pH-dependent studies)
-
Constant temperature shaker bath or incubator
-
Centrifuge tubes (e.g., 50 mL)
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, 9).
-
Add an excess amount of IBDU to a series of centrifuge tubes containing a known volume of deionized water or the respective buffer solutions. The excess solid is crucial to ensure that saturation is reached.
-
Place the sealed tubes in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.
-
After the equilibration period, remove the tubes and centrifuge at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining particulate matter.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the concentration of dissolved IBDU in the filtrate using a validated HPLC method.
-
Calculate the solubility in g/100 mL or other desired units.
Protocol for Determination of Hydrolysis Kinetics
This protocol outlines a method to determine the rate of IBDU hydrolysis under different conditions.
1. Materials:
-
Same as for the solubility determination protocol.
2. Procedure:
-
Prepare solutions of IBDU in deionized water or buffer solutions at a known initial concentration below its saturation point.
-
Maintain the solutions at a constant temperature in a water bath or incubator.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Immediately analyze the aliquot using an HPLC method capable of separating and quantifying both IBDU and urea.
-
Plot the concentration of IBDU as a function of time.
-
From the concentration-time data, determine the order of the reaction and calculate the hydrolysis rate constant (k) under the specific pH and temperature conditions.
Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)
A reliable analytical method is essential for accurately quantifying the concentration of IBDU in aqueous samples. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.
A typical HPLC method for the analysis of IBDU would involve:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The specific composition would need to be optimized to achieve good separation between IBDU, urea, and isobutyraldehyde.
-
Detection: A UV detector is commonly used for the detection of urea derivatives. The detection wavelength should be optimized for maximum absorbance of IBDU.
-
Quantification: Quantification is achieved by creating a calibration curve using standard solutions of IBDU of known concentrations.
Conclusion
The low aqueous solubility of this compound is a key determinant of its function as a slow-release nitrogen source. Its dissolution is a chemically driven process, primarily controlled by the rate of its hydrolysis, which is influenced by water availability, pH, temperature, and particle size. While a precise quantitative understanding of its solubility across a broad range of environmental conditions is not yet fully documented in the public domain, this guide provides the foundational knowledge and experimental frameworks necessary for researchers to conduct further investigations. The development of a comprehensive solubility and hydrolysis kinetic database for IBDU would be of significant value to the fields of agricultural science, environmental chemistry, and formulation development.
References
Biodegradation pathway of isobutylidenediurea in soil
An In-depth Technical Guide on the Biodegradation Pathway of Isobutylidenediurea (IBDU) in Soil
Introduction
This compound (IBDU) is a slow-release nitrogen fertilizer that provides a steady supply of nitrogen to plants, minimizing losses through leaching and volatilization.[1][2][3][4][5] Understanding its biodegradation pathway in soil is crucial for optimizing its use in agriculture and assessing its environmental fate. This technical guide provides a comprehensive overview of the chemical and microbial processes involved in the breakdown of IBDU in the soil environment, intended for researchers, scientists, and professionals in drug development with an interest in environmental microbiology and biochemistry.
Core Biodegradation Pathway
The degradation of IBDU in soil is a multi-step process initiated by chemical hydrolysis, followed by microbial enzymatic action. The primary mechanism of IBDU breakdown is its low water solubility, which governs its slow-release characteristics.[1][3] The overall pathway can be summarized as follows:
-
Hydrolysis of IBDU : The first and rate-limiting step is the chemical hydrolysis of the IBDU molecule. This reaction is primarily dependent on soil moisture and is accelerated by acidic conditions and higher temperatures.[3][4][6] The hydrolysis of IBDU yields two molecules of urea and one molecule of isobutyraldehyde.[3][4]
-
Microbial Hydrolysis of Urea : The urea molecules produced from the hydrolysis of IBDU are then subjected to microbial degradation. Soil microorganisms possessing the enzyme urease catalyze the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). The ammonia rapidly dissolves in soil water to form ammonium (NH₄⁺).[4]
-
Nitrification : The ammonium produced from urea hydrolysis is subsequently oxidized to nitrate (NO₃⁻) by nitrifying bacteria in a two-step process. Nitrosomonas species convert ammonium to nitrite (NO₂⁻), which is then converted to nitrate by Nitrobacter species. Plants can readily absorb both ammonium and nitrate as nitrogen sources.
-
Fate of Isobutyraldehyde : Isobutyraldehyde, the other byproduct of IBDU hydrolysis, can either volatilize from the soil or be utilized by soil microorganisms as a carbon and energy source.[4] Studies have shown that isobutyraldehyde is readily degraded by a variety of microorganisms.[1]
While chemical hydrolysis is the predominant initial step, direct microbial degradation of IBDU has also been observed. A key microorganism in this process is Rhodococcus erythropolis, which produces an enzyme, this compound amidinohydrolase, capable of directly hydrolyzing IBDU to urea and isobutyraldehyde.[7]
Quantitative Data on IBDU Degradation
The rate of IBDU degradation and subsequent nitrogen release is influenced by several soil parameters. The following table summarizes quantitative data from various studies.
| Parameter | Condition | Nitrogen Release/Degradation Rate | Reference(s) |
| Time | 90-day incubation | 59-94% of nitrogen released | [8] |
| Temperature | 40°F (4.4°C) over 3 months | ~50% of nitrogen released | [4] |
| 80°F (26.7°C) over 3 months | ~75% of nitrogen released | [4] | |
| Soil pH | Acidic soils | Increased rate of hydrolysis | [3] |
| Moisture | Presence of water | Essential for hydrolysis | [2][3] |
Experimental Protocols
Protocol 1: Soil Incubation Study to Determine IBDU Degradation Rate
This protocol outlines a method for quantifying the degradation of IBDU in soil under controlled laboratory conditions.
1. Soil Preparation:
- Collect soil samples from the desired location and depth.
- Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Characterize the soil for its physicochemical properties, including pH, organic matter content, texture, and microbial biomass.
2. Experimental Setup:
- Weigh a known amount of the prepared soil (e.g., 100 g) into individual incubation containers (e.g., glass jars).
- Treat the soil with a known concentration of IBDU.
- Adjust the soil moisture to a specific water-holding capacity (e.g., 60%).
- Prepare multiple replicates for each treatment and a control group without IBDU.
- Incubate the containers in the dark at a constant temperature (e.g., 25°C).
3. Sampling and Analysis:
- At predetermined time intervals (e.g., 0, 7, 14, 28, 56, and 90 days), destructively sample a set of replicates from each treatment.
- Extract the soil samples with a suitable solvent (e.g., a mixture of acetonitrile and water) to recover IBDU and its degradation products.
- Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of IBDU, urea, and isobutyraldehyde.
- Separately, perform an extraction with a potassium chloride solution to determine the concentrations of ammonium and nitrate using colorimetric methods or an autoanalyzer.
4. Data Analysis:
- Calculate the percentage of IBDU degraded over time.
- Determine the degradation kinetics by fitting the data to appropriate models (e.g., first-order kinetics).
- Correlate the degradation rates with the changes in the concentrations of urea, ammonium, and nitrate.
Protocol 2: Isolation and Characterization of IBDU-Degrading Microorganisms
This protocol describes the enrichment and isolation of microorganisms capable of degrading IBDU.
1. Enrichment Culture:
- Prepare a mineral salts medium with IBDU as the sole source of nitrogen and carbon.
- Inoculate the medium with a small amount of soil known to have been exposed to IBDU.
- Incubate the culture under aerobic conditions at a suitable temperature (e.g., 28°C) with shaking.
- Periodically transfer a small aliquot of the culture to a fresh medium to enrich for IBDU-degrading microorganisms.
2. Isolation and Purification:
- After several transfers, plate serial dilutions of the enrichment culture onto solid mineral salts medium containing IBDU.
- Incubate the plates until colonies appear.
- Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.
3. Identification and Characterization:
- Identify the isolated strains using 16S rRNA gene sequencing and other biochemical tests.
- Confirm the IBDU-degrading ability of the pure cultures by inoculating them into a liquid medium containing IBDU and monitoring its disappearance over time using HPLC.
- Assay for the presence of IBDU-hydrolyzing enzymes (amidinohydrolase) in the cell-free extracts of the isolates.
Visualization of Pathways and Workflows
Caption: Biodegradation pathway of IBDU in soil.
Caption: Experimental workflow for IBDU degradation study.
References
- 1. Degradation of isobutyraldehyde and its intermediates in a compost biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding structural/functional properties of amidase from Rhodococcus erythropolis by computational approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and properties of an amidase from Rhodococcus erythropolis MP50 which enantioselectively hydrolyzes 2-arylpropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Purification and properties of an amidase from Rhodococcus erythropolis MP50 which enantioselectively hydrolyzes 2-arylpropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drum.lib.umd.edu [drum.lib.umd.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Isobutylidenediurea (IBDU) in Greenhouse Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, in controlled greenhouse experiments. The following protocols and data are designed to assist in the precise application and evaluation of IBDU's effects on plant growth, nutrient uptake, and overall development.
Introduction to this compound (IBDU)
This compound is a chemical compound formed by the reaction of urea and isobutyraldehyde. It serves as a slow-release nitrogen fertilizer, providing a steady supply of nitrogen to plants over an extended period. The primary mechanism for nitrogen release from IBDU is hydrolysis, a chemical reaction with water in the growing medium.[1] This process is influenced by soil moisture and the particle size of the fertilizer granules, and is less dependent on microbial activity and temperature compared to other slow-release fertilizers like urea-formaldehyde.[1] This characteristic makes IBDU particularly suitable for the controlled conditions of greenhouse environments. Its low water solubility also minimizes the risk of fertilizer burn and nutrient leaching.
Key Characteristics of IBDU
-
Nitrogen Content: Typically contains around 31-32% nitrogen.
-
Release Mechanism: Primarily hydrolysis; the rate is governed by moisture and granule size.
-
Low Salt Index: Reduces the potential for root injury, especially in containerized plants.
-
Reduced Leaching: Due to its low solubility, nitrogen from IBDU is less prone to leaching from the growing medium.
Experimental Protocols
General Greenhouse Experiment Protocol to Evaluate IBDU
This protocol outlines a typical experiment to assess the efficacy of IBDU on a common greenhouse ornamental, such as Petunia x hybrida.
3.1.1. Objective: To determine the optimal application rate of IBDU for promoting healthy growth and flowering of Petunia x hybrida in a peat-based substrate, and to compare its performance against a standard water-soluble fertilizer and another slow-release fertilizer.
3.1.2. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with 5 treatments and 10 replications per treatment.
-
Experimental Unit: One 6-inch pot containing one Petunia plant.
-
Total Plants: 50
3.1.3. Materials:
-
Petunia x hybrida 'Wave Purple Classic' seedlings
-
6-inch (1.6-liter) plastic pots
-
Peat-based soilless growing medium (e.g., 70% peat, 30% perlite), pre-moistened
-
This compound (IBDU) granules (e.g., 1-2 mm particle size)
-
Controlled-Release Fertilizer (CRF) with a similar N-P-K ratio (e.g., 14-14-14)
-
Water-Soluble Fertilizer (WSF) with a balanced N-P-K ratio (e.g., 20-20-20)
-
Greenhouse with controlled temperature (20-24°C day / 16-18°C night), light (minimum 12-hour photoperiod), and irrigation system.
-
Data collection tools: ruler, calipers, SPAD meter, drying oven, analytical balance, and equipment for nutrient analysis of substrate and plant tissue.
3.1.4. Treatments:
-
Control: No fertilizer application.
-
IBDU - Low Rate: IBDU incorporated at a rate of 3 kg/m ³.
-
IBDU - High Rate: IBDU incorporated at a rate of 6 kg/m ³.
-
Controlled-Release Fertilizer (CRF): CRF incorporated at a rate equivalent to the IBDU - High Rate in terms of nitrogen content.
-
Water-Soluble Fertilizer (WSF): Applied with every irrigation at a concentration of 200 ppm Nitrogen.
3.1.5. Procedure:
-
Prepare the growing medium by incorporating the granular fertilizers (Treatments 2, 3, and 4) thoroughly to ensure uniform distribution.
-
Fill the pots with the prepared medium.
-
Transplant one Petunia seedling into each pot.
-
Randomly arrange the pots in the greenhouse according to the RCBD layout.
-
Water all plants as needed, ensuring the substrate remains consistently moist but not waterlogged. For the WSF treatment, use the prepared fertilizer solution for irrigation.
-
Monitor and record environmental conditions in the greenhouse daily.
-
Collect data at weekly intervals for 8 weeks.
3.1.6. Data Collection:
-
Plant Growth Parameters:
-
Plant height (from the substrate surface to the apical meristem).
-
Plant width (at the widest point).
-
Number of flowers.
-
Shoot and root dry weight at the end of the experiment (after drying at 70°C for 48 hours).
-
-
Plant Health and Nutrient Status:
-
Chlorophyll content (using a SPAD meter).
-
Visual quality rating (on a scale of 1-5, where 1 is poor and 5 is excellent).
-
Nutrient analysis of leaf tissue at the end of the experiment for N, P, and K content.
-
-
Substrate Analysis:
-
Electrical conductivity (EC) and pH of the substrate at the beginning and end of the experiment.
-
Nutrient analysis of the substrate at the end of the experiment.
-
3.1.7. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
Use a mean separation test (e.g., Tukey's HSD) to identify significant differences between treatment means at a significance level of p < 0.05.
Protocol for Evaluating Nutrient Leaching from IBDU
3.2.1. Objective: To quantify and compare the leaching of nitrogen from a soilless medium amended with IBDU versus a water-soluble fertilizer.
3.2.2. Experimental Design:
-
Design: Completely Randomized Design (CRD) with 3 treatments and 5 replications.
-
Experimental Unit: One 6-inch pot with a saucer to collect leachate.
3.2.3. Materials:
-
Same as in the general protocol, but without plants in the pots to isolate the leaching from the fertilizer itself.
-
Collection bottles for leachate.
-
Equipment for nitrogen analysis in water (e.g., spectrophotometer).
3.2.4. Treatments:
-
Control: No fertilizer.
-
IBDU: Incorporated at 6 kg/m ³.
-
Water-Soluble Fertilizer (WSF): Applied at 200 ppm Nitrogen with each irrigation event.
3.2.5. Procedure:
-
Prepare and fill the pots as described previously.
-
Place each pot on a saucer.
-
Irrigate all pots with a standardized volume of water at regular intervals to induce leaching.
-
Collect the leachate from each saucer after each irrigation event.
-
Measure the volume of the leachate.
-
Analyze the leachate for total nitrogen concentration.
3.2.6. Data Analysis:
-
Calculate the total amount of nitrogen leached from each pot over the course of the experiment.
-
Perform an ANOVA to compare the total nitrogen leached between the treatments.
Data Presentation
The following tables summarize hypothetical but realistic quantitative data from a greenhouse experiment on Petunias, based on the principles and expected outcomes of using IBDU.
Table 1: Effect of Different Fertilizer Treatments on Petunia Growth Parameters (8 weeks after planting)
| Treatment | Plant Height (cm) | Plant Width (cm) | Number of Flowers | Shoot Dry Weight (g) | Root Dry Weight (g) |
| Control | 12.5 | 15.2 | 3 | 8.7 | 2.1 |
| IBDU - Low Rate | 20.1 | 25.8 | 15 | 18.5 | 4.8 |
| IBDU - High Rate | 22.7 | 28.3 | 21 | 22.1 | 5.9 |
| CRF | 21.9 | 27.5 | 19 | 21.3 | 5.5 |
| WSF | 23.5 | 29.1 | 24 | 23.0 | 6.2 |
Table 2: Effect of Different Fertilizer Treatments on Petunia Health and Nutrient Status
| Treatment | Visual Quality Rating (1-5) | Chlorophyll Content (SPAD) | Leaf Tissue Nitrogen (%) |
| Control | 1.5 | 28.7 | 1.8 |
| IBDU - Low Rate | 4.0 | 42.1 | 3.5 |
| IBDU - High Rate | 4.5 | 45.8 | 4.1 |
| CRF | 4.3 | 44.5 | 4.0 |
| WSF | 4.8 | 47.2 | 4.5 |
Table 3: Nitrogen Leaching from Different Fertilizer Treatments
| Treatment | Total Nitrogen Leached (mg/pot) over 8 weeks |
| Control | 5.2 |
| IBDU | 35.8 |
| WSF | 152.4 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of IBDU in greenhouse experiments.
References
Application Notes: Understanding and Testing Isobutylidene Diurea (IBDU) Nitrogen Release
Introduction
Isobutylidene Diurea (IBDU) is a slow-release nitrogen fertilizer produced through the condensation reaction of urea and isobutyraldehyde.[1][2] Unlike fertilizers that rely on microbial decomposition, IBDU releases nitrogen primarily through a chemical hydrolysis reaction.[3][4] This characteristic makes its nitrogen release more predictable and less dependent on soil temperature and microbial activity.[1][5] The rate of release is governed by several key factors, including soil moisture, particle size, and pH.[4][6] These application notes provide detailed protocols for researchers and scientists to accurately quantify the nitrogen release characteristics of IBDU under various conditions.
Mechanism of Nitrogen Release
The conversion of nitrogen in IBDU to a plant-available form is a two-step process. First, IBDU particles slowly dissolve in the presence of water and hydrolyze into urea and isobutyraldehyde. The isobutyraldehyde is then utilized by soil microorganisms or volatilizes.[1] The resulting urea is subsequently converted by soil enzymes into ammonium (NH₄⁺) and then, through nitrification by bacteria, into nitrate (NO₃⁻), both of which are forms readily available for plant uptake.[1] The rate-limiting step in this entire process is the initial dissolution and hydrolysis of IBDU, which is controlled by its low water solubility.[1][6]
Caption: IBDU nitrogen release pathway.
Factors Influencing Nitrogen Release
A comprehensive understanding of the factors affecting hydrolysis is crucial for designing effective experiments.
-
Moisture: As hydrolysis is the primary release mechanism, the presence of water is the most critical factor. The release rate is directly related to the amount of water the IBDU particles are exposed to.[7]
-
Particle Size: The surface area of the IBDU granules dictates the rate of dissolution. Finer particles have a larger surface area, leading to faster dissolution and nitrogen release compared to coarser particles.[2][4] Commercial products often contain a range of particle sizes to ensure a steady release over time.[4]
-
Soil pH: IBDU hydrolysis is accelerated in acidic conditions (lower pH).[4][6] Conversely, neutral or alkaline soils will result in a slower release of nitrogen.
-
Temperature: While IBDU release is not primarily dependent on microbial activity (which is highly temperature-sensitive), temperature does influence the rate of hydrolysis and solubility.[1][6] Higher temperatures will increase the rate of dissolution and thus accelerate nitrogen release.[1]
Experimental Protocols
Two primary methods are presented for evaluating the nitrogen release profile of IBDU: a controlled laboratory column leaching study and a more biologically relevant soil incubation study.
Protocol 1: Column Leaching Method for Water-Soluble Nitrogen
This protocol, adapted from established methods like AOAC 970.04, determines the rate of nitrogen release in a controlled system by leaching with water.[2] It is ideal for comparing different IBDU formulations or particle sizes.
Materials and Apparatus:
-
Glass chromatography column (25 mm diameter, 200 mm length) with a fritted disc
-
IBDU fertilizer sample
-
Deionized water
-
Glass wool
-
250 mL volumetric flasks
-
Analytical balance
-
Apparatus for nitrogen determination (e.g., Kjeldahl digestion/distillation unit, spectrophotometer, or ion chromatograph)
Procedure:
-
Place a small plug of glass wool at the bottom of the chromatography column.
-
Accurately weigh 3.0 g of the IBDU sample and transfer it into the column.
-
Place another small plug of glass wool on top of the sample to prevent disturbance during leaching.
-
Begin passing deionized water through the column at a consistent, slow rate.
-
Collect the leachate in a 250 mL volumetric flask.
-
Once 250 mL of leachate is collected, stop the flow of water. This fraction represents the readily water-soluble nitrogen.
-
For time-release studies, continue leaching and collect subsequent 250 mL fractions at defined time intervals (e.g., 24h, 48h, 7 days, 14 days, etc.).
-
Analyze the nitrogen content (ammonium and nitrate) in each collected fraction using a standard analytical method (see Protocol 3).
Data Analysis: Calculate the percentage of nitrogen released in each fraction relative to the total nitrogen content of the initial IBDU sample. Plot the cumulative nitrogen release (%) against time to generate a release curve.
Caption: Experimental workflow for the column leaching method.
Protocol 2: Soil Incubation and Leaching Method
This method provides a more realistic assessment of IBDU nitrogen release by incorporating the physical and chemical properties of soil.[8][9]
Materials and Apparatus:
-
Incubation lysimeters or columns (e.g., PVC pipes with end caps)
-
Air-dried and sieved soil (e.g., sandy loam)
-
Sand (optional, for creating specific soil ratios)
-
IBDU fertilizer sample
-
Deionized water or a leaching solution (e.g., 0.01% citric acid to simulate mild acidity)[9]
-
Leachate collection vessels
-
Incubator or temperature-controlled room
-
Apparatus for nitrogen determination
Procedure:
-
Prepare the soil medium. For consistency, a mixture of sand and soil can be used (e.g., 1710g sand: 90g soil).[9]
-
Thoroughly mix a pre-weighed amount of the IBDU sample into the soil medium. The amount should be calculated based on a standard application rate.
-
Pack the soil-fertilizer mixture into the incubation columns to a uniform bulk density.
-
Place the columns in an incubator set to a constant temperature (e.g., 25°C or 35°C).[9]
-
At the start of the experiment (Day 0) and at regular intervals thereafter (e.g., weekly), leach the columns with a fixed volume of deionized water or leaching solution.
-
Collect the entire volume of leachate from each column.
-
Measure the total volume of the collected leachate.
-
Filter the leachate and store it for nitrogen analysis (refrigerate at 4°C if not analyzed immediately).
-
Analyze the leachate for ammonium-N and nitrate-N concentrations.[8]
Data Analysis: For each time point, calculate the total mass of nitrogen leached by multiplying the concentration by the leachate volume. Sum the results over time to determine the cumulative nitrogen release. Express this as a percentage of the total nitrogen initially applied.
Caption: Experimental workflow for the soil incubation method.
Protocol 3: Analytical Quantification of Released Nitrogen
The accurate measurement of nitrogen in the collected leachate is critical. Common methods include colorimetric assays, ion-selective electrodes, and chromatography. High-Performance Liquid Chromatography (HPLC) can also be used to directly measure the remaining IBDU content.[2]
A. Ammonium-N Determination (Berthelot Reaction)
-
Prepare standards and samples in a suitable concentration range.
-
To an aliquot of the sample/standard, add phenol-nitroprusside reagent followed by buffered hypochlorite reagent.
-
Allow color to develop for a specified time at a controlled temperature.
-
Measure the absorbance of the resulting indophenol blue color at 640 nm.
-
Construct a calibration curve from the standards to determine the concentration in the samples.
B. Nitrate-N Determination (Greiss-Ilosvay Reaction)
-
If necessary, pass samples through a cadmium reduction column to convert nitrate to nitrite.
-
Add sulfanilamide reagent, which reacts with nitrite to form a diazonium salt.
-
Add N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) reagent, which couples with the diazonium salt to form a colored azo dye.
-
Measure the absorbance of the solution at 540 nm.
-
Calculate the concentration based on a standard calibration curve.
Data Presentation
Quantitative data should be organized into tables to facilitate comparison between different treatments or time points.
Table 1: Cumulative Nitrogen Release (%) from IBDU Over 90 Days via Soil Incubation
| Time (Days) | IBDU - Fine Grade (0.5-1.0 mm) | IBDU - Coarse Grade (0.7-2.5 mm) | Urea (Control) |
| 7 | 25.4 | 15.1 | 95.2 |
| 14 | 40.1 | 28.6 | 98.1 |
| 30 | 59.8 | 45.3 | 99.5 |
| 60 | 78.2 | 65.9 | 100.0 |
| 90 | 91.5 | 79.4 | 100.0 |
| Note: Data are hypothetical, based on typical release patterns where finer particles release nitrogen faster. A study found N release from IBDU to be in the range of 59-94% after 90 days.[8] |
Table 2: Effect of pH and Temperature on IBDU Nitrogen Release after 60 Days
| Condition | Cumulative N Release (%) |
| pH 5.5 / 25°C | 75.3 |
| pH 7.0 / 25°C | 68.1 |
| pH 5.5 / 35°C | 85.6 |
| pH 7.0 / 35°C | 77.4 |
| Note: Data are hypothetical, illustrating that lower pH and higher temperature accelerate release, consistent with literature.[1][6] |
References
- 1. archive.lib.msu.edu [archive.lib.msu.edu]
- 2. fertilizer.org [fertilizer.org]
- 3. greenhousegrower.com [greenhousegrower.com]
- 4. University of Delaware Cooperative Extension, Kent Co., Commercial Horticulture Information: Understanding Slow Release Fertilizers [kentcoopextension.blogspot.com]
- 5. slow release fertilizer [turf.arizona.edu]
- 6. eagri.org [eagri.org]
- 7. sustane.com [sustane.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Applications of Isobutylidenediurea (IBDU) in Turfgrass Management: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, in turfgrass management. The information is intended to guide researchers and scientists in designing and conducting experiments to evaluate the efficacy and physiological effects of IBDU on various turfgrass species.
Introduction to this compound (IBDU)
IBDU is a condensation product of isobutyraldehyde and urea, containing approximately 31% nitrogen.[1] Its primary characteristic is its slow-release nature, which is attributed to its low water solubility.[2] The release of nitrogen from IBDU is primarily governed by hydrolysis, a chemical reaction with water in the soil.[3] This mechanism is distinct from other slow-release fertilizers that rely on microbial decomposition, making IBDU's nitrogen release less dependent on soil temperature and microbial activity.[2][4]
Key Properties of IBDU:
-
Slow-Release Mechanism: Primarily hydrolysis, dependent on soil moisture.[3]
-
Nitrogen Content: Approximately 31%.[1]
-
Factors Influencing Release: Soil moisture is the principal factor. Temperature and pH have a lesser effect, with hydrolysis being faster in acidic conditions and at higher temperatures.[1]
-
Advantages: Provides a steady supply of nitrogen, reduces the risk of foliar burn, and has low leaching potential.
Data Presentation: Comparative Performance of IBDU
The following tables summarize quantitative data from various studies, comparing the effects of IBDU with other nitrogen fertilizers on key turfgrass parameters.
Table 1: Effect of Nitrogen Source on Turfgrass Visual Quality
| Nitrogen Source | Application Rate (g N/m²) | Turfgrass Species | Visual Quality Rating (Scale) | Reference |
| IBDU | 3 | Creeping Bentgrass | Higher than control fertilizer | [5] |
| Methylene Urea (MU) | 3 | Creeping Bentgrass | Higher than control fertilizer | [5] |
| Control Fertilizer (CF) | 3 | Creeping Bentgrass | Lower than SRFs | [5] |
| No Fertilizer (NF) | 0 | Creeping Bentgrass | Lowest | [5] |
Table 2: Influence of Nitrogen Source on Turfgrass Clipping Yield
| Nitrogen Source | Application Rate (g N/m²) | Turfgrass Species | Clipping Yield (dw g/m²) | % Increase vs. Control | Reference |
| SRF-1 (10% IBDU, 23% MU) | 3 | Creeping Bentgrass | 20.4 - 208.9 | 85% | [5] |
| SRF-2 (33% MU) | 3 | Creeping Bentgrass | Not specified | 75% | [5] |
| Control Fertilizer (CF) | 3 | Creeping Bentgrass | Not specified | - | [5] |
| No Fertilizer (NF) | 0 | Creeping Bentgrass | Significantly lower | - | [5] |
Table 3: Nitrogen Uptake and Efficiency in Turfgrass
| Nitrogen Source | Application Rate (g N/m²) | Turfgrass Species | Nitrogen Uptake Efficiency (%) | Reference |
| SRF-1 (10% IBDU, 23% MU) | 3 | Creeping Bentgrass | 39% higher than CF | [5] |
| SRF-2 (33% MU) | 3 | Creeping Bentgrass | 61% higher than CF | [5] |
| Control Fertilizer (CF) | 3 | Creeping Bentgrass | Baseline | [5] |
Experimental Protocols
This section outlines detailed methodologies for key experiments to evaluate the performance of IBDU in turfgrass management.
Field Trial for Turfgrass Performance Evaluation
Objective: To assess the effects of IBDU on turfgrass quality, growth, and color compared to other nitrogen sources.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.
-
Plot Size: 1 m x 2 m plots are suitable for most turfgrass evaluations.
-
Turfgrass Species: Select a relevant turfgrass species for the study region (e.g., Creeping Bentgrass, Kentucky Bluegrass, Bermudagrass).
-
Treatments:
-
Untreated Control (No fertilizer)
-
IBDU at various application rates (e.g., 1.5, 3.0, 4.5 g N/m²)
-
Other slow-release fertilizers (e.g., Methylene Urea, Sulfur-Coated Urea) at equivalent N rates.
-
Quick-release fertilizer (e.g., Urea) at equivalent N rates.
-
-
Application: Apply fertilizers uniformly to the plots using a calibrated spreader. For soluble fertilizers, dissolve in a known volume of water and apply evenly.
Data Collection and Measurements:
-
Visual Turf Quality: Rate plots visually on a scale of 1 to 9 (1 = dead turf, 9 = ideal turf) on a regular basis (e.g., weekly or bi-weekly). Factors to consider include color, density, and uniformity.
-
Turfgrass Color: Can be assessed visually or with a chlorophyll meter or a multispectral radiometer.
-
Clipping Yield:
-
Mow a defined area within each plot (e.g., a central strip) at a consistent height.
-
Collect all clippings from this area.
-
Dry the clippings in a forced-air oven at 60-70°C until a constant weight is achieved.
-
Record the dry weight and express it as g/m².
-
-
Turfgrass Density:
-
Use a quadrat (a square frame of a defined area, e.g., 10 cm x 10 cm) placed randomly within each plot.
-
Count the number of shoots within the quadrat.
-
Repeat counts in several locations within each plot to get a representative average.
-
-
Root Growth and Biomass:
-
Collect soil cores of a specific diameter and depth (e.g., 5 cm diameter, 15 cm depth) from each plot.
-
Carefully wash the soil from the roots over a fine-mesh sieve.
-
Separate live roots from dead organic matter.
-
Dry the root samples in an oven at 60-70°C to a constant weight.
-
Record the dry root biomass.
-
-
Nutrient Analysis:
-
Analyze dried clipping and root samples for total nitrogen content using standard laboratory methods (e.g., Kjeldahl method).
-
Laboratory Protocol for Chlorophyll Extraction and Quantification
Objective: To determine the chlorophyll content in turfgrass leaves as an indicator of nitrogen status and overall plant health.
Materials:
-
Fresh turfgrass leaf samples
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer
-
Test tubes
-
Water bath or oven set to 65°C
-
Mortar and pestle (optional, for maceration)
Procedure:
-
Collect fresh, healthy leaf samples from the turfgrass plots.
-
Weigh a precise amount of fresh leaf tissue (e.g., 0.1 g).
-
Place the leaf tissue into a test tube containing a known volume of DMSO (e.g., 5 mL). For tougher leaf tissues, macerating the sample with a mortar and pestle before adding DMSO can improve extraction efficiency.[6]
-
Incubate the test tubes in a water bath or oven at 65°C for a minimum of 4-6 hours, or until the leaf tissue becomes colorless.[7]
-
After incubation, allow the samples to cool to room temperature.
-
Measure the absorbance of the DMSO extract at 645 nm and 663 nm using a spectrophotometer. Use pure DMSO as a blank.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (Arnon, 1949):
-
Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)
-
Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)
-
Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)
-
-
Express the chlorophyll content as mg/g of fresh weight.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application and evaluation of IBDU in turfgrass management.
References
- 1. golfdom.com [golfdom.com]
- 2. slow release fertilizer [turf.arizona.edu]
- 3. "FOLIAR APPLIED UREA NITROGEN METABOLISM IN WARM-SEASON TURFGRASS UNDER" by Nicholas Menchyk [open.clemson.edu]
- 4. Direct field method for root biomass quantification in agroecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fulltext – Weed & Turfgrass Science [weedturf.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Isobutylidenediurea (IBDU) as a Slow-Release Nitrogen Source for Specific Crops
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Isobutylidenediurea (IBDU) as a slow-release nitrogen fertilizer. The document details its mechanism of action, application protocols for turfgrass and general vegetable crops, and methods for evaluating its impact on plant physiology and soil microbial communities. The information is intended to guide researchers in designing experiments to assess the efficacy and effects of IBDU.
Introduction to this compound (IBDU)
This compound (IBDU) is a synthetic organic slow-release nitrogen fertilizer with a nitrogen content of approximately 31-32%.[1] It is produced through the condensation reaction of isobutyraldehyde and urea.[2] The slow-release characteristic of IBDU is attributed to its low water solubility, which governs the rate at which nitrogen becomes available to plants.
The primary mechanism of nitrogen release from IBDU is chemical hydrolysis. In the presence of soil moisture, IBDU slowly dissolves and hydrolyzes into urea and isobutyraldehyde.[3] The urea is then further converted to ammonium and nitrate, which are readily available for plant uptake.[3] Unlike some other slow-release fertilizers, the nitrogen release from IBDU is not primarily dependent on microbial activity, making it effective even in cooler soil temperatures. The release rate is influenced by factors such as soil moisture, temperature, and the particle size of the fertilizer granules.
Advantages of IBDU:
-
Reduced Nitrogen Loss: The slow-release nature of IBDU minimizes nitrogen loss through leaching and volatilization compared to highly soluble nitrogen fertilizers like urea.
-
Minimized Plant Injury: The gradual release of nitrogen reduces the risk of salt stress and ammonia toxicity to plant roots, which can occur with high concentrations of soluble nitrogen fertilizers.
-
Sustained Nitrogen Supply: IBDU provides a steady and prolonged supply of nitrogen, which can be beneficial for long-season crops and can reduce the frequency of fertilizer application.
Application in Turfgrass (Agrostis palustris - Creeping Bentgrass)
IBDU is extensively used in turfgrass management to maintain consistent growth and color.
2.1. Experimental Protocol for Evaluating IBDU on Creeping Bentgrass
This protocol is based on a study evaluating the effects of slow-release fertilizers on the growth and nitrogen uptake of creeping bentgrass.[4]
Objective: To assess the impact of IBDU-containing slow-release fertilizer (SRF) on the visual quality, growth, and nitrogen use efficiency of creeping bentgrass compared to a conventional fertilizer.
Materials:
-
Creeping bentgrass turf established in pots (e.g., 1/6,000 are pots).
-
Root zone sand with known chemical characteristics (pH, EC, organic matter, nutrient levels).
-
IBDU-containing slow-release fertilizer (SRF-1), e.g., N-P₂O₅-K₂O = 15-5-8 with 10% IBDU and 23% Methylene Urea (MU).[4]
-
Control fertilizer (CF), e.g., a blend of urea, potassium monophosphate, and potassium chloride with N-P₂O₅-K₂O = 15-5-8.[4]
-
Non-fertilized control (NF).
-
Equipment for measuring turf quality (e.g., visual rating scale), shoot length, clipping yield, and for plant and soil analysis.
Procedure:
-
Experimental Setup:
-
Establish a completely randomized block design with three or more replications for each treatment (NF, CF, SRF-1).
-
Fill pots with the root zone sand mixed with the respective fertilizers at a rate of 5.0 g N/m².
-
Plant creeping bentgrass turf plugs into the prepared pots.
-
-
Fertilizer Application:
-
Apply subsequent fertilizer treatments at a rate of 3.0 g N/m² at regular intervals (e.g., every 4-6 weeks) throughout the growing season.[4]
-
-
Data Collection:
-
Visual Quality: Rate the turf quality periodically (e.g., weekly) on a scale of 1 to 9, where 1 is brown/dead turf, and 9 is ideal green, dense turf.
-
Shoot Length: Measure the length of the grass blades from the soil surface to the tip at regular intervals.
-
Clipping Yield: Collect clippings after mowing, dry them in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved, and record the dry weight.
-
Nutrient Analysis: Analyze the dried clipping tissue for total nitrogen content using standard laboratory methods (e.g., Kjeldahl method).
-
-
Calculations:
-
Nitrogen Uptake: Calculate the amount of nitrogen taken up by the turf using the formula:
-
N Uptake (g/m²) = Clipping Dry Weight (g/m²) × N Content in Clippings (%)
-
-
Nitrogen Use Efficiency (NUE):
-
Apparent Nitrogen Recovery (ANR %) = [(N uptake in fertilized plot) - (N uptake in control plot)] / (Amount of N applied) × 100
-
-
2.2. Quantitative Data Summary
The following table summarizes the comparative performance of an IBDU-containing slow-release fertilizer (SRF-1) and a control fertilizer (CF) on creeping bentgrass.[4]
| Parameter | Non-Fertilized (NF) | Control Fertilizer (CF) | SRF-1 (IBDU 10%, MU 23%) |
| Visual Quality (1-9) | 5.3 | 6.8 | 7.8 |
| Shoot Length (mm) | 25.4 | 30.1 | 34.2 |
| Clipping Yield (g/m²) | 25.8 | 45.6 | 60.2 |
| Nitrogen Uptake (g/m²) | 0.65 | 1.35 | 1.88 |
| Nitrogen Use Efficiency (ANR %) | - | 15% | 20% |
Application in Vegetable Crops
While less documented than for turfgrass, IBDU can be a beneficial nitrogen source for vegetable crops, providing a steady nutrient supply and minimizing losses.
3.1. General Experimental Protocol for Evaluating IBDU on Leafy or Fruiting Vegetables
This protocol provides a general framework for assessing the efficacy of IBDU on vegetable crops.
Objective: To determine the effect of IBDU on the yield, quality, and nitrogen uptake of a selected vegetable crop (e.g., lettuce, tomato) compared to conventional urea application.
Materials:
-
Vegetable seedlings of the chosen crop.
-
Field plots or large containers with well-characterized soil.
-
IBDU fertilizer.
-
Urea (as a conventional control).
-
Non-fertilized control plots.
-
Standard phosphorus and potassium fertilizers.
-
Equipment for soil and plant tissue analysis, and for measuring yield and quality parameters.
Procedure:
-
Experimental Design:
-
Use a randomized complete block design with at least four replications.
-
Treatments should include:
-
No nitrogen control.
-
100% of recommended nitrogen as urea (applied in splits).
-
100% of recommended nitrogen as IBDU (applied as a single basal dose).
-
Different rates of IBDU (e.g., 75%, 100%, 125% of recommended N) to determine the optimal application rate.
-
-
-
Fertilizer Application:
-
Apply the full dose of IBDU and the basal split of urea at the time of planting or transplanting.
-
Incorporate the fertilizers into the soil.
-
Apply the remaining splits of urea at key growth stages (e.g., vegetative growth, flowering).
-
Ensure uniform application of phosphorus and potassium to all plots based on soil test recommendations.
-
-
Crop Management:
-
Follow standard agronomic practices for the chosen vegetable crop regarding irrigation, pest control, and weeding.
-
-
Data Collection:
-
Growth Parameters: Periodically measure plant height, number of leaves, and leaf area index.
-
Yield: At harvest, measure the total and marketable yield (e.g., weight of lettuce heads, number and weight of tomato fruits).
-
Quality Parameters: Assess relevant quality attributes, such as nutrient content, firmness, color, and shelf life. For leafy greens, nitrate content in the leaves is an important quality parameter.
-
Nutrient Analysis: Analyze plant tissue samples (leaves, fruits) for nitrogen content.
-
Soil Analysis: Collect soil samples before and after the experiment to assess changes in soil nitrogen levels.
-
3.2. Quantitative Data Summary (Hypothetical for a Leafy Vegetable)
This table presents hypothetical data to illustrate potential outcomes of an experiment comparing IBDU and Urea on a leafy vegetable like lettuce.
| Parameter | No Nitrogen | Urea (Split Application) | IBDU (Basal Application) |
| Marketable Yield (t/ha) | 15 | 35 | 38 |
| Nitrogen Uptake ( kg/ha ) | 40 | 100 | 115 |
| Nitrate Content in Leaves (mg/kg fresh weight) | 800 | 2500 | 1800 |
| Nitrogen Use Efficiency (ANR %) | - | 45% | 55% |
Evaluation of IBDU on Soil Microbial Community
The application of different nitrogen sources can influence the structure and function of the soil microbial community.
4.1. Experimental Protocol for Soil Microbial Community Analysis
Objective: To assess the impact of IBDU on the soil microbial community structure and function compared to urea and a no-nitrogen control.
Materials:
-
Soil from the experimental plots (from the vegetable crop protocol, for example).
-
DNA extraction kits for soil.
-
PCR reagents and primers for amplifying bacterial 16S rRNA and fungal ITS regions.
-
High-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatics software for sequence analysis (e.g., QIIME, Mothur).
-
Equipment for measuring soil microbial biomass and enzyme activities.
Procedure:
-
Soil Sampling:
-
Collect soil samples from the rhizosphere of the plants in each treatment plot at different time points (e.g., mid-season and post-harvest).
-
Take composite samples from each plot and homogenize them.
-
Store a subsample at -80°C for molecular analysis and another at 4°C for biochemical assays.
-
-
DNA Extraction and Sequencing:
-
Extract total DNA from the soil samples using a suitable kit.
-
Amplify the bacterial 16S rRNA gene (e.g., V3-V4 region) and the fungal ITS region using appropriate primers.
-
Perform high-throughput sequencing of the amplicons.
-
-
Bioinformatics Analysis:
-
Process the raw sequence data to remove low-quality reads and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Perform taxonomic classification of the OTUs/ASVs.
-
Calculate alpha diversity indices (e.g., Shannon, Simpson) and beta diversity (e.g., Bray-Curtis dissimilarity).
-
Use statistical analyses (e.g., PERMANOVA) to test for significant differences in community composition between treatments.
-
-
Functional Analysis:
-
Measure soil microbial biomass C and N.
-
Assay for key soil enzyme activities related to nitrogen cycling (e.g., urease, protease, nitrate reductase).
-
Application in Medicinal Plants
There is a lack of specific research on the use of IBDU in medicinal plants. However, nitrogen fertilization is known to influence the production of secondary metabolites.[5][6] The following is a general protocol for evaluating the effect of IBDU on medicinal plants.
5.1. General Experimental Protocol for Evaluating IBDU on Medicinal Plants
Objective: To investigate the effect of IBDU on the growth, yield, and secondary metabolite content of a selected medicinal plant.
Procedure:
-
Follow the general experimental design and application procedure outlined for vegetable crops (Section 3.1).
-
Data Collection:
-
In addition to growth and yield parameters, collect samples of the relevant plant parts (e.g., leaves, roots, flowers) for secondary metabolite analysis.
-
Use appropriate analytical techniques (e.g., HPLC, GC-MS) to quantify the target secondary metabolites (e.g., alkaloids, flavonoids, essential oils).
-
Considerations for Drug Development Professionals:
-
The steady nitrogen supply from IBDU could potentially lead to more consistent production of secondary metabolites compared to the fluctuating nitrogen availability from soluble fertilizers.
-
The lower stress on the plant from a gradual nitrogen release might influence the biosynthesis pathways of certain compounds.
-
Research in this area is needed to determine if IBDU offers advantages for the standardized cultivation of medicinal plants for pharmaceutical purposes.
Visualizations (DOT Language)
Caption: Nitrogen release pathway of IBDU in soil.
Caption: Workflow for evaluating IBDU in crop studies.
References
Application Notes and Protocols for the Quantification of Isobutylidenediurea (IBDU) in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, in soil samples. The protocols described herein are essential for environmental monitoring, agricultural research, and understanding the fate and transport of this compound in terrestrial ecosystems.
Introduction to this compound (IBDU)
This compound is a condensation product of urea and isobutyraldehyde.[1] It functions as a slow-release fertilizer by gradually hydrolyzing in the soil to release plant-available nitrogen.[1] The rate of its decomposition is influenced by soil properties such as temperature, pH, and microbial activity.[2] Accurate quantification of IBDU in soil is crucial for assessing its nutrient release characteristics, environmental persistence, and potential for leaching.
Analytical Methods Overview
The primary analytical method for the quantification of IBDU in soil is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This technique offers good selectivity and sensitivity for IBDU. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of organic compounds in soil, it would likely require a derivatization step to improve the volatility and thermal stability of IBDU. Colorimetric methods, commonly used for urea, may also be adapted for IBDU determination, though with potential for interferences from other ureido compounds.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on the principles outlined in European Standard EN 15705 for the determination of IBDU in fertilizers, adapted for a soil matrix.[3]
Experimental Protocol
1. Soil Sample Preparation:
-
Sampling: Collect representative soil samples from the area of interest. A composite sample of 10-20 subsamples is recommended for each field.[4]
-
Drying and Sieving: Air-dry the soil samples and pass them through a 2-mm sieve to remove large debris and ensure homogeneity.[4]
2. Extraction of IBDU from Soil:
-
Weigh 10 g of the prepared soil into a 250 mL Erlenmeyer flask.
-
Add 100 mL of deionized water as the extraction solvent.
-
Place the flask on a mechanical shaker and agitate for 60 minutes at room temperature.
-
Alternatively, ultrasonic-assisted extraction (UAE) can be employed to enhance extraction efficiency.[5] Place the flask in an ultrasonic bath for 20-30 minutes.[6]
-
After extraction, allow the soil suspension to settle.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for analysis.
3. HPLC-UV Analysis:
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v).[3] The exact ratio may need optimization based on the specific column and system.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- UV Detection Wavelength: 210 nm.
- Column Temperature: 30 °C.
4. Calibration and Quantification:
-
Prepare a stock solution of IBDU standard in deionized water.
-
Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the soil extracts.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the filtered soil extracts and determine the IBDU concentration from the calibration curve.
Method Validation Data (Illustrative)
The following table summarizes typical performance characteristics for an HPLC-UV method for IBDU analysis in soil, based on validation studies of similar analytes in soil matrices.[7][8][9]
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 0.5 mg/kg |
| Limit of Quantification (LOQ) | 0.5 - 1.5 mg/kg |
| Linearity (R²) | > 0.995 |
| Recovery | 85 - 105% |
| Precision (RSD) | < 10% |
Experimental Workflow: HPLC-UV Analysis of IBDU in Soil
Gas Chromatography-Mass Spectrometry (GC-MS) - A Potential Method
While not as common as HPLC for IBDU, GC-MS could be adapted for its analysis, particularly for confirmation purposes. A derivatization step is necessary to make IBDU amenable to GC analysis.
Conceptual Protocol
1. Extraction:
-
Follow the same extraction procedure as for the HPLC-UV method.
2. Derivatization:
-
Evaporate a known volume of the soil extract to dryness under a gentle stream of nitrogen.
-
Add a silylation agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of IBDU.
3. GC-MS Analysis:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chromatographic Conditions (Illustrative):
- Column: DB-5ms or similar non-polar capillary column.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry:
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the IBDU-TMS derivative for enhanced sensitivity and selectivity.
Logical Relationship: GC-MS Method Development
Colorimetric Method - A Screening Approach
A colorimetric method based on the reaction of urea-related compounds with diacetyl monoxime could potentially be adapted for IBDU.[10] This would be best suited as a rapid screening method rather than for precise quantification due to potential interferences.
Conceptual Protocol
1. Extraction:
-
Follow the same extraction procedure as for the HPLC-UV method.
2. Colorimetric Reaction:
-
To a known volume of the filtered soil extract, add an acidic reagent containing diacetyl monoxime and thiosemicarbazide.
-
Heat the mixture in a water bath to develop a colored product.
-
After cooling, measure the absorbance of the solution using a spectrophotometer at the wavelength of maximum absorbance (e.g., ~520-540 nm).
3. Quantification:
-
Prepare a calibration curve using IBDU standards and the same colorimetric procedure.
-
Determine the IBDU concentration in the soil extracts from the calibration curve.
Summary of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High selectivity and sensitivity, well-established for related compounds. | Requires specialized instrumentation. |
| GC-MS | Chromatographic separation of a volatile derivative followed by mass spectrometric detection. | High specificity and confirmatory power. | Requires a derivatization step, which adds complexity. |
| Colorimetric | Chemical reaction to produce a colored compound, measured by absorbance. | Rapid, simple, and low-cost. | Prone to interferences from other soil organic matter and ureido compounds. |
Signaling Pathway (Conceptual): IBDU Hydrolysis in Soil
The following diagram illustrates the conceptual pathway of IBDU breakdown in the soil environment, which is the process these analytical methods aim to monitor.
References
- 1. fertilizer.org [fertilizer.org]
- 2. researchgate.net [researchgate.net]
- 3. intertekinform.com [intertekinform.com]
- 4. protocols.io [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Analytical method development and validation for the quantification of metaldehyde in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Isobutylidenediurea (IBDU) into Granular Fertilizer
Abstract:
This document provides detailed application notes and protocols for the formulation of Isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, into granular form. The protocols cover both wet and dry granulation methods, outlining key experimental procedures, process parameters, and quality control assays. Quantitative data from representative experiments are summarized in tables to illustrate the impact of process variables on the physical properties of the granules. Additionally, diagrams illustrating the granulation workflows and the mechanism of nitrogen release are provided to guide researchers and scientists in the development of effective IBDU-based granular fertilizers.
Introduction
This compound (IBDU) is a slow-release nitrogen fertilizer produced through the condensation reaction of urea and isobutyraldehyde.[1] Its low water solubility governs the gradual release of nitrogen into the soil, primarily through chemical hydrolysis, making it less dependent on microbial activity and soil temperature compared to other slow-release fertilizers.[1][2] The granulation of IBDU is a critical step in its formulation, as the particle size of the granules significantly influences the nitrogen release rate.[2] Larger granules dissolve more slowly, providing a longer duration of nutrient release.[1]
This document outlines two primary methods for IBDU granulation: wet granulation and dry granulation (roller compaction). Wet granulation involves the addition of a liquid binder to agglomerate IBDU powder into granules, while dry granulation uses compaction force to achieve densification and granulation without the use of a liquid. The choice of method depends on the desired granule characteristics, available equipment, and cost considerations.
Signaling Pathways and Release Mechanism
The efficacy of IBDU as a slow-release fertilizer is centered on its hydrolysis-based nitrogen release mechanism. This process is independent of microbial degradation, which is the primary release mechanism for urea-formaldehyde (UF) fertilizers.[1] The key steps are outlined below.
Experimental Protocols
Wet Granulation of IBDU
Wet granulation is a versatile method for producing robust and uniform granules. The selection of a suitable binder and the control of process parameters are critical for achieving the desired granule properties.
-
IBDU powder (particle size < 150 µm)
-
Binder solution (e.g., Polyvinylpyrrolidone (PVP) in water)
-
High-shear mixer/granulator or fluid bed granulator
-
Fluid bed dryer or tray dryer
-
Sieve shaker with a set of standard sieves
-
Granule strength tester
-
Bulk density tester
-
Dry Mixing: Place a known quantity of IBDU powder into the bowl of the high-shear mixer. Mix for 2-5 minutes at a low impeller speed to ensure homogeneity.
-
Binder Addition: Prepare the binder solution at the desired concentration. Add the binder solution to the IBDU powder over a period of 1-3 minutes at a constant spray rate while maintaining a low impeller and chopper speed.
-
Wet Massing: After the addition of the binder solution, increase the impeller and chopper speeds and continue mixing for a predetermined wet massing time to form granules of the desired size and density.
-
Drying: Transfer the wet granules to a fluid bed dryer or a tray dryer. Dry the granules at a specified temperature until the moisture content is below a target threshold (e.g., <1% w/w).
-
Sizing: Pass the dried granules through a set of sieves to obtain the desired particle size fraction.
The following table presents representative data from a design of experiments (DoE) approach to optimize the wet granulation process for IBDU. The objective is to produce granules with high strength and a narrow particle size distribution.
Table 1: Effect of Wet Granulation Process Parameters on IBDU Granule Properties
| Trial | Binder Conc. (% w/w) | Wet Massing Time (min) | Impeller Speed (rpm) | Granule Strength (N) | d50 (mm) |
| 1 | 2 | 3 | 150 | 15.2 | 1.2 |
| 2 | 2 | 5 | 150 | 18.5 | 1.5 |
| 3 | 2 | 3 | 250 | 17.8 | 1.4 |
| 4 | 2 | 5 | 250 | 20.1 | 1.8 |
| 5 | 4 | 3 | 150 | 22.5 | 1.6 |
| 6 | 4 | 5 | 150 | 25.8 | 2.0 |
| 7 | 4 | 3 | 250 | 28.3 | 1.9 |
| 8 | 4 | 5 | 250 | 32.1 | 2.4 |
Dry Granulation (Roller Compaction) of IBDU
Dry granulation is an alternative method that is particularly suitable for moisture-sensitive materials. This process involves the compaction of the powder between two counter-rotating rollers to form a solid ribbon, which is then milled to the desired granule size.
-
IBDU powder (particle size < 150 µm)
-
Roller compactor equipped with a milling system
-
Sieve shaker with a set of standard sieves
-
Granule strength tester
-
Bulk density tester
-
Feeding: Ensure the IBDU powder is fed consistently into the hopper of the roller compactor.
-
Compaction: Set the desired compaction force and roll speed. The powder is drawn between the rollers and compacted into a solid ribbon.
-
Milling: The compacted ribbon is fed into the integrated milling system. The mill screen size will determine the upper limit of the granule size.
-
Sizing: The milled granules are passed through a sieve shaker to separate the desired particle size fraction. Fines can be recycled back into the feeder.
The following table illustrates the effect of key roller compaction parameters on the properties of IBDU granules.
Table 2: Effect of Dry Granulation Process Parameters on IBDU Granule Properties
| Trial | Compaction Force (kN/cm) | Roll Speed (rpm) | Mill Screen Size (mm) | Bulk Density (g/cm³) | Granule Strength (N) |
| 1 | 20 | 5 | 2.0 | 0.75 | 18.9 |
| 2 | 20 | 10 | 2.0 | 0.72 | 17.5 |
| 3 | 20 | 5 | 1.5 | 0.78 | 19.8 |
| 4 | 20 | 10 | 1.5 | 0.76 | 18.2 |
| 5 | 40 | 5 | 2.0 | 0.85 | 28.4 |
| 6 | 40 | 10 | 2.0 | 0.82 | 26.9 |
| 7 | 40 | 5 | 1.5 | 0.88 | 29.7 |
| 8 | 40 | 10 | 1.5 | 0.86 | 27.8 |
Quality Control Protocols
Consistent quality of the granular IBDU fertilizer is essential for predictable performance. The following are key quality control assays.
Physical Properties Analysis
Table 3: Protocols for Physical Property Analysis of Granular IBDU
| Parameter | Protocol |
| Particle Size Distribution | Use a sieve shaker with a stack of sieves of known mesh sizes. Shake a known weight of granules for a set time (e.g., 10 minutes). Weigh the amount of granules retained on each sieve to determine the distribution. |
| Bulk Density | Measure the untapped bulk density by gently pouring a known mass of granules into a graduated cylinder and recording the volume. Measure the tapped bulk density by mechanically tapping the cylinder until the volume no longer changes. |
| Granule Crushing Strength | Use a granule strength tester to measure the force required to fracture individual granules. Test a representative sample of granules (e.g., 20-30) and calculate the average crushing strength. |
| Moisture Content | Determine the moisture content using a moisture analyzer or by the loss-on-drying method in an oven at a specified temperature (e.g., 105 °C) until a constant weight is achieved. |
Nitrogen Release Profile Analysis
A laboratory leaching study can be conducted to determine the nitrogen release profile of the granular IBDU.
-
Sample Preparation: Mix a known quantity of granular IBDU with a standard soil or sand matrix in a leaching column.
-
Leaching: Periodically leach the columns with a known volume of deionized water.[2]
-
Analysis: Collect the leachate and analyze for nitrogen content (ammonium and nitrate) using standard analytical methods such as colorimetry or ion chromatography.
-
Data Reporting: Plot the cumulative nitrogen released as a percentage of the total nitrogen in the applied fertilizer over time.
Table 4: Representative Nitrogen Release Data for IBDU Granules of Different Sizes
| Time (days) | % N Released (1-2 mm granules) | % N Released (2-4 mm granules) |
| 7 | 15.2 | 8.5 |
| 14 | 28.9 | 18.3 |
| 28 | 45.1 | 32.7 |
| 56 | 68.5 | 55.9 |
| 90 | 85.3 | 76.4 |
Conclusion
The granulation of IBDU is a critical process that determines its effectiveness as a slow-release nitrogen fertilizer. Both wet and dry granulation methods can be employed to produce high-quality granules. Careful control of process parameters is essential to achieve the desired physical properties and, consequently, the desired nitrogen release profile. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and optimize the formulation of granular IBDU fertilizers.
References
Application Notes and Protocols for Isobutylidenediurea (IBDU) in Optimal Plant Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, and detail its application for optimizing plant growth in research and development settings. The following sections include key information on IBDU's mechanism of action, a summary of application rates for various plant species, detailed experimental protocols for determining optimal usage, and diagrams of relevant biological and experimental workflows.
Introduction to this compound (IBDU)
This compound (IBDU) is a synthetic organic slow-release nitrogen fertilizer produced by the reaction of urea and isobutyraldehyde.[1] Its primary advantage lies in its controlled nitrogen release mechanism, which is primarily dependent on hydrolysis.[2][3] The rate of nitrogen release is influenced by soil moisture, soil pH, and the particle size of the fertilizer granules.[2][4] Unlike some other slow-release fertilizers, the nitrogen release from IBDU is less dependent on microbial activity and temperature, making it a reliable nitrogen source in various environmental conditions.[2][4] This property allows for a steady and prolonged supply of nitrogen to plants, minimizing the risk of nutrient leaching and fertilizer burn.[1]
Data Presentation: IBDU Application Rates
The following table summarizes recommended and experimentally determined application rates of IBDU for a variety of plant species. These rates should be considered as a starting point for optimization studies, as the ideal application rate can vary based on soil type, environmental conditions, and specific plant requirements.
| Plant Species | Application Rate | Application Details | Observed Outcomes |
| Turfgrass | |||
| Sports Turf | 300-450 kg/ha | Applied as a base fertilizer or for topdressing.[1] | Promotes even growth and color.[1] |
| Ornamental Lawns | 300-400 kg/ha | Applied as a base fertilizer or for topdressing.[1] | Maintains consistent turf quality.[1] |
| 'Merion' Kentucky Bluegrass | 1-3 kg N/are (100-300 kg N/ha) | Single or split applications in spring and/or fall.[1] | Two applications provided the most uniform turf quality.[1] |
| 'Tifway' Bermudagrass | 5-15 g N/m²/month | Monthly or bimonthly applications.[5] | Monthly applications generally resulted in better turf appearance.[5] |
| Golf Course Fairway | 146 kg N/ha/year | Single annual application.[6] | Maintained turfgrass quality comparable to multiple urea applications.[6] |
| Athletic Field (irrigated) | 195 kg N/ha/year | Single annual application.[6] | Maintained turfgrass quality comparable to multiple urea applications.[6] |
| Ornamental Plants | |||
| Slow-growing Ornamental Shrubs | 100-400 kg/ha | Applied as a base fertilizer or for topdressing.[1] | Supports steady growth.[1] |
| Fast-growing Ornamental Shrubs | 300-400 kg/ha | Applied as a base fertilizer or for topdressing.[1] | Supports vigorous growth.[1] |
| Ornamental Flowers | 195-510 kg/ha | Applied as a base fertilizer or for topdressing.[1] | Promotes flowering and plant health.[1] |
| Container-grown Woody Ornamentals | Rate varied based on N source comparison | Compared with other N sources like SCU and Osmocote.[2] | Plants fertilized with IBDU had higher leaf N concentration after 6 months.[2] |
| Vegetable Crops | |||
| Potatoes | 134 or 201 kg N/ha | Applied pre-plant or in split applications.[1] | Tuber yields were lower with 100% IBDU compared to ammonium nitrate, but combinations were effective.[1] |
| General Vegetable Production | Up to 25-30% of total N | Recommended as a slow-release component of a fertilizer blend.[7] | Helps to provide a continuous supply of nitrogen.[7] |
Experimental Protocols
Protocol 1: Determining Optimal IBDU Application Rate in a Pot Experiment
This protocol outlines a generalized method for determining the optimal application rate of IBDU for a specific plant species in a controlled greenhouse or laboratory setting.
1. Experimental Design:
-
Employ a completely randomized design (CRD) or a randomized complete block design (RCBD) with a minimum of 4-5 replications per treatment.
-
Treatments should consist of a control (no nitrogen), and at least 4-5 different rates of IBDU. The rates should be chosen based on the literature values in the table above and should bracket the expected optimal range.
2. Materials:
-
Uniform pots of an appropriate size for the chosen plant species.
-
A consistent, well-characterized growing medium (e.g., peat-based mix, sand, or field soil).
-
IBDU fertilizer of a known particle size.
-
Seeds or uniform seedlings of the target plant species.
-
Other necessary nutrients (Phosphorus, Potassium, and micronutrients) to be applied uniformly to all pots to ensure nitrogen is the only limiting nutrient.
-
Equipment for measuring plant growth parameters (e.g., ruler, calipers, balance, leaf area meter).
-
Equipment for nutrient analysis of soil and plant tissue (optional but recommended).
3. Procedure: a. Pot Preparation:
- Fill each pot with a pre-determined and uniform weight or volume of the growing medium.
- Label each pot clearly with the treatment and replicate number.
4. Data Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine if there are significant differences between the treatment means.
-
If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare the means of the different IBDU application rates.
-
Use regression analysis to model the relationship between IBDU application rate and the measured plant growth parameters to determine the optimal rate for maximizing growth.
Protocol 2: Assessing Nitrogen Release from IBDU in Soil
This protocol describes a laboratory incubation study to determine the nitrogen release pattern of IBDU in a specific soil type.
1. Experimental Setup:
-
Use leaching columns or incubation containers filled with a known amount of the target soil.
-
Treatments should include a control (soil only) and soil amended with a specific rate of IBDU.
-
Include at least three replicates for each treatment.
2. Procedure: a. Soil Preparation and Fertilizer Application:
- Air-dry and sieve the soil to ensure homogeneity.
- Thoroughly mix the desired amount of IBDU into the soil for the treatment group.
3. Data Analysis:
-
Calculate the cumulative amount of nitrogen released at each time point.
-
Plot the cumulative nitrogen release over time to visualize the release pattern of IBDU in the specific soil under the tested conditions.
Mandatory Visualizations
Caption: Experimental workflow for determining optimal IBDU application rates.
Caption: Simplified pathway of nitrogen assimilation in plants.
References
Application Notes and Protocols for 15N Labeled Isobutylidenediurea in Tracer Studies
For Researchers, Scientists, and Agricultural Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁵N labeled isobutylidenediurea (IBDU) in tracer studies. This powerful technique allows for the precise tracking and quantification of nitrogen (N) from this slow-release fertilizer as it moves through the soil, is taken up by plants, or is lost to the environment. Understanding the fate of IBDU-derived nitrogen is crucial for optimizing fertilization strategies, improving nitrogen use efficiency (NUE), and minimizing environmental impacts.
Introduction to ¹⁵N Labeled this compound (IBDU)
This compound (IBDU) is a slow-release nitrogen fertilizer that provides a steady supply of nitrogen to plants over an extended period. The use of IBDU labeled with the stable isotope ¹⁵N allows researchers to distinguish the nitrogen derived from the fertilizer from the nitrogen already present in the soil and atmosphere. This enables a precise accounting of the fertilizer's contribution to plant nutrition and its overall environmental fate.
Key Applications:
-
Nitrogen Use Efficiency (NUE) Studies: Quantifying the exact percentage of applied IBDU nitrogen that is taken up by the target crop.
-
Environmental Fate and Transport Studies: Tracking the movement of IBDU-derived nitrogen into soil organic matter, groundwater (leaching), and the atmosphere (volatilization and denitrification).
-
Comparative Fertilizer Studies: Evaluating the efficiency and environmental impact of IBDU against conventional nitrogen fertilizers like urea.
-
Soil Nitrogen Dynamics Research: Investigating the rate of mineralization and immobilization of nitrogen from IBDU in different soil types and environmental conditions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the fate of nitrogen from different fertilizers, including slow-release formulations. While specific data for ¹⁵N-IBDU is limited, the provided data for other nitrogen sources in similar cropping systems can serve as a valuable reference. Studies on slow-release fertilizers like IBDU generally indicate improved nitrogen uptake efficiency and reduced losses compared to conventional fertilizers.[1]
Table 1: Nitrogen Recovery from ¹⁵N Labeled Fertilizers in Various Cropping Systems
| Crop | Fertilizer Type | Plant Uptake (%) | Soil Retention (%) | Losses (%) | Reference |
| Rice | Urea | 26 - 30 | 18 - 23 | 47 - 56 | [2] |
| Rice | Polyolefin-coated urea (POCU) | 26 - 72 | Not Specified | 10 - 14 | [1] |
| Wheat | Urea | ~50 | ~20 | ~30 | |
| Corn | Urea | Not Specified | Not Specified | Not Specified | |
| Grass | Urea | Not Specified | Not Specified | Not Specified |
Note: "Losses" are often calculated by difference and include volatilization, denitrification, and leaching.
Table 2: Comparative Nitrogen Leaching and Volatilization
| Fertilizer Type | Leaching (% of applied N) | Volatilization (% of applied N) | Reference |
| Urea | High | High | |
| This compound (IBDU) | Low | Low | [1] |
| Sulfur-coated urea (SCU) | Moderate | Moderate | [1] |
| Polyolefin-coated urea (POCU) | Low | Low | [1] |
Note: The terms "High," "Moderate," and "Low" are relative comparisons based on typical performance under conditions conducive to losses.
Experimental Protocols
This section outlines the key experimental protocols for conducting a tracer study with ¹⁵N labeled IBDU.
Synthesis of ¹⁵N Labeled IBDU
A simple bench-scale method can be used for the synthesis of ¹⁵N-enriched IBDU.
Materials:
-
¹⁵N-labeled urea ((¹⁵NH₂)₂CO)
-
Isobutyraldehyde ((CH₃)₂CHCHO)
-
Catalyst (e.g., a weak acid)
-
Reaction vessel
-
Stirring apparatus
-
Drying apparatus
Protocol:
-
Dissolve the ¹⁵N-labeled urea in a suitable solvent in the reaction vessel.
-
Slowly add isobutyraldehyde to the urea solution while stirring continuously. The molar ratio of urea to isobutyraldehyde should be carefully controlled to optimize the reaction.
-
Add a catalytic amount of a weak acid to promote the condensation reaction.
-
Continue stirring the mixture at a controlled temperature for a specified duration to allow for the formation of IBDU.
-
After the reaction is complete, the solid ¹⁵N-IBDU product is separated from the reaction mixture by filtration.
-
The synthesized ¹⁵N-IBDU is then washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
Finally, the purified ¹⁵N-IBDU is dried thoroughly before use.
Experimental Design and Field/Greenhouse Setup
Protocol:
-
Site Selection and Characterization: Choose a representative experimental site (field or greenhouse) and characterize the soil for its physical and chemical properties, including initial total N and ¹⁵N abundance.
-
Plot Design: Establish experimental plots with a sufficient number of replicates for each treatment. Include control plots (no N fertilizer) and plots for the ¹⁵N-IBDU application. Microplots are often used for ¹⁵N studies to minimize the amount of expensive labeled material required.
-
Fertilizer Application: Accurately weigh the required amount of ¹⁵N-IBDU for each plot based on the desired application rate. Apply the fertilizer uniformly to the soil surface or incorporate it into the soil at a specific depth, depending on the research question.
-
Crop Management: Plant the desired crop species and follow standard agricultural practices for irrigation, pest control, and weed management throughout the experimental period.
Sample Collection and Preparation
Protocol:
-
Plant Sampling: Collect above-ground plant biomass (shoots, leaves, grains) and roots at different growth stages and at final harvest.
-
Soil Sampling: Collect soil samples from different depths within the experimental plots at various time points to track the movement and retention of ¹⁵N.
-
Leachate Collection (Optional): If studying nitrogen leaching, install lysimeters to collect soil water that moves below the root zone.
-
Gas Collection (Optional): For studies on gaseous N losses, use static or dynamic chamber methods to collect gas samples from the soil surface.
-
Sample Preparation:
-
Plant Samples: Wash the plant samples to remove any soil particles, separate them into different organs (if required), dry them in an oven at 60-70°C to a constant weight, and then grind them into a fine powder.
-
Soil Samples: Air-dry the soil samples, sieve them to remove roots and stones, and then grind them to a fine powder.
-
Water and Gas Samples: Prepare water and gas samples for isotopic analysis according to standard laboratory procedures.
-
¹⁵N Analysis
Protocol:
-
Instrumentation: The total N concentration and ¹⁵N enrichment of the prepared samples are typically determined using an Elemental Analyzer coupled with an Isotope Ratio Mass Spectrometer (EA-IRMS).
-
Analysis: A small, weighed amount of the powdered plant or soil sample is combusted in the elemental analyzer, converting all nitrogen into N₂ gas. The N₂ gas is then introduced into the mass spectrometer, which measures the ratio of ¹⁵N to ¹⁴N.
-
Calculations: The percentage of nitrogen derived from the fertilizer (%NdfF) in each sample is calculated using the following formula:
%NdfF = (Atom % ¹⁵N excess in sample / Atom % ¹⁵N excess in fertilizer) x 100
The total amount of fertilizer N recovered in each component (plant, soil) is then calculated by multiplying the %NdfF by the total N content of that component.
Visualizations
The following diagrams illustrate the key processes and workflows involved in a ¹⁵N-IBDU tracer study.
References
Application Notes and Protocols for Isobutylidenediurea (IBDU) in Reducing Nitrogen Leaching in Sandy Soils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen (N) is a critical nutrient for plant growth, but in sandy soils, it is highly susceptible to leaching, particularly in the form of nitrate (NO₃⁻).[1] Sandy soils have low water-holding capacity and high permeability, which allows water and dissolved nitrates to move rapidly through the soil profile, beyond the root zone.[1] This process leads to significant economic losses for agriculture and contributes to environmental pollution of groundwater and surface waters.[2]
Isobutylidenediurea (IBDU) is a slow-release nitrogen fertilizer designed to mitigate these issues.[3] It is a condensation product of urea and isobutyraldehyde, containing approximately 31-32% nitrogen, with about 90% of it being water-insoluble.[3] Unlike fertilizers that rely on microbial decomposition, IBDU's nitrogen release is primarily governed by chemical hydrolysis, making it a more predictable and controlled source of nitrogen, especially in coarse-textured soils.[3][4] These application notes provide a comprehensive overview of IBDU, its mechanism, and protocols for evaluating its efficacy in reducing nitrogen leaching in sandy soils.
Mechanism of Nitrogen Release
The primary mechanism for nitrogen release from IBDU is chemical hydrolysis.[3][4] This process is distinct from other slow-release fertilizers like Urea-formaldehyde (UF), which depend on microbial activity.[3][5]
-
Hydrolysis: When IBDU comes into contact with soil water, it slowly dissolves and hydrolyzes, breaking down into urea and isobutyraldehyde.[3]
-
Urea Conversion: The released urea then undergoes normal enzymatic conversion (urease) in the soil to ammonium (NH₄⁺).
-
Nitrification: Subsequently, soil microbes convert the ammonium to nitrate (NO₃⁻), a plant-available form of nitrogen that is also prone to leaching.[6]
The rate-limiting step in this entire process is the initial dissolution and hydrolysis of the IBDU granule, which provides a steady, slow supply of urea.
Caption: Nitrogen release pathway for IBDU via hydrolysis.
Application Notes
Factors Influencing IBDU Nitrogen Release
-
Soil Moisture: As hydrolysis is the primary release mechanism, the presence of water is the most critical factor. Nitrogen release is directly related to the amount of soil moisture available to dissolve the IBDU granule.[5][7]
-
Particle Size: The rate of dissolution is inversely proportional to the granule size. Finer IBDU particles (e.g., 0.5-1.0 mm) have a larger surface area and release nitrogen more quickly than coarser grades (e.g., 0.7-2.5 mm).[3] This allows for tailored release profiles based on crop needs and environmental conditions.
-
Soil pH: The rate of hydrolysis increases in acidic soils (lower pH).[3]
-
Temperature: Temperature has a secondary effect on IBDU, primarily by influencing the rate of hydrolysis. Higher temperatures will increase the release rate, but the effect is less pronounced compared to microbially-driven fertilizers like UF.[3]
Comparison with Other Nitrogen Fertilizers
IBDU offers a distinct advantage in sandy soils where leaching potential is high. Its release mechanism is more predictable than fertilizers dependent on fluctuating microbial populations.
Caption: Logical comparison of N release mechanisms.
Data Presentation
The efficacy of IBDU in reducing nitrogen leaching is demonstrated by comparing the total amount of nitrogen leached against more soluble forms like urea.
Table 1: Comparative Nitrogen Release from Fertilizers in Leaching Study Data synthesized from a 90-day incubation and leaching experiment.
| Fertilizer Type | Total Nitrogen Applied (mg N/kg soil) | Total Nitrogen Leached (% of Applied) |
| Urea (Control) | 70 | 89 - 100% |
| IBDU | 70 | 59 - 94% |
| Urea-Formaldehyde (UF) | 70 | 46 - 73% |
| Crotonylidene Diurea (CDU) | 70 | 44 - 56% |
| (Source: Adapted from data presented in Pedosphere, demonstrating release order: Urea > IBDU > UF > CDU)[8] |
Table 2: Nitrogen Leaching from IBDU vs. Soluble N Sources Illustrative data from studies comparing IBDU to soluble nitrogen sources.
| Parameter | Soluble N (e.g., Urea) | IBDU |
| Application Rate | 1.5 lbs N / 1000 ft² | 1.5 lbs N / 1000 ft² |
| Nitrogen Lost to Leaching | High | < 2% of applied N |
| (Source: Data from studies conducted at the University of Illinois) |
Experimental Protocols: Soil Column Leaching Study
This protocol outlines a standard laboratory method for quantifying and comparing nitrogen leaching from IBDU against a soluble nitrogen fertilizer in sandy soil.
Materials and Reagents
-
Soil: Haplic Arenosol or similar sandy soil (>90% sand), air-dried and sieved (2 mm).[9]
-
Columns: PVC or glass columns (e.g., 30 cm length, 5-10 cm internal diameter).[9]
-
Fertilizers: IBDU (specify particle size), Urea (analytical grade).
-
Leachate Collection: Erlenmeyer flasks or bottles.
-
Reagents: Deionized water, potassium chloride (KCl) for extraction.
-
Analytical Equipment: Spectrophotometer or autoanalyzer for NH₄⁺-N and NO₃⁻-N determination.
Experimental Workflow
Caption: Workflow for a typical soil column leaching experiment.
Detailed Methodology
-
Column Preparation:
-
Place a small piece of glass wool or fine mesh at the bottom of each PVC column to retain soil.
-
Add a 2 cm layer of acid-washed sand.
-
Pack a known mass (e.g., 1 kg) of the prepared sandy soil into each column to achieve a consistent bulk density.[9]
-
-
Fertilizer Treatments:
-
Prepare treatments including a non-fertilized control, a soluble N control (Urea), and one or more IBDU treatments (e.g., fine vs. coarse grade).
-
Calculate the amount of fertilizer needed to supply a specific N rate (e.g., equivalent to 210 kg N/ha, which translates to 70 mg N/kg soil for a 20 cm topsoil layer).[9]
-
Apply the fertilizer evenly to the top layer of the soil in each respective column.
-
-
Leaching Procedure:
-
Three days after fertilizer application, initiate the first leaching event.[9]
-
Gently add a pre-determined volume of deionized water (e.g., equivalent to the soil's maximum water holding capacity) to the top of each column to simulate a heavy rainfall event.[9]
-
Place a collection vessel under each column and collect the entire volume of leachate that drains through.
-
Repeat this leaching event at regular intervals (e.g., weekly) for the duration of the experiment (e.g., 90 days).[8]
-
-
Sample Analysis:
-
For each leachate sample collected, measure the total volume.
-
Analyze the leachate for ammonium-N (NH₄⁺-N) and nitrate-N (NO₃⁻-N) concentrations using standard colorimetric methods (e.g., Berthelot reaction for ammonia, vanadium chloride reduction for nitrate) or an automated flow-injection analyzer.[9]
-
Calculate the total mass of N leached in each event by multiplying the concentration by the leachate volume. Sum these amounts over the course of the experiment to determine cumulative N loss.
-
-
Final Soil Analysis (Optional):
Conclusion
This compound (IBDU) serves as an effective tool for managing nitrogen in sandy soils by controlling its release rate. Its reliance on chemical hydrolysis rather than microbial activity provides a more consistent and predictable nitrogen supply, which is crucial in environments prone to leaching.[3][4][5] By matching nitrogen availability more closely with plant demand, IBDU can significantly reduce the amount of nitrogen lost to the environment, thereby improving fertilizer use efficiency and minimizing the ecological impact of agricultural practices. The provided protocols offer a standardized framework for researchers to quantify these benefits under controlled laboratory conditions.
References
- 1. corn.aae.wisc.edu [corn.aae.wisc.edu]
- 2. Nitrogen fertilizer leaching from cropped and irrigated sandy soil in Central Turkey [open.metu.edu.tr]
- 3. eagri.org [eagri.org]
- 4. fertiliser-society.org [fertiliser-society.org]
- 5. sustane.com [sustane.com]
- 6. utia.tennessee.edu [utia.tennessee.edu]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Isobutylidenediurea (IBDU) Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of isobutylidenediurea (IBDU).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of IBDU, offering potential causes and solutions in a question-and-answer format.
Synthesis Troubleshooting
| Problem | Question | Potential Causes | Recommended Solutions |
| Low Product Yield | Why is the yield of my IBDU synthesis unexpectedly low? | Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature, or inefficient mixing.[1][2] Suboptimal Molar Ratio: An incorrect molar ratio of urea to isobutyraldehyde can limit the formation of the desired product.[3] Side Reactions: Competing side reactions may be consuming the reactants. Loss During Workup: Product may be lost during filtration or washing steps. | Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Ensure the reaction is maintained at the appropriate temperature as specified in the protocol.[1][2] Adjust Molar Ratio: The stoichiometric ratio for the reaction is 2 moles of urea to 1 mole of isobutyraldehyde.[4] Experiment with slight excesses of urea to drive the reaction to completion, but be mindful that this may complicate purification.[3] Control Reaction Conditions: Maintain the recommended pH and temperature to minimize side reactions. Careful Workup: Ensure the filter cake is thoroughly washed with a minimal amount of cold solvent to avoid dissolving the product. |
| Oily or Gummy Product | My product is an oil or a sticky solid instead of a crystalline powder. What went wrong? | Presence of Impurities: Unreacted starting materials or byproducts can act as impurities that inhibit crystallization. Residual Solvent: Trapped solvent can prevent the product from solidifying properly. Rapid Precipitation: Cooling the reaction mixture too quickly can cause the product to "oil out" instead of forming crystals. | Thorough Purification: Ensure all starting materials are consumed (monitor by TLC/HPLC). If impurities are present, attempt to remove them by washing the crude product with a suitable solvent in which the impurities are soluble but the product is not. Effective Drying: Dry the product thoroughly under vacuum to remove any residual solvent. Controlled Crystallization: Allow the reaction mixture to cool slowly to room temperature, and then in an ice bath, to promote the formation of well-defined crystals. Seeding with a small crystal of pure IBDU can sometimes initiate crystallization. |
| Slow or Incomplete Reaction | The reaction is proceeding very slowly or appears to have stalled. How can I resolve this? | Inadequate Catalyst Activity: If using a catalytic method (e.g., acid or base catalysis), the catalyst may be inactive or used in an insufficient amount. Poor Mixing: In a biphasic reaction mixture (aqueous urea and organic isobutyraldehyde), inefficient stirring can limit the contact between reactants.[4] Low Reaction Temperature: The reaction rate may be too slow at the current temperature.[1] | Catalyst Check: Ensure the catalyst is fresh and used in the correct concentration. For acid-catalyzed reactions, a small amount of a strong acid like sulfuric acid is often used.[5] Improve Agitation: Use vigorous mechanical stirring to ensure good mixing of the reaction phases.[4] Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential increase in byproduct formation.[1] |
Purification Troubleshooting
| Problem | Question | Potential Causes | Recommended Solutions |
| Difficulty in Recrystallization | I am having trouble recrystallizing my IBDU. What should I do? | Inappropriate Solvent: The chosen solvent may be too good or too poor at dissolving the compound at different temperatures.[6][7][8][9] Product is "Oiling Out": The product is separating as an oil upon cooling instead of forming crystals. This can happen if the solution is too concentrated or cooled too quickly. No Crystal Formation: Even after cooling, no crystals are forming. The solution may not be supersaturated. | Solvent Selection: The ideal solvent for recrystallization should dissolve the IBDU when hot but not when cold. Water or ethanol-water mixtures are commonly used.[7] Conduct small-scale solvent screening to find the optimal solvent or solvent mixture.[6][9] Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. If it oils out, try reheating the solution and adding a small amount of additional solvent before cooling again. Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal of pure IBDU. |
| Low Recovery After Recrystallization | I am losing a significant amount of product during recrystallization. How can I improve the recovery? | Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion remaining in the mother liquor upon cooling. Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold will dissolve some of the product. Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize on the filter paper. | Use Minimal Solvent: Add just enough hot solvent to fully dissolve the crude product. It is better to add small portions of hot solvent sequentially until dissolution is complete. Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Keep Funnel and Flask Hot: During hot filtration, preheat the funnel and receiving flask to prevent premature crystallization. |
| Persistent Impurities | After purification, my IBDU is still not pure. How can I remove persistent impurities? | Co-crystallization: The impurity may have similar solubility properties to IBDU and is co-crystallizing with it. Ineffective Recrystallization Solvent: The chosen solvent may not be effective at separating the specific impurity. | Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. Alternative Purification Technique: If recrystallization is ineffective, consider other purification methods such as column chromatography, although this is less common for large-scale IBDU purification. Change Recrystallization Solvent: Try a different solvent or solvent system for the recrystallization. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the fundamental reaction for synthesizing this compound (IBDU)? A1: The synthesis of IBDU is a condensation reaction between two equivalents of urea and one equivalent of isobutyraldehyde. The reaction produces IBDU and water as a byproduct.[4]
-
Q2: What are the common catalytic systems used for IBDU synthesis? A2: IBDU synthesis can be catalyzed by acids (e.g., sulfuric acid) or bases. Some methods also employ phase transfer catalysts to improve the reaction between the aqueous urea solution and the organic isobutyraldehyde.[5][10]
-
Q3: What is the optimal molar ratio of reactants? A3: The stoichiometric ratio is 2 moles of urea to 1 mole of isobutyraldehyde.[4] In practice, a slight excess of urea may be used to ensure complete conversion of the isobutyraldehyde.[3]
-
Q4: What are the typical reaction temperatures? A4: Reaction temperatures can vary depending on the specific protocol and catalyst used. Acid-catalyzed reactions are often carried out at moderately elevated temperatures (e.g., 40-60°C), while some methods may proceed at room temperature.[1][10]
Purification
-
Q5: What is the most common method for purifying crude IBDU? A5: Recrystallization is the most common and effective method for purifying IBDU.[6][7][8][9]
-
Q6: What are suitable solvents for the recrystallization of IBDU? A6: Due to the polar nature of the urea functional groups, polar solvents are generally used. Water or mixtures of ethanol and water are often effective. The ideal solvent should dissolve IBDU at high temperatures but have low solubility at room temperature or below.[7]
-
Q7: How can the purity of the final IBDU product be assessed? A7: The purity of IBDU can be determined using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a precise method for quantifying the purity of IBDU and detecting any impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the IBDU and identify any organic impurities.[12][13]
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of IBDU using sulfuric acid as a catalyst.
Materials:
-
Urea
-
Isobutyraldehyde
-
Concentrated Sulfuric Acid
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (2.0 molar equivalents) in deionized water.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the urea solution while stirring.
-
Gently heat the solution to 40-50°C.
-
Add isobutyraldehyde (1.0 molar equivalent) dropwise to the heated solution over a period of 15-20 minutes with vigorous stirring.
-
After the addition is complete, continue to stir the reaction mixture at 50-60°C for 2-3 hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature, during which a white precipitate of IBDU should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold deionized water.
-
Dry the crude product in a vacuum oven.
Purification by Recrystallization:
-
Transfer the crude IBDU to an Erlenmeyer flask.
-
Add a minimal amount of a hot 1:1 ethanol/water mixture to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
Expected Yield: 70-85% (after recrystallization)
Data Presentation
Table 1: Effect of Urea:Isobutyraldehyde Molar Ratio on IBDU Yield
| Urea:Isobutyraldehyde Molar Ratio | Reaction Time (hours) | Temperature (°C) | Crude Yield (%) | Purity by HPLC (%) |
| 1.8 : 1 | 3 | 50 | 65 | 92 |
| 2.0 : 1 | 3 | 50 | 80 | 95 |
| 2.2 : 1 | 3 | 50 | 82 | 94 (contains unreacted urea) |
Note: The data in this table is illustrative and may vary depending on specific experimental conditions.
Table 2: Comparison of Recrystallization Solvents for IBDU Purification
| Solvent System | Recovery Yield (%) | Purity by HPLC (%) |
| Water | 85 | 98.5 |
| Ethanol | 75 | 99.0 |
| 1:1 Ethanol/Water | 90 | 98.8 |
| Isopropanol | 70 | 98.2 |
Note: The data in this table is illustrative and based on general principles of recrystallization. Actual results will depend on the initial purity of the crude product.
Visualizations
Caption: Workflow for the synthesis of crude this compound.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent selection for recrystallization: An undergraduate organic experiment | Semantic Scholar [semanticscholar.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]
- 11. intertekinform.com [intertekinform.com]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alpaipars.com [alpaipars.com]
Optimizing IBDU Particle Size for Controlled Release: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the particle size of Isobutylidene Diurea (IBDU) for controlled-release applications.
Frequently Asked Questions (FAQs)
Q1: What is IBDU and how does its particle size influence its release profile?
A1: Isobutylidene Diurea (IBDU) is a slow-release nitrogen fertilizer.[1] Its release mechanism is primarily based on hydrolysis, where the IBDU molecule slowly dissolves in water and breaks down to release urea.[2] The particle size of IBDU is a critical factor controlling this release. Smaller particles have a larger surface area-to-volume ratio, which leads to a faster dissolution and hydrolysis rate, and consequently, a quicker release of nitrogen. Conversely, larger particles dissolve more slowly, resulting in a more prolonged and controlled release.
Q2: What are the typical particle size ranges for commercially available IBDU?
A2: Commercially, IBDU is often available in two main granular sizes: a fine grade, typically ranging from 0.5 to 1.0 mm, and a coarse grade, which usually falls between 0.7 and 2.5 mm.
Q3: Besides particle size, what other factors affect the nitrogen release from IBDU?
A3: While particle size is a primary determinant, other factors also influence the rate of nitrogen release from IBDU. These include:
-
Soil Moisture: As hydrolysis is the main release mechanism, the presence of water is essential. Higher soil moisture content generally leads to a faster release of nitrogen.[2]
-
Soil pH: The hydrolysis of IBDU is accelerated in acidic conditions.
-
Temperature: While less dependent on temperature than microbial-based slow-release fertilizers, higher temperatures can increase the rate of hydrolysis and thus nitrogen release.
Q4: How is the particle size of IBDU controlled during manufacturing?
A4: The particle size of IBDU is typically controlled through processes such as granulation, milling, and screening. After the synthesis of IBDU, it can be granulated to form larger particles. Milling can then be used to reduce the particle size, and sieving or screening is employed to separate the granules into specific size fractions.
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental process of optimizing IBDU particle size.
Particle Size Analysis
Issue 1: Inconsistent or non-repeatable particle size distribution results using laser diffraction.
-
Possible Cause 1: Inadequate sample dispersion. IBDU particles may agglomerate, leading to a falsely coarse particle size distribution.
-
Solution: Ensure the sample is well-dispersed in a suitable medium (e.g., isopropanol) before analysis. The use of surfactants or sonication may be necessary to break up agglomerates.
-
-
Possible Cause 2: Presence of air bubbles. Air bubbles in the dispersion can be incorrectly measured as particles, leading to a fine-particle bias.
-
Solution: Degas the dispersion medium before adding the sample. Allow the sample to circulate in the instrument for a short period to let any trapped air escape before taking a measurement.
-
-
Possible Cause 3: Incorrect refractive index (RI) value. The RI of the particle and the dispersant are crucial for accurate measurements with laser diffraction.
-
Solution: Use the correct RI value for IBDU in the analysis software. If the exact RI is unknown, it may need to be determined experimentally.
-
Issue 2: Discrepancies between sieve analysis and laser diffraction results.
-
Possible Cause: Different measurement principles. Sieve analysis measures the geometric diameter of particles, while laser diffraction measures a volume-based equivalent spherical diameter. Irregularly shaped particles can lead to different results between these two methods.
-
Solution: Be aware of the inherent differences between the techniques. Use microscopy to visually inspect the particle shape. For a given application, choose one method and use it consistently. If both methods are required, a correlation between the two may need to be established.
-
Dissolution and Release Rate Experiments
Issue 3: High variability in nitrogen release data between replicate experiments.
-
Possible Cause 1: "Coning" in the dissolution vessel. This occurs when the undissolved IBDU particles accumulate in the center of the vessel, leading to inconsistent dissolution.
-
Solution: Optimize the stirring speed and consider using a different type of dissolution apparatus (e.g., a rotating basket instead of a paddle).
-
-
Possible Cause 2: Inconsistent sampling. Withdrawing samples from different locations or at slightly different times can introduce variability.
-
Solution: Follow a strict sampling protocol, ensuring samples are taken from the same location in the dissolution vessel and at precisely timed intervals. The use of an autosampler can improve consistency.
-
-
Possible Cause 3: Analytical errors in nitrogen determination.
-
Solution: Ensure the analytical method for nitrogen quantification (e.g., Kjeldahl, Dumas, or colorimetric methods) is validated and calibrated. Run standards and controls with each batch of samples.
-
Issue 4: Unexpectedly fast or slow initial nitrogen release.
-
Possible Cause 1: Presence of fine or dust particles. A higher than expected amount of very fine particles can lead to a burst release at the beginning of the experiment.
-
Solution: Ensure the IBDU sample is sieved to a narrow particle size range and that any fines are removed before the experiment.
-
-
Possible Cause 2: Coating or surface treatment on IBDU granules. Some commercial IBDU products may have a coating that can alter the initial dissolution rate.
-
Solution: If using a commercial product, check the manufacturer's specifications for any coatings. If preparing IBDU in-house, ensure the surface is clean and free of any residual reactants.
-
Data Presentation
The following table summarizes the expected cumulative nitrogen release from IBDU over 90 days for different particle sizes, based on typical release profiles.
| Particle Size (mm) | Cumulative Nitrogen Release (%) | | :--- | :---: | :---: | :---: | :---: | :---: | | | Day 7 | Day 14 | Day 28 | Day 60 | Day 90 | | < 0.5 (Powder) | 15 - 25 | 30 - 45 | 55 - 70 | 80 - 95 | > 95 | | 0.5 - 1.0 (Fine) | 5 - 15 | 15 - 30 | 40 - 60 | 70 - 85 | 85 - 95 | | 1.0 - 2.5 (Coarse) | < 5 | 5 - 15 | 20 - 40 | 50 - 70 | 70 - 85 |
Note: These are generalized values. Actual release rates will vary depending on experimental conditions such as temperature, pH, and soil moisture.[2]
Experimental Protocols
Particle Size Analysis by Sieve Method
This protocol is based on standard methods for fertilizer analysis.
Objective: To determine the particle size distribution of an IBDU sample.
Materials:
-
IBDU sample
-
A set of nested sieves with a range of mesh sizes (e.g., 2.5 mm, 1.0 mm, 0.5 mm)
-
A sieve shaker
-
A balance
Procedure:
-
Weigh the empty sieves and the collection pan.
-
Stack the sieves in order of decreasing mesh size, with the collection pan at the bottom.
-
Accurately weigh a representative sample of IBDU (e.g., 100 g).
-
Place the sample in the top sieve.
-
Secure the lid and place the sieve stack in the shaker.
-
Shake for a predetermined amount of time (e.g., 5-10 minutes).
-
Carefully disassemble the sieve stack and weigh each sieve with the retained IBDU.
-
Calculate the weight of IBDU retained on each sieve and express it as a percentage of the total sample weight.
Nitrogen Release Rate by Dissolution
Objective: To measure the rate of nitrogen release from IBDU particles of a specific size range in water.
Materials:
-
IBDU sample of a known particle size range
-
Dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., deionized water or a buffer of a specific pH)
-
Constant temperature water bath
-
Syringes and filters for sampling
-
Analytical instrument for nitrogen determination (e.g., UV-Vis spectrophotometer with a colorimetric method, or an elemental analyzer)
Procedure:
-
Set up the dissolution apparatus and equilibrate the dissolution medium to the desired temperature (e.g., 25°C).
-
Accurately weigh a specified amount of the IBDU sample and add it to the dissolution vessel.
-
Start the paddle rotation at a set speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw a sample of the dissolution medium.
-
Filter the sample immediately to remove any undissolved particles.
-
Analyze the filtrate for its nitrogen content using a validated analytical method.
-
Calculate the cumulative percentage of nitrogen released at each time point relative to the total nitrogen content of the initial IBDU sample.
Visualizations
Caption: Workflow for optimizing IBDU particle size.
Caption: IBDU hydrolysis and nitrogen release pathway.
References
Technical Support Center: Isobutylidenediurea (IBDU) Slow-Release Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isobutylidenediurea (IBDU). This resource provides troubleshooting guidance and answers to frequently asked questions related to modifying and evaluating the slow-release properties of IBDU.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental mechanism of nitrogen release from IBDU?
The slow-release characteristic of IBDU is primarily due to its low water solubility.[1][2] The release process is not dependent on soil microbial activity, which distinguishes it from other slow-release fertilizers like urea-formaldehyde (UF).[1] The mechanism involves two main steps:
-
Dissolution: The IBDU granules slowly dissolve in soil moisture.
-
Hydrolysis: Once dissolved, the IBDU molecule is hydrolyzed, breaking down into isobutyraldehyde and urea.[2] The resulting urea is then converted into plant-available ammonium and nitrate forms.
This hydrolysis-dependent mechanism makes IBDU effective even in cooler soils where microbial activity is low.[1]
Caption: The nitrogen release mechanism of IBDU is a two-step process initiated by slow dissolution in water, followed by hydrolysis.
Q2: My IBDU formulation is releasing nitrogen much faster than anticipated. What are the likely causes?
An accelerated release rate is typically linked to factors that increase the dissolution rate of IBDU. Consider the following variables:
-
Particle Size: This is a primary factor controlling the release rate.[3] Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution.[3][4] If your formulation consists of very fine powder, a rapid release is expected.
-
Soil Moisture: High soil moisture content will accelerate the dissolution of IBDU.[4] Continuous leaching tests have shown that significant amounts of water are required to dissolve IBDU, so excessive irrigation or rainfall can speed up release.
-
Soil pH: Hydrolysis of IBDU is faster under acidic conditions. If your experimental soil medium has a low pH, this could contribute to a quicker breakdown.
-
Temperature: While IBDU's release is less dependent on temperature than microbially-driven fertilizers, higher temperatures do increase its solubility in water, thus accelerating the release rate.
Data Summary: Effect of Particle Size and Water on IBDU Dissolution
| Particle Size | Water Required for Dissolution | Relative Release Rate |
|---|---|---|
| Powdered | ~36 inches | Fast |
| 1.4 - 1.6 mm Granule | ~80 inches | Slow |
Source: Data compiled from continuous leaching tests.
Q3: How can I systematically modify IBDU to achieve a longer release profile?
To prolong the nitrogen release, you must focus on methods that decrease its rate of dissolution.
-
Granulation and Particle Size Control: The most direct method is to produce larger, more uniform granules.[5] By increasing the particle size, you reduce the surface area exposed to soil moisture, thereby slowing dissolution.[3][4] Creating a mixture of different granule sizes can also stagger the release over a longer period.[4]
-
Coating and Encapsulation: Applying a coating can further control the release. This creates a physical barrier that water must penetrate before it can dissolve the IBDU core.
-
Polymer Coatings: Materials like polyurethane, polysulfone, or even biodegradable biopolymers such as pectin can be used to encapsulate fertilizer granules.[6][7][8] The thickness and porosity of the polymer membrane are key parameters to control the release rate.[9]
-
Sulfur Coating: While more common for urea, sulfur coating is a cost-effective method that can be adapted for IBDU.[10] Imperfections or pores in the sulfur layer allow for the slow ingress of water.[10]
-
Caption: A workflow for developing and testing IBDU formulations with improved slow-release properties.
Q4: My coated IBDU granules show an initial burst release of nitrogen. How can I prevent this?
This "burst effect" is a common issue with coated fertilizers. It often occurs due to:
-
Surface-Applied Nitrogen: Some IBDU may be present on the surface of the coating itself, or the coating process may not have been uniform.
-
Cracked or Imperfect Coatings: Mechanical stress during handling can create cracks or imperfections in the coating, allowing for rapid initial water penetration.
-
Coating Porosity: If the coating material is too porous, it will not effectively regulate the initial ingress of water.
Troubleshooting Steps:
-
Optimize Coating Process: Ensure uniform application of the coating material in a fluid bed granulator or rotating drum to minimize surface defects.[11][12]
-
Apply a Sealant: For coatings like sulfur, a secondary sealant layer (e.g., wax or polyethylene) can be applied to seal pores and micro-cracks, reducing the burst effect.[9]
-
Improve Mechanical Strength: Select polymers or coating formulations that result in a more durable, less brittle coating to withstand handling. The crush strength of the granules is a key parameter to measure.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound (IBDU)
This protocol describes a general method for the condensation reaction to form IBDU.
Materials:
-
Urea
-
Isobutyraldehyde
-
Deionized water
-
Acid catalyst (e.g., sulfuric acid) or phase transfer catalyst[13]
-
Reaction vessel with overhead stirrer and temperature control
Procedure:
-
Prepare an aqueous solution of urea. The concentration can range from 40% to 80% by weight.[5] Higher concentrations generally lead to a faster reaction.
-
Transfer the urea solution to the reaction vessel and begin vigorous agitation.
-
Slowly add isobutyraldehyde to the urea solution. The molar ratio is typically 2 moles of urea to 1 mole of isobutyraldehyde.[2]
-
Adjust the pH of the solution. The reaction can be run under acidic conditions (e.g., pH 2-4) or using alternative catalysts as described in patent literature.[5]
-
The condensation reaction is exothermic.[5] Monitor the temperature, allowing it to rise, or maintain a specific temperature (e.g., 50-70°C) as required by your experimental design.
-
Continue the reaction with vigorous mixing for a specified time (e.g., 10-60 minutes) until the IBDU product precipitates.
-
Filter the resulting white solid product from the solution.
-
Wash the product with deionized water to remove unreacted starting materials.
-
Dry the final IBDU product in an oven to a moisture content of less than 1%.[5] The dried product can then be ground or granulated.
Protocol 2: Nitrogen Release Rate Determination via Leaching Column Study
This method simulates the release of nitrogen from a fertilizer in soil over time.[14]
Materials:
-
Leaching columns (e.g., PVC or glass tubes) with a mesh or glass wool at the bottom.
-
Standardized soil or sand as the medium.
-
Your experimental IBDU formulation.
-
Deionized water or a buffered leaching solution (e.g., 0.01 M CaCl₂).
-
Collection vessels.
-
Analytical equipment for nitrogen determination (e.g., colorimetric assays for ammonium and nitrate).
Procedure:
-
Pack each column uniformly with a known mass of the soil or sand medium.
-
Thoroughly mix a precise amount of your IBDU formulation with the top layer of the soil in each column. Include a control column with no fertilizer.
-
Gently pre-wet the columns with the leaching solution until the medium is at field capacity and allow it to equilibrate for 24 hours.
-
Begin the leaching experiment by adding a fixed volume of the leaching solution to the top of each column at regular intervals (e.g., daily or weekly).
-
Collect the leachate that passes through the column in the collection vessels. Record the total volume of leachate collected.
-
Analyze the concentration of ammonium-N and nitrate-N in the collected leachate samples.[14]
-
Continue the leaching cycles for the desired experimental duration (e.g., 30, 60, or 90 days).[14]
-
Calculate the cumulative amount of nitrogen released at each time point by multiplying the concentration by the leachate volume.
-
Plot the cumulative nitrogen release as a percentage of the total nitrogen applied versus time to generate a release curve.
Data Summary: Example Nitrogen Release Over 90 Days
| Fertilizer Type | Total N Released (%) |
|---|---|
| Urea (soluble control) | 89 - 100% |
| IBDU | 59 - 94% |
| Urea-formaldehyde (UF) | 46 - 73% |
| Crotonylidene diurea (CDU) | 44 - 56% |
Source: Data from a 90-day incubation and leaching study in various soils.[14]
References
- 1. slow release fertilizer [turf.arizona.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. turf.arizona.edu [turf.arizona.edu]
- 5. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iosrjournals.org [iosrjournals.org]
- 9. eagri.org [eagri.org]
- 10. fertilizer.org [fertilizer.org]
- 11. WO2023067500A1 - Continuous methods for forming methylene urea-isobutylene diurea granules - Google Patents [patents.google.com]
- 12. d-nb.info [d-nb.info]
- 13. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Isobutylidenediurea (IBDU) Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the hydrolysis rate of isobutylidenediurea (IBDU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBDU) and why is its hydrolysis rate important?
A1: this compound (IBDU) is a slow-release nitrogen fertilizer. Its hydrolysis is the chemical breakdown of the molecule in the presence of water, which releases urea. The rate of this hydrolysis determines the speed at which nitrogen becomes available to plants or in an experimental system. Understanding and controlling this rate is crucial for ensuring a steady and predictable release of urea.
Q2: What are the primary factors that influence the hydrolysis rate of IBDU?
A2: The main factors affecting the rate of IBDU hydrolysis are:
-
Temperature: Higher temperatures generally increase the hydrolysis rate.
-
pH: The hydrolysis rate is significantly influenced by the pH of the medium. It is accelerated under acidic conditions (low pH).
-
Particle Size: Smaller IBDU particles have a larger surface area, which leads to a faster hydrolysis rate.
-
Moisture: As hydrolysis is a reaction with water, the presence of adequate moisture is essential.
Q3: Does microbial activity in soil affect IBDU hydrolysis?
A3: No, the hydrolysis of IBDU is primarily a chemical process and is not significantly affected by microbial activity.[1] This distinguishes it from other slow-release fertilizers like urea-formaldehyde (UF), which rely on microbial degradation for nitrogen release.
Q4: How does temperature quantitatively affect the hydrolysis rate?
A4: The rate of IBDU hydrolysis increases with temperature. While specific rate constants can vary based on other experimental conditions, the general trend follows the principles of chemical kinetics, where increased thermal energy accelerates reaction rates.
Q5: What is the optimal pH for rapid IBDU hydrolysis?
A5: Lower pH (acidic conditions) accelerates the hydrolysis of IBDU. Therefore, if a faster release of urea is desired, conducting the experiment in an acidic buffer is recommended. Conversely, neutral or alkaline conditions will slow down the hydrolysis rate.
Troubleshooting Guide
Issue 1: IBDU hydrolysis is occurring much slower than expected.
| Possible Cause | Troubleshooting Step |
| Low Temperature | Ensure the reaction is being conducted at the desired temperature. If possible, increase the temperature to accelerate the hydrolysis rate. |
| High pH (Neutral or Alkaline) | Check the pH of your reaction medium. If it is neutral or alkaline, consider using a buffer with a lower pH to acidify the solution. |
| Large IBDU Particle Size | If using solid IBDU, the particle size may be too large. Consider using a smaller particle size or grinding the IBDU to increase the surface area. Commercial IBDU fertilizers often contain multiple particle sizes to ensure a more even release.[2] |
| Inadequate Moisture | Ensure that there is sufficient water in the reaction mixture for the hydrolysis to proceed. |
Issue 2: IBDU hydrolysis is too rapid and releasing urea too quickly.
| Possible Cause | Troubleshooting Step |
| High Temperature | The reaction temperature may be too high. Try lowering the temperature to slow down the hydrolysis rate. |
| Low pH (Highly Acidic) | The reaction medium may be too acidic. Consider using a buffer with a higher pH to reduce the rate of hydrolysis. |
| Small IBDU Particle Size | The IBDU particles may be too fine. Using a larger particle size will reduce the surface area and slow down the hydrolysis rate. |
Issue 3: Inconsistent or unpredictable hydrolysis rates between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Temperature Control | Verify the accuracy and stability of your temperature control system (e.g., water bath, incubator). |
| Fluctuations in pH | Ensure that the pH of your reaction medium is stable throughout the experiment. Use a reliable buffer system. |
| Variable Particle Size | If using solid IBDU, ensure that the particle size distribution is consistent across different batches of your experiments. |
| Inaccurate Measurement of IBDU or Urea | Double-check the accuracy of your analytical method for quantifying IBDU and urea concentrations. Calibrate your instruments regularly. |
Quantitative Data
The following tables provide illustrative quantitative data on the factors affecting IBDU hydrolysis rates. Please note that these values are representative and actual rates will depend on specific experimental conditions.
Table 1: Effect of Temperature on IBDU Hydrolysis Rate
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 10 | 200 |
| 20 | 100 |
| 30 | 50 |
| 40 | 25 |
Note: Data is illustrative to show the trend of increasing hydrolysis rate with temperature.
Table 2: Effect of pH on IBDU Hydrolysis Rate
| pH | Relative Hydrolysis Rate (Illustrative) |
| 4 | 4x |
| 5 | 2x |
| 6 | 1.5x |
| 7 | 1x (reference) |
| 8 | 0.5x |
Note: Data is illustrative to show the trend of faster hydrolysis at lower pH.
Table 3: Effect of Particle Size on Nitrogen Release from IBDU
| Particle Size Range (mm) | Time for 50% Nitrogen Release (Days) (Illustrative) |
| < 0.5 | 15 |
| 0.5 - 1.0 | 30 |
| 1.0 - 2.0 | 60 |
| > 2.0 | 90 |
Note: Data is illustrative to show the trend of faster nitrogen release with smaller particle size.
Experimental Protocols
Protocol 1: Determination of IBDU Hydrolysis Rate
This protocol outlines a general procedure for measuring the hydrolysis rate of IBDU in an aqueous solution.
1. Materials:
- This compound (IBDU) of known particle size
- Buffer solutions of desired pH (e.g., pH 4, 6, 8)
- Deionized water
- Temperature-controlled water bath or incubator
- Reaction vessels (e.g., sealed flasks)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
- Urea and IBDU standards for HPLC calibration
- Acetonitrile (HPLC grade)
- Volumetric flasks and pipettes
2. Procedure:
- Preparation of Reaction Solutions:
- Prepare a stock solution of IBDU in deionized water.
- In separate reaction vessels, add a known volume of the appropriate pH buffer.
- Initiation of Hydrolysis:
- Place the reaction vessels in the temperature-controlled water bath and allow them to equilibrate to the desired temperature.
- Add a known volume of the IBDU stock solution to each reaction vessel to achieve the desired initial concentration. Seal the vessels immediately.
- Sampling:
- At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction vessel.
- Immediately quench the reaction by diluting the aliquot in a cold mobile phase or by adding a chemical quencher if necessary to stop further hydrolysis.
- Sample Analysis (HPLC):
- Prepare a calibration curve using standard solutions of IBDU and urea.
- Analyze the collected samples using an HPLC method to determine the concentrations of both IBDU and urea. A typical method might use a C18 column with a mobile phase of acetonitrile and water, and UV detection at a suitable wavelength (e.g., around 200-220 nm).
- Data Analysis:
- Plot the concentration of IBDU versus time.
- From the concentration-time data, determine the rate constant (k) and the half-life (t½) of the hydrolysis reaction under the tested conditions.
Visualizations
References
Technical Support Center: Isobutylidenediurea (IBDU) Field Trials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting successful field trials with Isobutylidenediurea (IBDU). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during IBDU field trials, offering potential causes and solutions in a question-and-answer format.
Question: Why is the nitrogen release from IBDU slower than expected?
Possible Causes:
-
Low Soil Moisture: IBDU releases nitrogen through hydrolysis, a process that is dependent on water.[1] Inadequate soil moisture will significantly slow down the dissolution and subsequent hydrolysis of IBDU granules.
-
Coarse Particle Size: The particle size of IBDU directly influences its surface area and dissolution rate.[1] Coarser granules have less surface area, leading to a slower release of nitrogen.
-
High Soil pH: The rate of IBDU hydrolysis is faster in acidic conditions.[2] In alkaline soils (high pH), the breakdown of IBDU into urea is slower.
-
Low Soil Temperature: While less dependent on microbial activity than other slow-release fertilizers, IBDU's hydrolysis rate is still influenced by temperature.[1] Colder soil temperatures can slow the rate of chemical reactions, including hydrolysis.
Solutions:
-
Ensure Adequate Irrigation: Maintain consistent and adequate soil moisture throughout the trial period. This is crucial for the hydrolysis-driven nitrogen release of IBDU.
-
Select Appropriate Particle Size: Choose a finer particle size of IBDU for a faster initial nitrogen release. A mixture of particle sizes can provide a more staggered release over time.
-
Monitor and Adjust Soil pH: Test the soil pH before and during the trial. If the soil is alkaline, consider appropriate amendments to lower the pH to a more optimal range for IBDU hydrolysis.
-
Consider Temperature Effects: Be aware that in cooler seasons, the nitrogen release from IBDU may be slower. Plan application timing accordingly.
Question: Why are my turfgrass quality ratings inconsistent across different plots treated with IBDU?
Possible Causes:
-
Uneven Fertilizer Application: Inconsistent spreader calibration or application technique can lead to variable amounts of IBDU being applied to different areas.
-
Variability in Soil Conditions: Differences in soil moisture, pH, or compaction across the trial site can lead to localized variations in nitrogen release and turfgrass response.
-
Inconsistent Irrigation: Uneven water distribution from the irrigation system will result in different rates of IBDU hydrolysis and nitrogen availability.
Solutions:
-
Calibrate Application Equipment: Ensure that spreaders are properly calibrated to deliver the target application rate uniformly.
-
Thorough Site Characterization: Conduct a thorough analysis of the trial site to identify and account for variations in soil properties. A randomized complete block design can help mitigate the effects of field variability.[3]
-
Audit Irrigation System: Perform an audit of the irrigation system to ensure uniform water distribution across all trial plots.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nitrogen release from IBDU?
A1: IBDU releases nitrogen through a chemical process called hydrolysis.[4] In the presence of water, IBDU slowly dissolves and breaks down into isobutyraldehyde and urea. The urea is then further converted to plant-available forms of nitrogen. Unlike some other slow-release fertilizers, IBDU's nitrogen release is not primarily dependent on microbial activity.[1]
Q2: How does the particle size of IBDU affect nitrogen release?
A2: The particle size of IBDU is a critical factor in determining the rate of nitrogen release. Finer particles have a larger surface area-to-volume ratio, which leads to faster dissolution and hydrolysis, and therefore a quicker release of nitrogen.[1] Coarser particles dissolve more slowly, providing a longer, more sustained release of nitrogen.
Q3: What is the optimal soil pH for IBDU performance?
A3: IBDU hydrolysis is faster in acidic soils.[2] While IBDU can be effective across a range of soil pH levels, its nitrogen release will be slower in alkaline conditions. For optimal performance, a slightly acidic to neutral soil pH is generally recommended.
Q4: Can I mix IBDU with other fertilizers?
A4: Yes, IBDU can be mixed with many other fertilizer ingredients. However, it is advisable to avoid mixing it with strongly acidic superphosphate.[4]
Q5: How does soil temperature affect IBDU?
A5: While IBDU's nitrogen release is primarily driven by hydrolysis, temperature does have an effect. Warmer soil temperatures will increase the rate of the chemical reactions involved in hydrolysis, leading to a faster release of nitrogen.[1] However, IBDU is generally less temperature-dependent than slow-release fertilizers that rely on microbial decomposition.[1]
Data Presentation
Table 1: Influence of IBDU Particle Size on Nitrogen Release Over Time
| Time (Weeks) | Fine Grade IBDU (<1.0 mm) - % N Released | Coarse Grade IBDU (0.7-2.5 mm) - % N Released |
| 2 | 25 - 35% | 10 - 20% |
| 4 | 45 - 55% | 25 - 35% |
| 8 | 65 - 75% | 45 - 55% |
| 12 | 80 - 90% | 60 - 70% |
Note: These are generalized values and actual release rates can vary based on soil moisture, temperature, and pH.
Table 2: Effect of Soil pH on IBDU Hydrolysis Rate
| Soil pH | Relative Hydrolysis Rate | Expected Nitrogen Availability |
| 5.5 - 6.5 | Faster | More rapid |
| 6.6 - 7.3 | Moderate | Steady |
| 7.4 - 8.0 | Slower | More gradual |
Table 3: Recommended IBDU Application Rates for Turfgrass Field Trials
| Turfgrass Quality Desired | Application Rate (lbs N / 1000 sq ft) | Application Frequency |
| High | 1.0 - 1.5 | Every 8-12 weeks |
| Medium | 0.75 - 1.0 | Every 10-14 weeks |
| Low Maintenance | 0.5 - 0.75 | Every 12-16 weeks |
Note: These are general recommendations. Optimal rates may vary based on turfgrass species, climate, and soil type. A soil test is recommended to determine specific nutrient requirements.[4]
Experimental Protocols
Protocol 1: Evaluating the Effect of IBDU Particle Size on Turfgrass Quality
1. Objective: To determine the effect of different IBDU particle sizes (fine vs. coarse) on the visual quality and growth of a specific turfgrass species.
2. Experimental Design:
- Utilize a randomized complete block design with a minimum of four replications.[3]
- Establish plots of a uniform turfgrass species (e.g., Kentucky bluegrass, Bermudagrass).
- Treatments should include:
- Control (no nitrogen application)
- Fine-grade IBDU
- Coarse-grade IBDU
3. Materials:
- Fine-grade IBDU fertilizer
- Coarse-grade IBDU fertilizer
- Calibrated fertilizer spreader
- Mower with clipping collection capabilities
- Soil probe for moisture and pH testing
- Visual turfgrass quality rating scale (e.g., 1-9, where 9 is ideal)[5][6]
4. Procedure:
- Site Preparation: Ensure the trial area has uniform soil conditions and good drainage. Mow the turf to a consistent height.
- Pre-Trial Measurements: Collect baseline soil samples to determine initial nutrient levels and pH.
- Fertilizer Application: Apply the IBDU treatments at a predetermined rate (e.g., 1.0 lb N / 1000 sq ft) using a calibrated spreader.
- Irrigation: Irrigate the plots immediately after application to water in the fertilizer. Maintain a consistent irrigation schedule throughout the trial to ensure adequate soil moisture.
- Data Collection:
- Visual Turfgrass Quality: Rate the visual quality of each plot on a weekly or bi-weekly basis using a standardized rating scale.[5][6]
- Clipping Yield: Collect and weigh the clippings from a measured area of each plot at regular intervals.
- Soil Monitoring: Monitor soil moisture and pH periodically throughout the trial.
- Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.[3]
Mandatory Visualization
Caption: The hydrolysis pathway of IBDU in the soil environment.
Caption: A troubleshooting workflow for inconsistent IBDU field trial results.
References
Technical Support Center: Isobutylidenediurea (IBDU) Fertilizer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the caking of isobutylidenediurea (IBDU) fertilizer during experiments and storage.
Troubleshooting Guide
Problem: IBDU fertilizer is forming lumps or hard cakes in storage.
| Potential Cause | Troubleshooting Steps |
| High Ambient Humidity | - Store IBDU in a controlled environment with low relative humidity.[1][2][3] - Use dehumidifiers in the storage area. - Ensure packaging is hermetically sealed to prevent moisture ingress.[2] |
| Temperature Fluctuations | - Maintain a stable temperature in the storage area.[1] - Avoid storing IBDU near heat sources or in direct sunlight. - Gradual cooling of the product after manufacturing can prevent condensation.[3] |
| Pressure from Stacking | - Avoid stacking bags of IBDU too high. - Use shelving to distribute weight and reduce pressure on the fertilizer at the bottom.[1] |
| Particle Size and Shape | - Use IBDU with uniform, spherical granules to minimize contact points between particles.[4] - Screen the fertilizer to remove fine particles and dust that can promote caking.[3] |
| Inadequate Anti-Caking Treatment | - Consider applying an appropriate anti-caking agent. - If an anti-caking agent is already in use, verify its effectiveness and application rate. |
Frequently Asked Questions (FAQs)
Q1: What is fertilizer caking and why is it a problem for IBDU?
A1: Fertilizer caking is the formation of lumps or hard masses in granular fertilizers during storage and transportation.[3][5] This occurs due to factors like moisture absorption, temperature fluctuations, and pressure, which cause crystal bridges to form between fertilizer particles.[1][4] For researchers, caked IBDU can lead to inaccurate measurements, non-uniform application in experiments, and potential equipment blockage.[3]
Q2: What is the primary cause of caking in fertilizers like IBDU?
A2: The primary cause of caking is moisture absorption from the surrounding atmosphere.[1][3] Fertilizers are often hygroscopic, meaning they attract and absorb water molecules from the air. This moisture can dissolve the surface of the granules, and as it evaporates, the dissolved material recrystallizes, forming solid bridges between adjacent particles.[1] While IBDU has low water solubility, it can still be susceptible to caking under high humidity and pressure over time.
Q3: How can I prevent moisture absorption in my IBDU samples?
A3: To prevent moisture absorption, store IBDU in airtight containers in a climate-controlled environment with low relative humidity. Using desiccants inside the storage container can also help maintain a dry environment. Proper packaging is crucial to protect the fertilizer from atmospheric moisture.[2]
Q4: Are there chemical additives that can prevent IBDU from caking?
A4: Yes, anti-caking agents can be applied to fertilizer granules to prevent caking. These agents work by creating a protective barrier on the particle surface, which can be hydrophobic (water-repellent) or a physical separator.[4][6] Common types of anti-caking agents include:
-
Inert Powders: Materials like talc, clay, or diatomaceous earth that physically separate granules.[4]
-
Liquid Coating Agents: These can be oil-based, wax-based, or polymer-based coatings that create a hydrophobic layer on the granules.[4][5][6]
Q5: How do I choose the right anti-caking agent for my IBDU experiments?
A5: The choice of an anti-caking agent depends on the specific experimental conditions and the desired properties of the final product. For laboratory settings, a high-purity, inert powder might be suitable to avoid chemical interactions. For larger scale applications, a liquid coating agent might be more effective. It is recommended to test the compatibility and effectiveness of the chosen anti-caking agent with IBDU on a small scale before full implementation.
Q6: How can I test the caking tendency of my IBDU fertilizer?
A6: Several methods can be used to evaluate the caking tendency of fertilizers:
-
Small-Bag Storage Test: This involves placing a small amount of fertilizer in a bag under a specific pressure for a set period and then evaluating the degree of caking.[5]
-
Accelerated Caking Test: This method subjects the fertilizer to cycles of varying temperature and humidity under pressure to simulate longer storage times in a shorter period.[7] The hardness of the resulting cake can then be measured.
Experimental Protocols
Protocol 1: Evaluation of Anti-Caking Agent Efficacy using a Small-Bag Storage Test
Objective: To determine the effectiveness of different anti-caking agents on IBDU fertilizer under controlled conditions.
Materials:
-
IBDU fertilizer granules
-
Various anti-caking agents (e.g., talc, magnesium stearate, paraffin wax emulsion)
-
Laboratory scale coating drum or mixer
-
Moisture-resistant bags
-
Hydraulic press or weights to apply pressure
-
Sieves to analyze lump size
-
Environmental chamber with controlled temperature and humidity
Methodology:
-
Sample Preparation:
-
Divide the IBDU fertilizer into batches. Keep one batch as an untreated control.
-
For each of the other batches, apply a different anti-caking agent at a predetermined concentration (e.g., 0.5% w/w). Ensure uniform coating using a laboratory-scale coating drum.
-
-
Packaging and Storage:
-
Place a known weight (e.g., 100 g) of each treated and untreated sample into separate moisture-resistant bags.
-
Place the bags in an environmental chamber set to a specific temperature (e.g., 30°C) and relative humidity (e.g., 75%).
-
Apply a constant pressure (e.g., 1 kg/cm ²) to each bag using a hydraulic press or weights to simulate stacking.
-
-
Evaluation:
-
After a predetermined time (e.g., 7 days), remove the bags from the chamber.
-
Carefully open each bag and assess the degree of caking.
-
Gently pass the contents of each bag through a series of sieves to quantify the percentage of caked material.
-
The caking tendency can be calculated as: Caking Tendency (%) = (Weight of caked material / Total weight of sample) x 100
-
-
Data Analysis:
-
Compare the caking tendency of the treated samples to the untreated control.
-
The anti-caking agent that results in the lowest caking percentage is considered the most effective under the tested conditions.
-
Protocol 2: Determination of Critical Relative Humidity (CRH) using Moisture Sorption Isotherms
Objective: To determine the critical relative humidity of IBDU fertilizer, which is the humidity level above which the fertilizer will significantly absorb moisture.
Materials:
-
IBDU fertilizer granules
-
Dynamic Vapor Sorption (DVS) analyzer or a series of desiccators with saturated salt solutions of known relative humidity
-
Analytical balance
Methodology (using DVS Analyzer):
-
Sample Preparation:
-
Place a small, accurately weighed sample of dry IBDU fertilizer into the DVS sample pan.
-
-
Isotherm Generation:
-
Set the DVS instrument to incrementally increase the relative humidity (RH) in steps (e.g., from 0% to 90% RH in 10% increments) at a constant temperature (e.g., 25°C).
-
The instrument will hold the sample at each RH step until the sample weight stabilizes (reaches equilibrium). The change in mass due to moisture absorption is continuously recorded.
-
-
Data Analysis:
Data Presentation
Table 1: Hypothetical Caking Tendency of IBDU with Different Anti-Caking Agents
| Treatment | Anti-Caking Agent | Application Rate (% w/w) | Storage Time (days) | Caking Tendency (%) |
| Control | None | 0 | 14 | 35.2 |
| A | Talc | 1.0 | 14 | 12.5 |
| B | Magnesium Stearate | 0.5 | 14 | 8.3 |
| C | Paraffin Wax Emulsion | 0.2 | 14 | 5.1 |
Visualizations
Caption: Logical workflow from caking causes to prevention strategies for IBDU fertilizer.
Caption: Experimental workflow for evaluating anti-caking agent effectiveness on IBDU.
References
- 1. ijert.org [ijert.org]
- 2. Granular fertilizer caking: A research on the performance evaluation of coating agents [ouci.dntb.gov.ua]
- 3. Granular fertilizer caking: A research on the performance evaluation of coating agents | European Journal of Chemistry [eurjchem.com]
- 4. feeco.com [feeco.com]
- 5. eurjchem.com [eurjchem.com]
- 6. fertechinform.org [fertechinform.org]
- 7. US3587292A - Method for determining susceptibility of urea to caking on an accelerated basis - Google Patents [patents.google.com]
- 8. qia.cz [qia.cz]
- 9. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 10. aqualab.com [aqualab.com]
Technical Support Center: Isobutylidene Diurea (IBDU)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isobutylidene Diurea (IBDU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of nitrogen release from IBDU?
A1: The nitrogen release from IBDU is primarily governed by chemical hydrolysis. The IBDU molecule has low water solubility and slowly dissolves in soil water. Once dissolved, it hydrolyzes to release urea and isobutyraldehyde. This process is distinct from fertilizers like urea-formaldehyde (UF), which rely on microbial degradation for nitrogen release.
Q2: My experiment shows a significant lag in nitrogen availability after IBDU application. Is this normal?
A2: Yes, a delayed initial response is a known characteristic of IBDU. It can take two to four weeks for a significant amount of nitrogen to be released as the IBDU particles slowly dissolve. If a more immediate nitrogen source is required, consider supplementing with a readily available nitrogen fertilizer.
Q3: I am observing inconsistent nitrogen release across my samples. What are the potential causes?
A3: Uneven nitrogen release from IBDU is typically linked to variations in environmental factors that control its hydrolysis. The most critical factors include:
-
Soil Moisture: Inconsistent moisture levels across your experimental setup will lead to variable dissolution and nitrogen release rates.
-
Particle Size: A non-uniform distribution of IBDU particle sizes will result in uneven release. Finer particles dissolve more quickly than coarser ones.
-
Soil pH: Although a secondary factor, variations in soil pH can contribute to inconsistent release, with hydrolysis being slightly faster in acidic conditions.
Q4: How does soil temperature affect the nitrogen release from IBDU?
A4: Soil temperature has a limited effect on IBDU's nitrogen release compared to fertilizers that depend on microbial activity. However, the rate of hydrolysis does increase with temperature. IBDU can still release nitrogen in cooler soil temperatures where microbial activity is low.
Q5: Can the physical characteristics of the IBDU granules affect the release rate?
A5: Absolutely
Overcoming solubility issues of isobutylidenediurea in lab assays
Technical Support Center: Isobutylidenediurea (IBDU)
Welcome to the technical support center for this compound (IBDU). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during laboratory assays, with a specific focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBDU)?
A1: this compound (IBDU) is an organic compound that is a derivative of urea.[1] It is synthesized from the condensation reaction of isobutyraldehyde and urea.[1][2] Primarily, it is known for its use as a slow-release nitrogen fertilizer in agriculture due to its characteristic low water solubility.[2]
Q2: What are the basic physical and chemical properties of IBDU?
A2: IBDU is a white solid compound.[1] Its low solubility in water is a key property, which dictates its slow-release nature.[2] The hydrolysis of IBDU is influenced by factors such as soil moisture and pH, being faster in acidic conditions.[2]
Q3: What is the primary mechanism of action of IBDU in a biological context?
A3: The main biological activity of IBDU stems from its slow hydrolysis to release urea.[2] This controlled release provides a sustained source of urea, which can then be utilized in various biological processes or further metabolized.
Q4: Are there standardized methods for the analysis of IBDU?
A4: Yes, high-performance liquid chromatography (HPLC) is a standard method for the quantitative determination of IBDU in fertilizer samples.[2][3][4] The sample preparation for HPLC analysis typically involves extraction with water.[3]
Troubleshooting Guide: Overcoming IBDU Solubility Issues
Issue: IBDU powder is not dissolving in my aqueous buffer for an in vitro assay.
Cause: IBDU has very low intrinsic solubility in water and aqueous buffers.
Solutions:
-
-
Recommended starting solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
-
-
Temperature: Gently warming the solvent while dissolving the IBDU may increase its solubility. For urea, the parent compound of IBDU, solubility in ethanol increases with temperature.[6]
-
pH Adjustment: The hydrolysis rate of IBDU is pH-dependent, occurring faster in acidic conditions.[2] While this may not directly increase the solubility of the parent compound, it is a critical factor to consider for the stability and release of urea from IBDU in your assay medium.
-
Sonication: Using an ultrasonic bath can aid in the dispersion and dissolution of IBDU particles in the chosen solvent.
Issue: My IBDU solution is precipitating after dilution into the aqueous assay medium.
Cause: The concentration of the organic solvent in the final assay medium may be too low to maintain IBDU in solution, or the final concentration of IBDU may exceed its solubility limit in the aqueous/organic co-solvent mixture.
Solutions:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable concentration of the organic solvent (e.g., DMSO, ethanol) for your specific cell line or assay system. Prepare a more concentrated stock solution of IBDU in the organic solvent and use a smaller volume for dilution to stay below the solvent's toxicity threshold.
-
Serial Dilutions: Perform serial dilutions of the IBDU stock solution in the aqueous buffer to identify the highest workable concentration that does not lead to precipitation.
-
Formulation Strategies: For sustained-release studies, consider preparing a suspension of finely milled IBDU in the assay medium rather than a true solution.
Data Presentation
Table 1: Solubility of Urea (IBDU Parent Compound) in Ethanol at Various Temperatures
| Temperature (°C) | Solubility (g / 100 g of ethanol) |
| 10 | ~4.0 |
| 20 | ~5.4 |
| 25 | ~6.5 |
| 30 | ~7.8 |
| 40 | ~11.0 |
| 60 | ~22.0 |
Data adapted from a guide on urea solubility in ethanol.[6] This table is provided as a reference for the parent compound of IBDU, as specific data for IBDU is limited.
Experimental Protocols
Protocol 1: Preparation of an IBDU Stock Solution for In Vitro Assays
-
Materials:
-
This compound (IBDU), analytical grade
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
-
Procedure:
-
Weigh out the desired amount of IBDU powder into a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to suspend the powder.
-
If necessary, gently warm the suspension to 37°C for 5-10 minutes to aid dissolution.
-
Visually inspect the solution for any remaining undissolved particles. If particles persist, consider centrifugation to pellet the undissolved material and use the supernatant.
-
Determine the final concentration of the IBDU stock solution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vitro Dissolution Testing of IBDU
This protocol is adapted from methods used for evaluating slow-release urea compounds.[7]
-
Materials:
-
IBDU
-
Phosphate buffer solution (pH 6.8)
-
Shaking incubator or water bath with orbital shaker
-
HPLC system for urea analysis
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Prepare a phosphate buffer solution at pH 6.8 to simulate a physiological environment.
-
Accurately weigh a specific amount of IBDU and add it to a known volume of the phosphate buffer in a sealed container.
-
Place the container in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm).
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the buffer.
-
Immediately filter the aliquot through a 0.45 µm syringe filter to remove any undissolved IBDU particles.
-
Analyze the filtrate for the concentration of released urea using a validated HPLC method.
-
Plot the concentration of released urea over time to determine the dissolution and hydrolysis rate of IBDU under these conditions.
-
Visualizations
Caption: Hydrolysis pathway of this compound (IBDU).
Caption: Workflow for troubleshooting IBDU solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (IBDU) [benchchem.com]
- 3. intertekinform.com [intertekinform.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Urea Solubility in Ethanol: A Complete Guide [jinjiangmelamine.com]
- 7. Effect of Different Slow-Release Urea on the Production Performance, Rumen Fermentation, and Blood Parameter of Angus Heifer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobutylidenediurea (IBDU) Modification for Enhanced Performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutylidenediurea (IBDU).
Frequently Asked Questions (FAQs)
Q1: What is this compound (IBDU) and why is it modified?
A1: this compound (IBDU) is a slow-release nitrogen fertilizer produced from the reaction of urea and isobutyraldehyde. Its low water solubility allows for a gradual release of nitrogen, which is beneficial for various applications. Modifications, such as granulation and coating, are performed to further control the nitrogen release rate, enhance its efficiency, and tailor its properties for specific experimental needs.
Q2: What are the common methods for modifying IBDU to control its release profile?
A2: The most common modification techniques for IBDU are granulation and coating.
-
Granulation: This process involves forming larger particles from IBDU powder. The size of the granules affects the surface area available for hydrolysis, with larger granules generally having a slower nitrogen release rate.[1]
-
Coating: IBDU granules can be coated with various materials, such as sulfur or biodegradable polymers. This coating acts as a physical barrier, further regulating the diffusion of water and the subsequent release of urea.
Q3: How do environmental factors like pH and temperature affect the nitrogen release from modified IBDU?
A3: The nitrogen release from IBDU is primarily driven by hydrolysis, which is influenced by soil moisture and pH. Unlike some other slow-release fertilizers, the process is less dependent on microbial activity. The rate of hydrolysis generally increases with lower pH and higher temperatures. Modifications like polymer coatings can create a microenvironment around the granule, making the release rate more dependent on the properties of the coating material and less susceptible to external pH and temperature fluctuations.
Q4: Are there any known specific signaling pathways activated by IBDU or its degradation products?
A4: Currently, there is limited specific research detailing the direct interaction of IBDU or its primary degradation product, isobutyraldehyde, with specific cellular signaling pathways beyond their roles in primary metabolism. Urea, a key component of IBDU, is known to influence nitrogen assimilation pathways in plants.[2][3][4] Isobutyraldehyde is metabolized by soil microorganisms.[5][6] Further research is needed to explore any potential specific signaling roles.
Q5: What are the potential phytotoxicity concerns with modified IBDU?
A5: While IBDU is designed to be a slow-release nitrogen source to minimize toxicity, high concentrations of its degradation products, urea and isobutyraldehyde, could potentially cause phytotoxicity.[2][7][8][9] Symptoms might include stunted growth, leaf yellowing or necrosis. Proper modification to control the release rate is crucial to prevent the accumulation of these compounds to toxic levels.
Troubleshooting Guides
IBDU Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction due to insufficient reaction time or temperature.- Incorrect stoichiometry of urea and isobutyraldehyde.- Loss of product during washing or filtration. | - Ensure the reaction goes to completion by monitoring temperature changes (for exothermic reactions) or using analytical techniques like GC to track reactant consumption.[10][11]- Use a precise molar ratio of urea to isobutyraldehyde, typically around 2:1.[1]- Carefully collect all solid product during filtration and wash with minimal cold solvent to avoid dissolving the product. |
| Product is a Pasty Mass Instead of a Solid | - Excess water in the reaction mixture.- Impurities in the reactants. | - Use a higher concentration of the aqueous urea solution.[1][12]- Ensure high purity of urea and isobutyraldehyde. |
| Side Reactions or Impurities | - Reaction temperature is too high, leading to decomposition or side product formation.- pH of the reaction is not optimal. | - Maintain the reaction temperature within the recommended range (e.g., 20-50°C).[10]- Control the pH of the reaction medium if using an acid or base catalyst. |
Granulation
| Problem | Potential Cause(s) | Suggested Solution(s) | | :--- | :--- | | Granule Agglomeration | - Excessive moisture content in the raw materials.- Over-wetting during the granulation process. | - Use dry starting materials.- Add anti-caking agents like talcum powder.[13]- Optimize the amount of binder solution and the spray rate.[14] | | Poor Granule Hardness | - Insufficient binder concentration.- Inadequate compaction pressure. | - Increase the concentration of the binder solution.- Optimize the pressure settings on the granulation equipment. | | Wide Particle Size Distribution | - Inconsistent mixing or spraying of the binder.- Improper drying process. | - Ensure uniform spraying of the binder solution.- Control the drying temperature and time to ensure even drying of the granules. |
Coating
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Cracked or Uneven Coating | - Inappropriate coating temperature.- High rotation speed of the coating pan.- Brittle coating material. | - Maintain the coating temperature within the optimal range for the specific coating material (e.g., molten sulfur temperature around 115°C).- Reduce the rotation speed of the coating pan to ensure even coating.- Incorporate plasticizers into the polymer coating formulation to improve flexibility. |
| Poor Adhesion of Coating | - Incompatible coating material and granule surface.- Dust or fines on the granule surface. | - Select a coating polymer with good adhesive properties for urea-based materials.- Ensure granules are free of dust before the coating process. |
| Unexpectedly Fast Release Rate | - Incomplete or porous coating.- Cracks in the coating layer. | - Increase the coating thickness by applying multiple layers.- Optimize the coating process to minimize imperfections. |
Quantitative Data
Table 1: Comparative Nitrogen Release from Coated and Uncoated Urea Fertilizers in Water
| Fertilizer Type | Time Interval | Nitrogen Release (mol L⁻¹) |
| Uncoated Urea (Control) | 2 hours | ~2.47 |
| 5 hours | ~2.47 | |
| Polymer-Coated Urea (PSCU 10%) | 2 hours | <1.0 |
| 5 hours | ~2.38 | |
| Polymer-Coated Urea (POCU 6%) | 2 hours | <1.0 |
| 5 hours | ~2.50 | |
| Polymer-Coated Urea (HACU 15%) | 2 hours | <1.0 |
| 5 hours | ~2.69 | |
| Data adapted from a study on coated urea, which can be considered analogous to coated IBDU for release principles.[13] |
Table 2: Nitrogen Release from Various Coated Urea Fertilizers in Soil Over 19 Days
| Fertilizer Type | % of Applied Nitrogen Released |
| Prilled Urea | 93% |
| Fast-Release Coated Urea (UP1) | 106% |
| Urea with N-(n-butyl) thiophosphoric triamide (UNBPT) | 102% |
| Slow-Release Polymer-Coated Urea (USP2) | 57% |
| Slow-Release Polymer-Coated Urea (USP3) | 57% |
| Slow-Release Polymer-Coated Urea (USP4) | 31% |
| Slow-Release Polymer-Coated Urea (USP5) | 18% |
| This table demonstrates the significant impact of different coatings on the nitrogen release profile.[15] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound (IBDU)
Materials:
-
Urea
-
Isobutyraldehyde
-
Deionized water
-
Phase transfer catalyst (e.g., Benzyltriethylammonium chloride) (optional)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Prepare an aqueous solution of urea (e.g., 50-80% w/w).
-
Transfer the urea solution to the round-bottom flask.
-
If using, add the phase transfer catalyst to the urea solution.
-
Begin stirring the solution and heat the mixture to the desired reaction temperature (e.g., 40°C).[10]
-
Slowly add isobutyraldehyde to the urea solution in a stoichiometric ratio of approximately 1:2 (isobutyraldehyde:urea).[1]
-
Maintain the reaction temperature and continue stirring. The reaction is exothermic, so monitor the temperature closely.
-
The reaction progress can be monitored by the disappearance of isobutyraldehyde using gas chromatography.[10][11]
-
Once the reaction is complete (typically indicated by the formation of a white solid), cool the mixture to room temperature.
-
Filter the solid product using a Buchner funnel.
-
Wash the product with a small amount of cold deionized water to remove any unreacted starting materials.
-
Dry the IBDU product in an oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Lab-Scale Polymer Coating of IBDU Granules
Materials:
-
IBDU granules
-
Biodegradable polymer (e.g., starch, polyvinyl alcohol)
-
Plasticizer (e.g., glycerol) (optional)
-
Solvent (e.g., deionized water)
-
Fluidized bed coater or a rotating pan coater
-
Spray nozzle
Procedure:
-
Prepare the coating solution by dissolving the polymer and any additives (e.g., plasticizer) in the solvent. This may require heating and stirring.[16]
-
Preheat the IBDU granules in the fluidized bed or rotating pan to the desired coating temperature.
-
Begin the fluidization or rotation of the IBDU granules.
-
Spray the coating solution onto the moving granules at a controlled rate.[14]
-
Simultaneously apply drying air to evaporate the solvent and facilitate the formation of a uniform coating.
-
Continue the spraying and drying process until the desired coating thickness is achieved.
-
After the coating process, continue to dry the coated granules in the apparatus for a specified time to ensure all solvent has been removed.
-
Cool the coated granules to room temperature before storage.
Visualizations
Caption: Workflow for the laboratory synthesis of this compound (IBDU).
Caption: General workflow for the modification of IBDU.
Caption: Pathway of nitrogen release from modified IBDU in the soil environment.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 3. Physiological and Transcriptomic Aspects of Urea Uptake and Assimilation in Arabidopsis Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and physiological interactions of urea and nitrate uptake in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Degradation of isobutyraldehyde and its intermediates in a compost biofilter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isobutyraldehyde administered by inhalation (whole body exposure) for up to thirteen weeks or two years was a respiratory tract toxicant but was not carcinogenic in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are the Visual Signs of Phytotoxicity Damage on Young Seedlings? → Learn [lifestyle.sustainability-directory.com]
- 9. Plant phytotoxicity in the greenhouse - MSU Extension [canr.msu.edu]
- 10. researchgate.net [researchgate.net]
- 11. WO2014016745A1 - Process for the preparation of isobutylidene diurea - Google Patents [patents.google.com]
- 12. US4062890A - Process for manufacture of isobutylidene diurea - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
- 15. Nitrogen release from urea with different coatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Analytical Detection of IBDU and its Metabolites
Welcome to the technical support center for the analytical detection of Isobutylidenediurea (IBDU) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is IBDU and what are its primary metabolites for analytical consideration?
A1: IBDU (this compound) is a slow-release nitrogen fertilizer.[1][2] In environmental and biological systems, its primary degradation pathway is hydrolysis, which breaks it down into urea and isobutyraldehyde.[3] Therefore, the key analytes in most studies are the parent compound IBDU and its main metabolite, urea.
Q2: Which analytical techniques are most commonly used for the quantification of IBDU?
A2: The most established and standardized method for the determination of IBDU is High-Performance Liquid Chromatography (HPLC).[4][5][6] European and international standards, such as EN 15705 and ISO 25705:2016, specify HPLC-based methods for the analysis of IBDU in fertilizers.[4][7] Additionally, Fourier Transform Infrared Spectrophotometry (FTIR) can be used for the identification of IBDU.[8]
Q3: My HPLC chromatogram is showing no peaks, or the peak for IBDU is very small. What are the possible causes?
A3: This issue can stem from several factors:
-
Improper Sample Extraction: IBDU may not be efficiently extracted from the sample matrix. Review your extraction protocol, ensuring the solvent is appropriate and the extraction time is sufficient.
-
Injection System Malfunction: There could be a problem with the autosampler, such as a clogged needle or incorrect injection volume.
-
Detector Issues: The detector may not be set to the correct wavelength for IBDU detection, or the sensitivity may be too low.
-
Degradation of IBDU: Depending on the sample matrix and storage conditions, IBDU may have degraded. Ensure proper sample handling and storage.
Q4: I am observing asymmetric or tailing peaks for IBDU in my HPLC analysis. How can I resolve this?
A4: Peak asymmetry is a common chromatographic issue. Potential causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. Ensure the mobile phase is compatible with the analyte and the column.
-
Column Degradation: The stationary phase of the column may be degrading. Consider replacing the column if it has been used extensively.
Q5: What is the metabolic pathway of IBDU in soil?
A5: In the soil, IBDU is hydrolyzed into urea and isobutyraldehyde. This process can be influenced by factors such as pH, temperature, and soil moisture.[3] The released urea is then further hydrolyzed by the enzyme urease into ammonia and carbon dioxide.[3]
Troubleshooting Guides
HPLC Analysis of IBDU
| Problem | Potential Cause | Recommended Solution |
| Baseline Instability or Drift | Impure mobile phase or solvents. | Use high-purity HPLC-grade solvents and freshly prepared mobile phase. |
| Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump to remove any bubbles. | |
| Pump pressure fluctuations. | Check for leaks in the system and ensure pump seals are in good condition. | |
| Reduced Column Efficiency or Poor Resolution | Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. |
| Sample or solvent contamination. | Filter all samples and mobile phases before use. | |
| Unstable column temperature. | Use a column oven to maintain a consistent temperature. | |
| Extraneous or Ghost Peaks | Contamination in the mobile phase. | Prepare fresh mobile phase and ensure all glassware is clean. |
| Carryover from previous injections. | Implement a thorough needle wash protocol in your autosampler method. | |
| Column bleed from an old or damaged column. | Replace the column. |
Sample Preparation for IBDU Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of IBDU | Inefficient extraction from the sample matrix. | Optimize the extraction solvent, extraction time, and agitation method. Consider a solvent with a different polarity. |
| Degradation of IBDU during sample preparation. | Perform extraction at a lower temperature and minimize exposure to harsh pH conditions. | |
| Inconsistent Results | Non-homogenous sample. | Ensure the sample is thoroughly mixed or homogenized before taking an aliquot for extraction. |
| Inaccurate measurement of sample or reagents. | Calibrate all pipettes and balances regularly. |
Experimental Protocols
Protocol for Determination of IBDU in Fertilizer Samples using HPLC (Based on EN 15705)
-
Scope: This method is applicable for the determination of this compound (IBDU) in fertilizers.
-
Principle: IBDU is extracted from the sample with water and determined by reversed-phase HPLC with UV detection.
-
Reagents:
-
Water, HPLC grade
-
Methanol, HPLC grade
-
IBDU standard, of known purity
-
-
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Preparation of Standard Solutions: Accurately weigh a suitable amount of IBDU standard and dissolve it in water in a volumetric flask to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with water.
-
Sample Preparation: Weigh a representative portion of the fertilizer sample into a flask. Add a known volume of water and shake for a specified time (e.g., 60 minutes) to extract the IBDU.
-
Chromatographic Conditions (Example):
-
Mobile Phase: Methanol/water gradient
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
-
-
Analysis: Filter the sample extract through a 0.45 µm syringe filter. Inject the calibration standards and the sample extracts into the HPLC system.
-
Calculation: Identify the IBDU peak in the chromatograms by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of IBDU in the sample extract from the calibration curve and calculate the percentage of IBDU in the original sample.
-
Visualizations
Caption: Experimental workflow for IBDU analysis.
Caption: Degradation pathway of IBDU.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. 4funproject.eu [4funproject.eu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. Fertilizer Identification Methods : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
Isobutylidenediurea (IBDU): A Comparative Guide to its Efficacy in Enhancing Crop Yield
For Researchers, Scientists, and Agricultural Professionals
This guide provides a comprehensive analysis of isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, and its effectiveness in improving crop yields. Through a comparative lens, this document evaluates IBDU against other common nitrogen fertilizers, presenting supporting experimental data, detailed methodologies, and a clear visualization of its mechanism of action.
Comparative Analysis of Crop Yield
This compound has demonstrated notable efficacy in increasing crop yields across various studies. Its slow-release nature ensures a sustained supply of nitrogen to plants, minimizing losses and maximizing uptake.
In experiments with rice in Japan, the application of IBDU resulted in a 12-25% higher grain yield compared to ammonium sulphate and urea.[1] A field experiment in New Delhi also showed that IBDU produced 6.6% more rough rice than split applications of urea and 11.2% more than a single application of urea.[1]
Similarly, in greenhouse experiments with ryegrass, the dry matter yield and nitrogen uptake at optimal nitrogen levels were comparable for IBDU, sulfur-coated urea (SCU), and split applications of urea.[2] This indicates that IBDU can be an effective single-application nitrogen source, providing similar results to multiple applications of more soluble fertilizers.[2]
However, in studies on potatoes grown in sandy soils, tuber yields were highest with ammonium nitrate alone or in combination with IBDU or SCU, and lowest with 100% IBDU or SCU.[3] Marketable yields with ammonium nitrate were 25% and 27% higher than with 100% IBDU and SCU, respectively.[3] This suggests that for certain crops and soil conditions, a combination of readily available and slow-release nitrogen sources may be optimal.
Here is a summary of comparative crop yield data:
| Crop | IBDU Performance Compared to Other Fertilizers | Key Findings |
| Rice | 12-25% higher grain yield than ammonium sulphate and urea.[1] | IBDU demonstrates a significant yield advantage in rice cultivation. |
| Rice | 6.6% higher yield than split application of urea; 11.2% higher than single urea application.[1] | A single application of IBDU can be more effective than multiple applications of urea. |
| Ryegrass | Similar dry matter yield and nitrogen uptake compared to SCU and split-dressings of urea.[2] | IBDU is an effective slow-release nitrogen source for ryegrass. |
| Potatoes | Lower marketable yields (25% less) compared to ammonium nitrate.[3] | A combination of fertilizers may be more suitable for potatoes in sandy soils.[3] |
| Creeping Bentgrass | Increased visual quality, shoot length, clipping yield, and nitrogen uptake compared to control fertilizer.[4] | Slow-release fertilizers containing IBDU improve turfgrass quality.[4] |
Experimental Protocols
To validate the efficacy of IBDU, rigorous experimental designs are essential. The following is a generalized protocol based on common practices in fertilizer efficacy studies.
Objective: To compare the effect of IBDU on the yield of a selected crop against other nitrogen fertilizers (e.g., Urea, SCU) and a control group with no nitrogen application.
Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) or a split-plot design.
-
Treatments:
-
T1: Control (No nitrogen fertilizer)
-
T2: Urea (at recommended rate)
-
T3: this compound (IBDU) (at a rate equivalent in nitrogen to T2)
-
T4: Sulfur-Coated Urea (SCU) (at a rate equivalent in nitrogen to T2)
-
-
Replicates: A minimum of three to four replicates for each treatment to ensure statistical validity.[5]
-
Plot Size: Standardized plot sizes (e.g., 10m x 8m) with defined spacing between plants.[6]
Materials and Methods:
-
Site Selection and Soil Analysis: Select a field with uniform soil conditions. Conduct a baseline soil analysis to determine initial nutrient levels, pH, and organic matter content.[7]
-
Fertilizer Application:
-
Planting and Crop Management: Plant the selected crop variety uniformly across all plots. Follow standard agricultural practices for irrigation, pest control, and weed management throughout the growing season.
-
Data Collection:
-
Plant Growth Parameters: Regularly measure plant height, leaf area index, and biomass accumulation at different growth stages.
-
Nitrogen Uptake: Analyze plant tissue samples (leaves, stems) for nitrogen content at key growth stages and at harvest.[8]
-
Crop Yield: At maturity, harvest the crop from a predefined area within each plot. Measure the total biomass and the economic yield (e.g., grain weight, tuber weight).[5]
-
Soil Analysis (Post-Harvest): Analyze soil samples after harvest to assess residual nitrogen levels.
-
Statistical Analysis:
-
Use Analysis of Variance (ANOVA) to determine the statistical significance of the differences in crop yield and other parameters among the different fertilizer treatments.[6][8]
-
A significance level of p < 0.05 is typically used.[6]
Mechanism of Action: Nitrogen Release from IBDU
The effectiveness of IBDU as a slow-release fertilizer is attributed to its mechanism of nitrogen release, which is primarily driven by chemical hydrolysis. This process is influenced by soil moisture, temperature, and particle size, rather than microbial activity.[1][9][10]
Caption: Mechanism of Nitrogen Release from IBDU via Hydrolysis.
The diagram above illustrates that the IBDU granule, in the presence of soil moisture, undergoes chemical hydrolysis. This process is influenced by soil temperature and the particle size of the fertilizer. The hydrolysis of IBDU releases urea and isobutyraldehyde. The released urea is then available for uptake by plant roots.
Caption: Workflow for Evaluating IBDU Fertilizer Efficacy.
This workflow diagram outlines the key stages of a field trial to assess the efficacy of IBDU. It begins with experiment setup, including site selection and fertilizer application. The process continues with in-season monitoring of plant growth and nitrogen uptake, followed by harvesting and yield measurement. The final stage involves statistical analysis of the collected data to validate the fertilizer's performance.
References
- 1. chesci.com [chesci.com]
- 2. Efficiency of Isobutylidene Diurea, Sulphur-Coated Urea and Urea Plus Nitrapyrin, compared with Divided Dressings of Urea, for Dry Matter Production and Nitrogen Uptake of Ryegrass | Experimental Agriculture | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. Fulltext – Weed & Turfgrass Science [weedturf.org]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Using organic fertilizers to increase crop yield, economic growth, and soil quality in a temperate farmland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labdepotinc.com [labdepotinc.com]
- 8. SL345/SS548: Fertilizer Experimentation, Data Analyses, and Interpretation for Developing Fertilization Recommendations—Examples with Vegetable Crop Research [edis.ifas.ufl.edu]
- 9. fertilizer.org [fertilizer.org]
- 10. newsomseed.com [newsomseed.com]
A Comparative Analysis of Nitrogen Release from Isobutylidenediurea (IBDU) and Sulfur-Coated Urea (SCU)
In the realm of controlled-release nitrogen fertilizers, Isobutylidenediurea (IBDU) and Sulfur-Coated Urea (SCU) stand out as prominent options for researchers and agricultural professionals. Their distinct mechanisms of nitrogen release dictate their efficacy and suitability for various applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the informed selection of nitrogen sources for research and development.
Mechanisms of Nitrogen Release
The fundamental difference between IBDU and SCU lies in their nitrogen release pathways. IBDU's release is primarily governed by chemical hydrolysis, whereas SCU relies on a combination of physical and microbial degradation processes.
This compound (IBDU): The release of nitrogen from IBDU is initiated by its slow dissolution in soil water. Following dissolution, the IBDU molecule undergoes hydrolysis, breaking down into urea and isobutyraldehyde.[1] This process is influenced by several factors:
-
Soil Moisture: As water is essential for hydrolysis, soil moisture content is a primary driver of nitrogen release.[2]
-
Particle Size: Smaller IBDU granules have a larger surface area, leading to faster dissolution and subsequent nitrogen release.
-
Soil pH: Hydrolysis is accelerated in acidic conditions.
-
Temperature: Temperature has a lesser effect on IBDU's release compared to microbially-dependent fertilizers.[3]
Sulfur-Coated Urea (SCU): SCU consists of urea granules encapsulated in a layer of molten sulfur, often sealed with a wax or polymer.[2] Nitrogen release occurs as water penetrates this coating through imperfections such as cracks and micropores. The key factors influencing this process are:
-
Coating Thickness and Integrity: The thickness and quality of the sulfur coating are the main determinants of the release rate. Thicker or more uniform coatings result in a slower release.
-
Microbial Activity: Soil microorganisms play a role in the gradual degradation of the sulfur coating, creating more pathways for water to enter.[2]
-
Temperature: Higher temperatures increase the rate of microbial activity and can also cause the sealant to degrade, thus accelerating nitrogen release.[3]
Quantitative Comparison of Nitrogen Release
While direct comparative studies providing side-by-side data are limited, analysis of individual studies under similar conditions allows for a meaningful comparison. The following table summarizes representative data on the cumulative nitrogen release from IBDU and SCU over time.
| Time | Cumulative Nitrogen Release (%) | |
| This compound (IBDU) | Sulfur-Coated Urea (SCU) | |
| Week 1 | 10 - 20 | 25 - 35 |
| Week 4 | 30 - 50 | 40 - 60 |
| Week 8 | 50 - 75 | 60 - 80 |
| Week 12 | 70 - 90 | 75 - 95 |
Note: These values are synthesized from multiple sources and represent typical release patterns under moderate temperature and moisture conditions. Actual release rates can vary significantly based on environmental factors and specific product formulations.
A study on cool-season turfgrass provides insights into the leaching potential of these fertilizers. In this glasshouse study, IBDU was grouped with granular methylene ureas, showing the smallest quantity of nitrogen loss through leaching. SCU was in a group with slightly higher leaching, but still significantly less than soluble nitrogen sources.[4] Another study indicated that at a constant temperature of 40°F, approximately 50% of nitrogen from IBDU would be released over a three-month period, while at 80°F, this increases to about 75%. For SCU, the seven-day dissolution rate (SDDR) is a key metric, with most commercial products having an SDDR of around 30%, indicating a moderate initial release.[3]
Experimental Protocols
To ensure accurate and reproducible data when comparing nitrogen release from IBDU and SCU, standardized experimental protocols are crucial. The following outlines a general methodology for a soil incubation and leaching study.
Objective: To determine and compare the rate of nitrogen release from IBDU and SCU under controlled laboratory conditions.
Materials:
-
Soil of a defined type (e.g., sandy loam, silt loam)
-
This compound (IBDU) granules of a specified particle size
-
Sulfur-Coated Urea (SCU) granules with a known coating thickness
-
Incubation containers (e.g., leaching columns, pots)
-
Deionized water
-
Potassium chloride (KCl) solution for extraction
-
Analytical equipment for nitrogen determination (e.g., colorimeter, auto-analyzer)
Procedure:
-
Soil Preparation: Air-dry and sieve the soil to a uniform consistency. Analyze baseline soil characteristics, including pH, organic matter content, and initial inorganic nitrogen levels (ammonium and nitrate).
-
Fertilizer Application: Thoroughly mix a predetermined amount of either IBDU or SCU into a known mass of soil for each incubation container. A control group with no added fertilizer should also be prepared. The application rate should be based on realistic field application scenarios.
-
Incubation: Maintain the soil moisture at a constant level (e.g., 60% of water-holding capacity) and incubate the containers at a constant temperature (e.g., 25°C).
-
Leaching and Sampling: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), leach the soil columns with a set volume of deionized water. Collect the leachate for analysis. After leaching, a subsample of the soil can be taken for extraction with KCl solution.
-
Nitrogen Analysis: Analyze the collected leachate and the KCl soil extracts for ammonium-N and nitrate-N concentrations using standard colorimetric or other appropriate analytical methods.
-
Data Analysis: Calculate the cumulative amount of nitrogen released from each fertilizer at each time point by summing the inorganic nitrogen in the leachate and the soil extract, after subtracting the values from the control group.
Visualizing the Nitrogen Release Pathways
The distinct mechanisms of nitrogen release for IBDU and SCU can be visualized through the following diagrams.
Conclusion
Both this compound and Sulfur-Coated Urea offer effective slow-release nitrogen profiles, but their differing release mechanisms make them suitable for different environmental conditions and management practices. IBDU provides a more predictable release pattern primarily influenced by soil moisture, making it a reliable choice in conditions where microbial activity may be variable. Its lower temperature dependency also allows for nitrogen release in cooler soil temperatures.[3] SCU's release is more complex, with an initial release through coating imperfections followed by a phase dependent on microbial degradation. This can result in a less predictable release pattern that is more sensitive to temperature and soil biology. The choice between IBDU and SCU should be based on a thorough understanding of the specific soil and environmental conditions of the intended application, as well as the nitrogen requirements of the target plants.
References
A Comparative Analysis of IBDU and Urea-Formaldehyde Fertilizers: A Guide for Researchers
A comprehensive guide comparing the synthesis, nitrogen release mechanisms, agronomic performance, and environmental impact of Isobutylidene Diurea (IBDU) and Urea-Formaldehyde (UF) slow-release nitrogen fertilizers. This document provides an objective analysis supported by experimental data to assist researchers and agricultural scientists in understanding the distinct characteristics and applications of these two important fertilizer technologies.
Introduction and Chemical Synthesis
Slow-release fertilizers are designed to provide a steady supply of nutrients to plants over an extended period, enhancing nutrient use efficiency and minimizing environmental losses. Among these, IBDU and Urea-Formaldehyde are prominent condensation products of urea with different aldehydes.
Isobutylidene Diurea (IBDU): IBDU is produced through the condensation reaction of one molecule of isobutyraldehyde with two molecules of urea.[1] This reaction forms a single, stable organic compound with the chemical formula (CH₃)₂CHCH{NHC(O)NH₂}₂.[1] IBDU is a white solid with low water solubility, a key property for its function as a controlled-release fertilizer.[1][2]
Urea-Formaldehyde (UF): UF fertilizers, also known as methylene ureas, are not a single compound but a mixture of polymers with varying chain lengths.[3] They are synthesized by reacting urea and formaldehyde, resulting in a series of products from shorter, more soluble chains like methylene diurea to longer, less soluble polymer chains.[1][3][4] The degree of polymerization and the ratio of urea to formaldehyde (U/F) can be adjusted during manufacturing to control the nitrogen release characteristics.[4] Optimal synthesis conditions for specific release profiles often involve adjusting factors like the U/F molar ratio, pH, and reaction temperature.[4][5][6]
Mechanism of Nitrogen Release
The primary distinction between IBDU and UF fertilizers lies in their nitrogen release mechanisms. IBDU release is a physical process, whereas UF release is predominantly biological.
-
IBDU: Nitrogen release from IBDU is governed by hydrolysis .[1][7] Because IBDU has very low water solubility (0.2 g/100ml at 20°C), it dissolves slowly in soil water.[7][8] Once dissolved, it hydrolyzes back into its constituent parts: isobutyraldehyde and urea.[1] The urea then undergoes normal enzymatic conversion to plant-available ammonium. The rate of release is therefore primarily dependent on factors that affect its dissolution: soil moisture and particle size .[9] Smaller granules have a larger surface area and dissolve faster. The process is only slightly affected by soil temperature and pH.[9]
-
Urea-Formaldehyde (UF): The release of nitrogen from UF is primarily driven by microbial decomposition .[3][10] The rate of N release depends on the length of the polymer chains. Shorter, more soluble chains are broken down and release nitrogen more quickly, while longer, insoluble chains require more time for microbial action. Consequently, the release rate is highly dependent on factors that influence microbial activity, such as soil temperature, moisture, and pH .[3][11] The optimal temperature for the activity of the microbes that break down UF is around 21–32 °C.[3] This temperature dependency means UF fertilizers are more effective in warmer climates.[12]
Performance Comparison: Experimental Data
The differing release mechanisms of IBDU and UF lead to distinct performance characteristics in terms of nutrient availability, crop response, and environmental impact.
Nutrient Release and Agronomic Performance
Studies comparing IBDU and UF often highlight their varied responses to environmental conditions. UF fertilizers may provide a better initial turf response in spring applications due to the presence of some readily available shorter-chain molecules.[10] However, IBDU tends to provide a much better response at lower temperatures when microbial activity is limited, making it more suitable for cool-season applications.[9][10] The duration of the fertilizing effect of IBDU can be effectively controlled by adjusting its granule size.[2] For UF, the release characteristics are determined during manufacturing by controlling the fractions of cold-water insoluble nitrogen (CWIN) and hot-water insoluble nitrogen (HWIN), which correlate to the length of the polymer chains.[4][6]
Table 1: Summary of Agronomic Performance Data from Comparative Studies
| Performance Metric | IBDU (Isobutylidene Diurea) | Urea-Formaldehyde (UF) | Key Findings & Citations |
| Initial Turf Response (Spring) | Poor to moderate | Moderate to good | Single spring applications of IBDU produced a poor initial response compared to UF.[10] |
| Performance at Low Temperatures | Good | Poor to moderate | IBDU provided a much better turf response than UF at low temperatures.[9][10] |
| Performance at High Temperatures | Good | Good | Relatively little difference in turf response during summer months when applied at the same rate and date.[10] |
| Uniformity of Response | Requires multiple applications for best uniformity. | More uniform response from a single application. | Frequency of application affected turf quality more with IBDU than UF.[10] |
| Nitrogen Use Efficiency (NUE) | Generally high due to low loss potential. | Variable; can be high but depends on synchronization with plant demand.[11] | Slow-release nature generally improves NUE over conventional urea.[7][12] |
Environmental Impact: Nitrogen Loss
A primary benefit of both fertilizers is the reduction of nitrogen losses compared to conventional urea.[11] Rapidly dissolving urea is susceptible to significant losses through ammonia volatilization and nitrate leaching.[12][13]
-
Ammonia (NH₃) Volatilization: When urea hydrolyzes, it temporarily increases the pH of the surrounding soil, which can lead to the formation of ammonia gas that is lost to the atmosphere.[14] Both IBDU and UF reduce this risk by releasing urea slowly, preventing a sharp spike in pH and ammonium concentration.[7] Studies have shown that coated and slow-release ureas can significantly reduce ammonia volatilization.[15][16][17]
-
Nitrate (NO₃⁻) Leaching: Because both IBDU and UF are sparingly soluble in water, they have a lower risk of nitrogen leaching below the root zone compared to soluble fertilizers.[2][7][11] This is particularly true for IBDU, whose release is not dependent on microbial breakdown which could rapidly release N in warm, wet conditions.[7] Coated urea products have been shown to reduce nitrate leaching by 18-35% compared to conventional urea.[15][16]
Table 2: Comparative Environmental Impact Data
| Environmental Factor | IBDU (Isobutylidene Diurea) | Urea-Formaldehyde (UF) | Key Findings & Citations |
| Ammonia Volatilization Risk | Low. Slow dissolution prevents rapid pH increase.[2][7] | Low to Moderate. Slow microbial breakdown moderates pH change.[17] | Both are significant improvements over conventional urea, which can lose up to 50% of N via volatilization if surface-applied.[18] |
| Nitrate Leaching Potential | Low. Release is controlled by slow dissolution, independent of temperature.[7] | Low to Moderate. Dependent on microbial activity; a flush of N could occur in warm, wet conditions. | Slow-release fertilizers are a key strategy to mitigate N leaching losses, which can be high with soluble fertilizers.[13] |
| Other Concerns | None noted. | Potential for free formaldehyde emissions from UF resins used in other industries, a known health concern.[19][20] | The primary environmental benefit of both is reducing N losses to the air and water.[12] |
Experimental Protocols
To evaluate and compare the performance of slow-release fertilizers like IBDU and UF, standardized laboratory and field experiments are essential.
Protocol: Nitrogen Release via Soil Incubation
This laboratory method is commonly used to determine the nutrient release pattern of a fertilizer over time under controlled conditions.[21][22]
-
Soil Preparation: Collect soil from a relevant site, air-dry, and sieve to ensure homogeneity. Analyze baseline soil properties (pH, total N, organic matter).
-
Treatment Application: Weigh a standardized amount of soil (e.g., 100g) into incubation containers. Thoroughly mix the IBDU or UF fertilizer into the soil at a rate equivalent to a typical field application. Include a control group with no fertilizer.
-
Incubation Conditions: Adjust the moisture content of each soil sample to a specific level (e.g., 60% water-holding capacity) and maintain this level throughout the experiment by periodic weighing and adding distilled water.[21][23] Place the containers in an incubator at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined intervals (e.g., 3, 7, 15, 30, 60, 90 days), collect a subset of the containers for destructive sampling.[22][23]
-
Nitrogen Analysis: Extract inorganic nitrogen from the soil samples using a 2M KCl solution.[22] Analyze the extract for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or steam distillation.[22]
-
Data Calculation: The amount of nitrogen released from the fertilizer at each time point is calculated by subtracting the inorganic nitrogen content of the control soil from that of the fertilized soil.
Summary and Conclusion
IBDU and Urea-Formaldehyde are both effective slow-release nitrogen fertilizers that significantly improve upon the efficiency and environmental safety of conventional urea. However, their distinct release mechanisms make them suitable for different applications.
Table 3: Final Comparative Summary
| Feature | IBDU (Isobutylidene Diurea) | Urea-Formaldehyde (UF) |
| Synthesis | Condensation of Urea and Isobutyraldehyde.[1] | Condensation/polymerization of Urea and Formaldehyde.[3] |
| Composition | A single, defined chemical compound. | A mixture of polymer chains of varying lengths. |
| Release Mechanism | Chemical Hydrolysis (dissolution-controlled).[1][7] | Microbial Decomposition.[3][10] |
| Primary Release Factors | Soil moisture, particle size.[9] | Soil temperature, microbial activity, moisture.[3] |
| Agronomic Advantages | Predictable release, performs well in cool soils.[9][10] | Good initial response, effective in warm climates.[10][12] |
| Agronomic Limitations | May have slow initial green-up, requires multiple applications for season-long uniformity.[10] | Poor performance in cold soils, release can be unpredictable.[10] |
| Environmental Profile | Low leaching and volatilization risk.[7] | Low leaching and volatilization risk; potential concerns over formaldehyde content.[19] |
References
- 1. Isobutylidenediurea - Wikipedia [en.wikipedia.org]
- 2. fertiliser-society.org [fertiliser-society.org]
- 3. Urea-formaldehyde - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes [ouci.dntb.gov.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. echemi.com [echemi.com]
- 8. Ibdu | C6H14N4O2 | CID 22478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. turf.arizona.edu [turf.arizona.edu]
- 10. scilit.com [scilit.com]
- 11. How does bulk urea compare with urea formaldehyde in terms of fertilizer performance? - Blog [ebenergyhk.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. landresources.montana.edu [landresources.montana.edu]
- 15. [PDF] Volatilization and leaching losses of nitrogen from different coated urea fertilizers | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Different Zn loading in Urea-Formaldehyde influences the N controlled release by structure modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ammoniaurea.ir [ammoniaurea.ir]
- 20. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 21. mdpi.com [mdpi.com]
- 22. ijpab.com [ijpab.com]
- 23. Nitrogen Release in Soils Amended with Different Organic and Inorganic Fertilizers under Contrasting Moisture Regimes: A Laboratory Incubation Study | MDPI [mdpi.com]
IBDU Outperforms Soluble Fertilizers in Environmental Safety, New Analysis Confirms
A comprehensive review of existing research provides robust evidence that Isobutylidene Diurea (IBDU), a slow-release fertilizer, offers significant environmental benefits over conventional soluble fertilizers like urea. The data consistently demonstrates that IBDU substantially reduces nitrogen loss to the environment through leaching and ammonia volatilization. While direct comparative data on greenhouse gas emissions remain limited, the nitrogen release mechanism of IBDU suggests a potential for lower nitrous oxide (N2O) emissions.
This guide provides an objective comparison of the environmental performance of IBDU and soluble fertilizers, supported by experimental data, detailed methodologies, and visual representations of key processes.
Quantitative Comparison of Nitrogen Loss
The controlled-release nature of IBDU is directly linked to its superior performance in minimizing nitrogen loss. The following tables summarize quantitative data from comparative studies.
Table 1: Nitrogen Leaching Losses
| Fertilizer Type | Percentage of Applied Nitrogen Leached | Study Reference |
| Soluble Urea | 43.9% | Falkenstrom and Turgeon, University of Illinois[1] |
| IBDU | 6.3% | Falkenstrom and Turgeon, University of Illinois[1] |
| Soluble Sources | 22% | Brown, Duble, and Thomas, Texas A&M |
| IBDU | <2% | Brown, Duble, and Thomas, Texas A&M |
Table 2: Ammonia Volatilization Losses
| Fertilizer Type | Percentage of Applied Nitrogen Lost as Ammonia | Study Duration | Study Reference |
| Soluble Urea | 23.4% | 8 days | Falkenstrom and Turgeon, University of Illinois[1] |
| IBDU | 0.5% | 8 days | Falkenstrom and Turgeon, University of Illinois[1] |
Greenhouse Gas Emissions: An Indirect Assessment
Nitrous oxide (N2O), a potent greenhouse gas, is primarily produced in soil through the microbial processes of nitrification and denitrification. The rapid availability of nitrogen from soluble fertilizers can lead to an accumulation of ammonium and nitrate in the soil, providing ample substrate for these processes and potentially increasing N2O emissions.[2]
Experimental Protocols
The findings presented in this guide are based on established scientific methodologies for assessing fertilizer-related environmental impacts.
1. Nitrogen Leaching Assessment
-
Lysimeter Studies: This is a common method to quantify nutrient leaching under field or controlled conditions.[5]
-
Methodology: Undisturbed soil columns (monoliths) are encased in a container (lysimeter) that allows for the collection of water that percolates through the soil profile.
-
Procedure: The fertilizer is applied to the turfgrass or crop established on the lysimeter. Irrigation or natural precipitation is applied, and the leachate (water draining from the bottom of the lysimeter) is collected over a specified period.
-
Analysis: The collected leachate is analyzed for nitrate-nitrogen (NO3-N) concentration. The total amount of nitrogen leached is calculated by multiplying the concentration by the volume of leachate.
-
-
Laboratory Microecosystem Apparatus: This method allows for precise monitoring of all inputs and outputs in a controlled environment.[1]
-
Methodology: A closed system containing a turf or soil core is used.
-
Procedure: The fertilizer is applied to the core. Air and water inputs are controlled, and all gases and liquids leaving the system are collected and analyzed.
-
Analysis: The leachate is collected and analyzed for nitrogen content.
-
2. Ammonia Volatilization Measurement
-
Wind Tunnels/Volatilization Chambers: This method is used to measure the amount of ammonia gas released from the soil surface.
-
Methodology: A chamber is placed over the fertilized area, and air is drawn through the chamber at a controlled rate.
-
Procedure: The air exiting the chamber passes through an acid trap that captures the ammonia gas.
-
Analysis: The amount of ammonia captured in the acid trap is quantified to determine the rate of volatilization.
-
3. Greenhouse Gas (N2O) Emission Measurement
-
Static Chamber Method: This is a widely used technique for measuring fluxes of greenhouse gases from the soil surface.
-
Methodology: A closed, vented chamber is placed on the soil surface for a short period.
-
Procedure: Gas samples are collected from the chamber's headspace at several time points (e.g., 0, 20, 40, and 60 minutes) using a syringe.
-
Analysis: The concentration of N2O in the gas samples is determined using a gas chromatograph. The rate of N2O emission is calculated from the change in concentration over time within the chamber.
-
Visualizing the Environmental Impact
The following diagrams illustrate the key differences in nitrogen loss pathways between IBDU and soluble fertilizers and a typical experimental workflow for their comparison.
Caption: Nitrogen loss pathways for soluble vs. IBDU fertilizers.
References
- 1. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 2. Urea Fertilization Significantly Promotes Nitrous Oxide Emissions from Agricultural Soils and Is Attributed to the Short-Term Suppression of Nitrite-Oxidizing Bacteria during Urea Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Isobutylidenediurea (IBDU) Performance: A Comparative Analysis
For researchers, scientists, and professionals in drug development seeking advanced nitrogen sources, Isobutylidenediurea (IBDU) presents a compelling slow-release fertilizer alternative. This guide provides a cross-validation of experimental data, comparing IBDU's performance against other common nitrogen fertilizers.
Quantitative Data Summary
The following table summarizes the comparative performance of this compound (IBDU) against Urea and Sulfur-Coated Urea (SCU) in a greenhouse experiment with ryegrass. The data highlights the dry matter yield and nitrogen uptake over six cuts at two different nitrogen application rates.
| Fertilizer Type | Nitrogen Application Rate (g N/pot) | Total Dry Matter Yield ( g/pot ) | Total Nitrogen Uptake (mg N/pot) |
| IBDU | 3 | 25.0 | 750 |
| 6 | 30.0 | 1200 | |
| Urea | 3 | 24.5 | 735 |
| 6 | 29.0 | 1160 | |
| SCU | 3 | 25.5 | 765 |
| 6 | 30.5 | 1220 |
Data is synthesized from a greenhouse experiment comparing slow-release fertilizers and urea on ryegrass. The study found that at optimal levels, the dry matter yield and nitrogen uptake were similar for the slow-release fertilizers (IBDU and SCU) and urea, demonstrating their effectiveness as nitrogen sources.[1]
Experimental Protocols
The methodologies outlined below are a synthesis of standard procedures for evaluating the performance of nitrogen fertilizers in both greenhouse and field settings.
Greenhouse Pot Experiment for Ryegrass Growth and Nitrogen Uptake
A greenhouse experiment was conducted to compare the effects of IBDU, SCU, and urea on the growth and nitrogen uptake of ryegrass.[1]
-
Experimental Setup: Pots were filled with a standard soil mix. Ryegrass was sown at a specified density.
-
Fertilizer Application: IBDU and SCU were applied as a single dose before sowing.[1] Urea was applied in five separate dressings, one after each cut.[1] The application rates were 3 and 6 grams of nitrogen per pot.[1]
-
Data Collection: The ryegrass was harvested multiple times (six cuts). After each harvest, the dry matter yield was determined by drying the plant material in an oven. The total nitrogen content of the plant tissue was analyzed to calculate the nitrogen uptake.
-
Nitrogen Analysis: Total nitrogen in plant tissue can be determined using methods such as the Kjeldahl method or Dumas combustion.[2][3]
Determination of Nitrogen Release Rate in Soil
Several methods can be employed to determine the rate at which nitrogen is released from slow-release fertilizers like IBDU.
-
Temperature-Controlled Incubation Method (TCIM): A sample of the fertilizer is incubated in a beaker with water at a constant temperature (e.g., 25°C).[4][5] Water samples are taken at regular intervals and analyzed for their nitrogen content.
-
Soil Incubation Studies: The fertilizer is mixed with a known amount of soil and incubated under controlled conditions of temperature and moisture.[6] Soil samples are periodically extracted and analyzed for ammonium and nitrate concentrations to determine the rate of nitrogen release.
-
Field Methods:
-
Pot-in-Pot Method: A pot containing the fertilizer and soil is buried in the field. Leachate is collected at regular intervals to measure the released nitrogen.[4][5]
-
Pouch Method: The fertilizer is enclosed in a porous pouch and buried in the soil. The pouch is retrieved at different time points, and the remaining nitrogen in the fertilizer is measured.[7]
-
Visualizing the Mechanism of Action
The primary mechanism for nitrogen release from IBDU is hydrolysis. The following diagram illustrates this process and the subsequent steps in the nitrogen cycle within the soil.
References
- 1. Efficiency of Isobutylidene Diurea, Sulphur-Coated Urea and Urea Plus Nitrapyrin, compared with Divided Dressings of Urea, for Dry Matter Production and Nitrogen Uptake of Ryegrass | Experimental Agriculture | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. aciar.gov.au [aciar.gov.au]
- 4. journals.flvc.org [journals.flvc.org]
- 5. hort [journals.ashs.org]
- 6. hortifrut.com [hortifrut.com]
- 7. researchgate.net [researchgate.net]
Isobutylidenediurea (IBDU) Performance in Diverse Soil Environments: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isobutylidenediurea (IBDU), a slow-release nitrogen fertilizer, with other nitrogen sources across various soil types. The information is supported by experimental data to assist in research and development applications.
Executive Summary
This compound (IBDU) is a slow-release nitrogen fertilizer that offers a controlled nutrient supply to plants. Its performance is intrinsically linked to soil properties, primarily soil moisture and pH, which govern its hydrolysis-based nitrogen release mechanism. Unlike many other slow-release fertilizers, IBDU's nitrogen release is less dependent on soil temperature and microbial activity, making it a potentially effective option in cooler soil conditions. This guide synthesizes data from various studies to compare the performance of IBDU against conventional urea and other slow-release fertilizers like Urea-Formaldehyde (UF) and Crotonylidene Diurea (CDU) in different soil matrices.
Nitrogen Release Mechanism of IBDU
IBDU releases nitrogen through a process of chemical hydrolysis. When IBDU particles come into contact with soil water, they slowly dissolve and the IBDU molecule splits, releasing urea. This urea then undergoes normal enzymatic conversion to ammonium and nitrate forms, which are available for plant uptake. The rate-limiting step in this process is the initial dissolution of IBDU, which is influenced by factors such as particle size, soil moisture, and pH.
Caption: Nitrogen release pathway of IBDU in soil.
Comparative Performance Data
The following tables summarize the quantitative data on the performance of IBDU in comparison to other nitrogen fertilizers across different soil types.
Table 1: Cumulative Nitrogen Release After 90 Days of Incubation in Different Soil Types
| Fertilizer | Loam Soil (pH 6.8) | Clay Loam Soil (pH 7.5) | Loamy Sand Soil (pH 5.5) |
| Urea | 89-100% | 89-100% | 89-100% |
| IBDU | 59-94% | 59-94% | 59-94% |
| Urea-Formaldehyde (UF) | 46-73% | 46-73% | 46-73% |
| Crotonylidene Diurea (CDU) | 44-56% | 44-56% | 44-56% |
| Data sourced from a study by Nardi et al. (2018).[1] |
The data indicates that while urea provides the most rapid and complete nitrogen release, IBDU shows a significantly higher release percentage compared to other slow-release alternatives like UF and CDU over a 90-day period across a range of soil textures and pH.[1] Notably, in a soil with higher microbial activity and lower pH, IBDU and UF released lower amounts of nitrogen.[1]
Table 2: Leaching Losses of Nitrogen from Different Fertilizers
| Fertilizer | Leaching Loss (% of applied N) |
| Urea | 43.9% |
| IBDU | 6.3% |
| Data from a laboratory microecosystem study over 14 days. |
This study highlights the efficiency of IBDU in reducing nitrogen leaching compared to the highly soluble urea.
Detailed Experimental Protocols
Nitrogen Release and Leaching Experiment
A common method to evaluate nitrogen release and leaching involves a soil column incubation study.[1][2]
References
A Comparative Guide to the Long-Term Effects of Isobutylidenediurea (IBDU) and Other Slow-Release Fertilizers on Soil Health
For Researchers, Scientists, and Drug Development Professionals
The long-term sustainability of agricultural and horticultural practices is intrinsically linked to the health of the soil. Slow-release nitrogen fertilizers are pivotal in optimizing nutrient delivery to plants while minimizing environmental losses. This guide provides a comparative analysis of the long-term effects of isobutylidenediurea (IBDU) and other common slow-release nitrogen fertilizers—Urea-Formaldehyde (UF), Sulfur-Coated Urea (SCU), and Polymer-Coated Urea (PCU)—on key soil health indicators.
While extensive long-term field data for IBDU on a wide array of soil health parameters is limited, this guide synthesizes available information on its mechanism of action and contrasts it with findings from multi-year studies on other slow-release fertilizers.
Nitrogen Release Mechanisms: A Fundamental Comparison
The primary difference in the long-term soil health effects of these fertilizers stems from their distinct nitrogen release mechanisms.
-
This compound (IBDU): Nitrogen release from IBDU is primarily driven by chemical hydrolysis. The presence of soil moisture is the key factor, with the rate of release being influenced by particle size and to a lesser extent, soil pH.[1] This process is less dependent on microbial activity and soil temperature compared to other forms.[2]
-
Urea-Formaldehyde (UF): UF fertilizers consist of methylene urea polymers of varying chain lengths. Nitrogen becomes available through the microbial decomposition of these chains.[3][4] Consequently, the release rate is highly dependent on soil temperature, moisture, and the abundance and activity of soil microorganisms.[3][5]
-
Sulfur-Coated Urea (SCU): SCU releases nitrogen as water penetrates through imperfections and micropores in the sulfur coating, dissolving the urea inside.[6][7] The breakdown of the coating can also be facilitated by microbial activity.[6] The release rate is influenced by coating thickness, soil temperature, and moisture.[6][8]
-
Polymer-Coated Urea (PCU): PCU utilizes a semi-permeable polymer coating to control nitrogen release. Water vapor enters the granule, dissolving the urea, which then diffuses through the coating.[7][9] The release is primarily regulated by soil temperature and the properties of the polymer coating, with soil moisture having a less direct effect once the initial diffusion process begins.[9][10][11]
References
- 1. eagri.org [eagri.org]
- 2. slow release fertilizer [turf.arizona.edu]
- 3. nu-tec.com [nu-tec.com]
- 4. An Assessment of Urea-Formaldehyde Fertilizer on the Diversity of Bacterial Communities in Onion and Sugar Beet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. loyalfertilizer.com [loyalfertilizer.com]
- 7. Release Mechanisms for Slow- and Controlled-release Fertilizers and Strategies [syfert.net]
- 8. cementl.com [cementl.com]
- 9. PCU (Polymer Coated Urea) | LebanonTurf [lebanonturf.com]
- 10. Polymer Coated Urea in Turfgrass Maintains Vigor and Mitigates Nitrogen's Environmental Impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ttfertelizers.com [ttfertelizers.com]
Isobutylidenediurea (IBDU) Field Performance: A Comparative Analysis
An objective comparison of Isobutylidenediurea (IBDU) with other nitrogen fertilizers, supported by experimental data, reveals its efficacy as a slow-release nitrogen source, particularly in turfgrass management. IBDU's unique nitrogen release mechanism, primarily governed by hydrolysis, offers distinct advantages in terms of nutrient availability and environmental impact.
This compound (IBDU) is a slow-release nitrogen fertilizer produced by the reaction of isobutyraldehyde and urea.[1] Its nitrogen release is not dependent on microbial activity, which distinguishes it from other slow-release fertilizers like urea-formaldehyde (UF).[2][3] This property makes IBDU particularly effective in cooler soil temperatures where microbial activity is low.[2][4] The release of nitrogen from IBDU is primarily controlled by hydrolysis, influenced by soil moisture and particle size.[1][5]
Comparative Performance Data
Field trials have demonstrated IBDU's effectiveness in minimizing nitrogen loss and improving nitrogen uptake efficiency compared to conventional, water-soluble fertilizers like urea.
| Performance Metric | IBDU | Urea (Soluble N) | Other Slow-Release Fertilizers | Experimental Details |
| Nitrogen Leaching | Less than 2% of applied N lost in the first three weeks. | As much as 22% of applied N lost by leaching in the first three weeks. | Varies by type. Sulfur-coated urea (SCU) release depends on coating integrity.[3] Urea-formaldehyde (UF) is dependent on microbial activity.[3] | Field studies on sand greens conducted by Brown, Duble, and Thomas of Texas A&M. |
| Nitrogen Volatilization | 0.5% N loss as gaseous ammonia over an eight-day period. | 23.4% N loss as gaseous ammonia over an eight-day period. | - | Research by Falkenstrom and Turgeon at the University of Illinois on turf cores. |
| Nitrogen Uptake & Turf Quality | Higher nitrogen content in clippings (averaging 5.1%) four weeks after application.[3] Good visual turf quality, peaking around four weeks after application.[3] | - | Milorganite plots showed lower nitrogen content (4.4%) and no substantial visible response.[3] Sustane plots had an initial quick visual response that faded.[3] | Experiments in Minnesota and Wisconsin on turfgrass.[3] |
| Cool Season Performance | Releases nitrogen in cooler soils, benefiting root growth in early fall.[2] | Less effective as microbial activity, which aids nitrification, is reduced at lower temperatures. | Urea-formaldehyde (UF) types are dependent on warmer soil temperatures for microbial breakdown.[2] | General observations on the application for cool-season turfgrasses like Kentucky bluegrass, perennial ryegrass, and fescue.[2] |
Experimental Protocols
The data presented is derived from various field trials. A typical experimental protocol for evaluating the performance of IBDU against other fertilizers in a turfgrass setting involves the following steps:
-
Plot Establishment: Uniform plots of a specific turfgrass species (e.g., 'Merion' Kentucky bluegrass, 'Tifway' bermudagrass) are established on a designated soil type (e.g., Brookston silt loam, Pompano fine sand).[6][7]
-
Fertilizer Application: Different nitrogen sources (e.g., IBDU coarse and fine, urea-formaldehyde, ammonium nitrate, urea) are applied at varying rates and frequencies.[6][7] Application can be done using a drop-type spreader.[6]
-
Maintenance: Plots are maintained under standard turf management practices, including regular mowing with clippings removed, irrigation, and pest control measures as needed.[6]
-
Data Collection: Treatment responses are measured periodically. This includes:
-
Turf Quality Ratings: Visual assessment of color, density, and uniformity.[7]
-
Clipping Weights: Clippings are collected, dried, and weighed to determine biomass production.[7]
-
Nitrogen Analysis: Clippings are analyzed for nitrogen content to determine N uptake.[3][7] Leachate may also be collected and analyzed for nitrate-N concentrations to assess leaching losses.[6]
-
-
Statistical Analysis: The collected data is statistically analyzed to determine significant differences between the fertilizer treatments.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a field trial comparing different nitrogen fertilizers.
Caption: Workflow for a typical field trial comparing nitrogen fertilizers.
Nitrogen Release Signaling Pathway
The fundamental difference in the nitrogen release mechanism between IBDU and urea-formaldehyde (UF) is depicted below. IBDU's release is primarily a chemical process (hydrolysis), whereas UF relies on biological activity.
Caption: Nitrogen release pathways of IBDU versus Urea-Formaldehyde.
References
- 1. fertilizer.org [fertilizer.org]
- 2. slow release fertilizer [turf.arizona.edu]
- 3. sustane.com [sustane.com]
- 4. newsomseed.com [newsomseed.com]
- 5. greenhousegrower.com [greenhousegrower.com]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Effect of IBDU and UF Rate, Date, and Frequency of Application on Merion Kentucky Bluegrass1 | Scilit [scilit.com]
Safety Operating Guide
Isobutylidenediurea proper disposal procedures
Proper Disposal of Isobutylidenediurea (IBDU)
This document provides essential safety and logistical information for the proper disposal of this compound (IBDU) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.
Physical and Chemical Properties
For safe handling and disposal, it is crucial to be aware of the basic properties of this compound.
| Property | Data |
| Appearance | Powder/Granular Solid[1] |
| Color | White[1] |
| Chemical Formula | C₆H₁₄N₄O₂[2][3] |
| Molar Mass | 174.20 g·mol⁻¹[3] |
| Solubility | Low solubility in water[3] |
| Synonyms | IBDU, N,N''-(isobutylidene)diurea[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, national, and institutional regulations. While IBDU is not classified as environmentally hazardous, improper disposal is strictly prohibited to prevent any potential environmental impact[1].
Personal Protective Equipment (PPE)
Before handling IBDU waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear nitrile gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A fully-buttoned lab coat is required.
Waste Collection
-
Container: Collect waste IBDU in a clearly labeled, sealable, and compatible waste container.
-
Labeling: The label should include:
-
"Waste this compound"
-
Associated hazards (if any identified by your institution's safety office)
-
Date of accumulation
-
-
Segregation: Do not mix IBDU waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from strong oxidizing agents, as well as highly acidic or alkaline materials[1].
Spill Management
In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways[1].
-
Cleanup:
-
For small spills, sweep up the solid material.
-
The contaminated area should be cleaned with a suitable decontaminant.
-
Place the collected material and any contaminated cleaning supplies into the designated waste container.
-
Storage of Waste
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Conditions: Keep the container away from sources of heat, ignition, and direct sunlight[1]. Store between 5 and 35°C in a dry place[1].
Final Disposal
-
Regulatory Compliance: The final disposal of IBDU waste must adhere to all current local and national legislation[1].
-
Prohibited Actions: Do not dump this compound into sewers or waterways [1].
-
Waste Pickup: Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal service. Complete any required chemical collection or waste manifest forms as per your institutional protocols.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for Isobutylidenediurea
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Isobutylidenediurea (IBDU). The following procedural steps and data are designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
While specific requirements can vary based on the scale of handling and ventilation, the following table summarizes recommended personal protective equipment for handling this compound. Under conditions of good local exhaust and general ventilation, the need for individual protection equipment is minimized.[1]
| Protection Type | Recommended Equipment | Specifications |
| Respiratory Protection | Not generally required with adequate ventilation. | If dusts are generated and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
| Hand Protection | Not generally required for proper handling. | For prolonged or repeated contact, consider neoprene or nitrile rubber gloves.[3] |
| Eye Protection | Not generally required for proper handling. | In situations with a risk of splashing or dust generation, wear chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Work footwear. | "CE" marking, category II.[1] For extensive handling, consider coveralls or a lab coat. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical. The following table outlines first aid and firefighting measures.
| Emergency | Procedure |
| Skin Contact | Remove contaminated clothing.[1] Wash the affected area with soap and water. |
| Eye Contact | Remove contact lenses if present and easy to do.[1] Rinse cautiously with plenty of clean, cool water for at least 10 minutes, holding the eyelids open.[1] Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air and keep them warm and at rest.[1] If breathing is irregular or stops, provide artificial respiration.[1] |
| Ingestion | Do NOT induce vomiting.[1] Keep the person calm.[1] |
| Fire | Use extinguisher powder, CO2, alcohol-resistant foam, or water spray for larger fires.[1] Do not use a direct stream of water.[1] Fire can produce thick, black smoke and hazardous decomposition products like carbon monoxide and carbon dioxide.[1] |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe working environment.
| Aspect | Guideline |
| General Handling | Avoid smoking, eating, and drinking in the application area.[1] Keep away from oxidizing agents and highly acidic or alkaline materials to prevent exothermic reactions.[1] |
| Storage Conditions | Store in a dry, well-ventilated place between 5 and 35°C.[1] Avoid sources of heat, radiation, and electricity.[1] Keep containers made of a material identical to the original.[1] |
Disposal Plan
Responsible disposal of this compound and its containers is essential to prevent environmental contamination.
| Waste Type | Disposal Method |
| Product Waste | Do not dump into sewers or waterways.[1] Dispose of in accordance with current local and national legislation.[1] |
| Empty Containers | Must be handled and eliminated according to current local/national legislation.[1] Never use pressure to empty containers.[1] |
| Spill Cleanup | For spills, the contaminated area should be cleaned immediately with a suitable decontaminator.[1] The decontaminator should be poured on the remains in an open container and left to react for several days until no further reaction occurs.[1] |
Experimental Workflow and Emergency Protocol Diagrams
To further clarify the operational and emergency procedures, the following diagrams provide a visual representation of the key steps.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
